molecular formula C10H8N2O2 B1363135 5-Phenyl-3-isoxazolecarboxamide CAS No. 23088-52-0

5-Phenyl-3-isoxazolecarboxamide

Cat. No.: B1363135
CAS No.: 23088-52-0
M. Wt: 188.18 g/mol
InChI Key: ASVXNFGUPSDDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3-isoxazolecarboxamide is a chemical compound featuring an isoxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. This scaffold is of significant interest in pharmaceutical research, particularly in the development of novel anticancer and antimicrobial agents. Scientific studies on closely related phenyl-isoxazole-carboxamide derivatives have demonstrated potent cytotoxic activities against a broad panel of cancer cell lines. These include melanoma (B16F1), colon adenocarcinoma (Colo205), hepatocellular carcinoma (HepG2, Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The mechanism of action for these compounds is an area of active investigation; some analogues have been shown to inhibit the phosphorylation of STAT3, a key signaling protein in cancer cell survival and proliferation . Beyond oncology research, the phenyl-isoxazole-carboxamide core structure has also been evaluated for other bioactivities. Certain derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are targets in inflammation research . Additionally, some compounds within this class show promising antibacterial and antifungal properties, making them interesting candidates for infectious disease research . This product is intended for research purposes by qualified personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVXNFGUPSDDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337313
Record name 5-Phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23088-52-0
Record name 5-Phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,2-oxazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Phenyl-3-isoxazolecarboxamide synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Phenyl-3-isoxazolecarboxamide

Introduction

The isoxazole ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. This compound, in particular, represents a core structural motif whose derivatives are explored for various therapeutic applications. The related compound, Leflunomide, an isoxazole carboxamide derivative, is a well-known disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis by inhibiting pyrimidine synthesis.[3][4]

This technical guide provides a comprehensive overview of a primary and robust synthetic pathway for this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and workflow visualizations to facilitate its synthesis in a laboratory setting. The narrative emphasizes the causality behind experimental choices, grounding the practical steps in established principles of organic chemistry.

Part 1: The Core Synthetic Strategy

The most common and efficient synthesis of this compound is a multi-step process that can be logically divided into three main stages:

  • Formation of the Isoxazole Core : Construction of the 5-phenylisoxazole-3-carboxylic acid scaffold via a [3+2] cycloaddition reaction.

  • Activation of the Carboxylic Acid : Conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

  • Amidation : Formation of the final carboxamide product through nucleophilic acyl substitution.

This modular approach allows for purification at intermediate stages, ensuring high purity of the final compound.

Workflow Overview

The overall synthetic transformation can be visualized as follows:

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Acid Activation cluster_2 Stage 3: Amidation A Benzaldehyde C Benzaldehyde Oxime A->C Oxime Formation B Hydroxylamine B->C E Ethyl 5-Phenylisoxazole-3-carboxylate C->E [3+2] Cycloaddition (in situ Nitrile Oxide formation) D Ethyl Propiolate D->E F 5-Phenylisoxazole-3-carboxylic Acid E->F Saponification (Hydrolysis) H 5-Phenylisoxazole-3-carbonyl Chloride F->H G Thionyl Chloride (SOCl₂) G->H J This compound (Target) H->J I Ammonia (NH₃) I->J

Caption: Overall synthetic workflow for this compound.

Part 2: Detailed Synthesis Pathway and Experimental Protocols

Stage 1: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

The cornerstone of this synthesis is the formation of the isoxazole ring. The most widely reported and effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][5] This reaction is a prime example of "click chemistry"—a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1]

Step 1.1: Formation of Ethyl 5-Phenylisoxazole-3-carboxylate via [3+2] Cycloaddition

In this key step, benzonitrile oxide is generated in situ from benzaldehyde oxime and reacts with ethyl propiolate to form the isoxazole ring.

  • Reaction Scheme: (A diagram showing benzaldehyde oxime reacting with an oxidizing agent to form benzonitrile oxide, which then reacts with ethyl propiolate to yield ethyl 5-phenylisoxazole-3-carboxylate).

  • Experimental Protocol:

    • Preparation of Benzaldehyde Oxime: To a stirred solution of benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde. The product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

    • Cycloaddition: In a well-ventilated fume hood, dissolve benzaldehyde oxime (1.0 eq) and ethyl propiolate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Slowly add an oxidizing agent to generate the nitrile oxide in situ. A common and effective system is aqueous sodium hypochlorite (bleach) with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide. Alternatively, reagents like N-Chlorosuccinimide (NCS) can be used.

    • Maintain the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

    • Upon completion, perform an aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure ethyl 5-phenylisoxazole-3-carboxylate.

  • Causality and Expertise:

    • In situ Generation: Benzonitrile oxide is unstable and prone to dimerization.[2] Generating it in situ ensures that its concentration remains low and that it reacts preferentially with the dipolarophile (ethyl propiolate).

    • Solvent Choice: DCM is a common choice as it is relatively non-polar and effectively dissolves the starting materials without interfering with the reaction.

    • Regioselectivity: The reaction between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate is highly regioselective, yielding the 3,5-disubstituted isoxazole almost exclusively. This is governed by the frontier molecular orbital (FMO) theory.[1]

Step 1.2: Hydrolysis to 5-Phenylisoxazole-3-carboxylic Acid

The ester is converted to the corresponding carboxylic acid via saponification.

  • Reaction Scheme: (A diagram showing the hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate to 5-phenylisoxazole-3-carboxylic acid).

  • Experimental Protocol:

    • Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of 5-phenylisoxazole-3-carboxylic acid will form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[6][7]

  • Causality and Expertise:

    • Base Choice: NaOH is a strong base that effectively hydrolyzes the ester. An excess is used to drive the reaction to completion.

    • Acidification: The product exists as a sodium carboxylate salt in the basic solution. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is much less soluble in water.

Stage 2: Activation via Acyl Chloride Formation

Carboxylic acids are generally poor electrophiles for amidation. Conversion to a highly reactive acid chloride is a standard and effective activation strategy.[8][9]

  • Reaction Scheme: (A diagram showing the conversion of 5-phenylisoxazole-3-carboxylic acid to 5-phenylisoxazole-3-carbonyl chloride using thionyl chloride).

  • Experimental Protocol:

    • In a fume hood, suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent like toluene or DCM.[4]

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise at room temperature.[10][11]

    • Heat the mixture to reflux (typically 50-70°C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. This is often done by co-evaporation with toluene.

    • The resulting crude 5-phenylisoxazole-3-carbonyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.[12][13]

  • Causality and Expertise:

    • Reagent: Thionyl chloride is an excellent choice because the byproducts of the reaction (HCl and SO₂) are gases, which are easily removed, simplifying the workup.[10]

    • Catalyst: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture, as water will readily hydrolyze both thionyl chloride and the product acid chloride. All glassware must be thoroughly dried.

Stage 3: Amidation to this compound

The final step is the reaction of the activated acid chloride with an ammonia source to form the target amide.[9]

  • Reaction Scheme: (A diagram showing the reaction of 5-phenylisoxazole-3-carbonyl chloride with ammonia to form this compound).

  • Experimental Protocol:

    • Dissolve the crude 5-phenylisoxazole-3-carbonyl chloride from the previous step in an anhydrous aprotic solvent (e.g., DCM, THF).

    • Cool the solution in an ice bath (0°C).

    • Bubble anhydrous ammonia gas through the solution or, more conveniently, add a solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol or concentrated aqueous ammonium hydroxide) dropwise.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • If using an organic solvent, separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

  • Causality and Expertise:

    • Stoichiometry: At least two equivalents of ammonia are required. The first acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct generated in the reaction. Using an excess of ammonia helps to drive the reaction to completion.

    • Temperature Control: The reaction is exothermic. Performing the addition at 0°C helps to control the reaction rate and minimize potential side reactions.

Part 3: Reaction Mechanisms

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring proceeds through a concerted, pericyclic mechanism.[1]

G cluster_mech Mechanism: [3+2] Cycloaddition start Benzaldehyde Oxime dipole Benzonitrile Oxide (1,3-Dipole) start->dipole Oxidation (-2H, -O) transition Concerted Transition State dipole->transition dipolarophile Ethyl Propiolate (Dipolarophile) dipolarophile->transition product Ethyl 5-Phenylisoxazole-3-carboxylate transition->product Ring Formation

Caption: Simplified mechanism of concerted 1,3-dipolar cycloaddition.
  • Nitrile Oxide Formation: The aldoxime is oxidized, eliminating water to form the high-energy nitrile oxide intermediate.

  • Concerted Cycloaddition: The nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) approach each other. In a single, concerted step, the pi electrons from both components rearrange to form two new sigma bonds, creating the five-membered heterocyclic ring. The reaction proceeds through a cyclic transition state.[1]

Mechanism of Acyl Chloride Formation with Thionyl Chloride

The conversion of the carboxylic acid to the acid chloride involves nucleophilic substitution at the sulfur atom of SOCl₂.

  • The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[10]

  • A chloride ion is eliminated, forming a chlorosulfite intermediate.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • The carbonyl double bond reforms, and the chlorosulfite group departs. This departure is irreversible as the group decomposes into stable gaseous products: sulfur dioxide (SO₂) and another chloride ion (which is protonated to HCl).[10]

Summary and Data Presentation

The described pathway provides a reliable method for synthesizing this compound. Typical yields and key parameters are summarized below.

StepKey ReagentsSolventTemp. (°C)Typical Yield (%)
1.1: Cycloaddition Benzaldehyde oxime, Ethyl propiolate, NCSDCM2565-80
1.2: Hydrolysis Ethyl 5-phenylisoxazole-3-carboxylate, NaOHEthanol/WaterReflux85-95
2: Acyl Chloride Formation 5-Phenylisoxazole-3-carboxylic acid, SOCl₂Toluene70>95 (crude)
3: Amidation 5-Phenylisoxazole-3-carbonyl chloride, NH₃DCM / THF0 to 2570-90

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific laboratory techniques.

References

Biological activity of 5-phenyl-3-isoxazolecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Phenyl-3-Isoxazolecarboxamide Derivatives

Foreword

The isoxazole ring is a five-membered heterocycle that has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone in the design of a multitude of therapeutic agents. Among the vast library of isoxazole-containing compounds, the this compound core represents a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. The clinical success of drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, both built around an isoxazole nucleus, underscores the therapeutic potential inherent in this chemical class.[3][4][5][6] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives, intended for researchers and professionals in drug discovery and development. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.[1][3]

Synthetic Strategy: Forging the Core Scaffold

The construction of this compound derivatives typically follows a convergent synthetic route. The foundational step is the synthesis of the 5-phenyl-3-isoxazolecarboxylic acid core, which is subsequently activated and coupled with a diverse array of primary or secondary amines to yield the target carboxamides. This modular approach allows for extensive structural diversification, which is crucial for probing structure-activity relationships (SAR).

General Synthetic Workflow

The primary pathway involves the condensation of a substituted acetophenone with diethyl oxalate to form a diketoester, which then undergoes cyclization with hydroxylamine hydrochloride to form the ethyl 5-phenylisoxazole-3-carboxylate. Saponification yields the key carboxylic acid intermediate. The final step is an amide coupling reaction, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP), with a selected aniline or amine derivative.[7][8]

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Substituted Acetophenone + Diethyl Oxalate B 1,3-Diketone Intermediate A->B Base (e.g., NaOEt) C Ethyl 5-phenylisoxazole-3-carboxylate B->C NH2OH·HCl D 5-phenylisoxazole-3-carboxylic acid C->D Base (e.g., NaOH), then Acid (e.g., HCl) F Target this compound D->F E Substituted Aniline (R-NH2) E->F Coupling Agents (e.g., EDC, DMAP)

Caption: General Synthetic Workflow for 5-phenyl-3-isoxazolecarboxamides.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide

This protocol provides a representative method for the final amide coupling step, a critical juncture for generating chemical diversity.

Materials:

  • 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • 4-chloroaniline (1.05 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (e.g., 3 mmol, 609 mg).[7]

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (e.g., 20 mL).

  • Activator Addition: Add DMAP (0.2 eq., 73 mg) and EDC (1.1 eq., 632 mg) to the solution.[7]

  • Activation: Stir the mixture at room temperature for 30 minutes. The formation of a highly reactive O-acylisourea intermediate occurs during this step, which is susceptible to nucleophilic attack.

  • Nucleophile Addition: Add 4-chloroaniline (1.05 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate) to yield the pure carboxamide derivative.[7]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Anticancer Activity: Targeting Uncontrolled Proliferation

The this compound scaffold has proven to be a potent framework for the development of novel anticancer agents.[7][9] Derivatives have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.

In Vitro Cytotoxicity

Numerous studies have documented the antiproliferative effects of these compounds. The potency is highly dependent on the substitution patterns on both the C-5 phenyl ring and the N-phenyl ring of the carboxamide moiety.[1][7]

Compound ID Substituent (N-phenyl) Cell Line IC₅₀ (µM) Reference Drug (Doxorubicin) IC₅₀ (µM) Reference
2a 2,4-dichloroHeLa0.91 ± 1.03~2.2[1]
2a 2,4-dichloroHep3B8.02 ± 1.332.23[1][9]
130 4-fluoroMCF-74.56 ± 2.32Not specified[1]
2e 4-(trifluoromethoxy)phenylB16-F10.0790.056[7]
2a 4-(tert-butyl)phenylColo2059.179Not specified[7]
2a 4-(tert-butyl)phenylHepG27.55Not specified[7]

Table 1: Representative cytotoxic activities of this compound derivatives against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

While the precise mechanisms can vary, a prominent pathway for the anticancer activity of isoxazole derivatives is the induction of apoptosis (programmed cell death).[10] Some compounds have been shown to trigger pro-apoptotic signaling cascades.[6] This can involve the activation of caspases, a family of cysteine proteases that execute the apoptotic program, and the disruption of the mitochondrial membrane potential.[6][10]

G compound Isoxazole Derivative stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) stress->bcl2 Alters Ratio mito Mitochondrion bcl2->mito Regulates Permeability cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 cytoC->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by some isoxazole derivatives.

Protocol: In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO). Incubate for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Isoxazole derivatives, particularly 5-phenyl-3-isoxazolecarboxamides, have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1][11]

COX Inhibition and Mechanism

COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[2] Valdecoxib, a selective COX-2 inhibitor, contains an isoxazole core and serves as a prime example of this therapeutic strategy.[6] By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation, often with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8][11]

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGH2) COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam Isox Isoxazole Derivative (e.g., Valdecoxib) Isox->COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Quantitative COX Inhibition Data

The selectivity of compounds for COX-2 over COX-1 is a critical parameter in developing safer anti-inflammatory drugs.

Compound ID Substituents COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) Selectivity Index (COX-1/COX-2) Reference
A13 3-(3,4-dimethoxyphenyl), N-(4-chlorophenyl)64134.92[8]
C6 Chalcone-linked isoxazoleNot specifiedPotentPotent[11]
C5 Chalcone-linked isoxazoleNot specifiedPotentPotent[11]
C3 Chalcone-linked isoxazoleNot specifiedPotentPotent[11]

Table 2: In Vitro COX inhibitory activity of selected isoxazole derivatives.

Protocol: In Vitro COX Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (probe)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Addition: To the wells of a 96-well plate, add the test compounds at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the ADHP probe.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes. The peroxidase component of COX catalyzes the conversion of ADHP to the highly fluorescent resorufin in the presence of PGG₂, the product of the cyclooxygenase reaction.

  • Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve). Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][12]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal species. Activity is often enhanced by the presence of specific substituents, such as thiophene moieties or halogens.[12][13] A notable feature of some derivatives is their ability to inhibit or reduce the formation of microbial biofilms, which are notoriously difficult to eradicate.[12]

Compound ID Substituents Microorganism MIC (mg/mL) Reference
A8 3-(4-fluorophenyl), N-(4-(tert-butyl)phenyl)Pseudomonas aeruginosa2.0[8]
A8 3-(4-fluorophenyl), N-(4-(tert-butyl)phenyl)Klebsiella pneumoniae2.0[8]
A8 3-(4-fluorophenyl), N-(4-(tert-butyl)phenyl)Candida albicans2.0[8]
PUB9 5-amino-3-methylisoxazole derivativeStaphylococcus aureus<0.002[12]

Table 3: Minimum Inhibitory Concentration (MIC) of selected isoxazole derivatives.

Protocol: Broth Microdilution Assay for MIC Determination

This is the gold standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate (e.g., concentrations ranging from 256 to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. An indicator dye like resazurin can be used to aid visualization.

Structure-Activity Relationship (SAR) Insights

The extensive research into this class of compounds has yielded valuable insights into the structural requirements for biological activity.

  • Anticancer Activity: For antiproliferative activity, substitution on the 3-phenyl ring with halogens (F, Cl) often enhances potency.[7] The nature of the substituent on the N-phenyl ring of the carboxamide is critical, with groups like trifluoromethoxy (2e) leading to potent activity against specific cell lines like melanoma B16-F1.[7]

  • Anti-inflammatory (COX) Activity: For selective COX-2 inhibition, bulky substituents on the phenyl rings are favorable. For instance, the 3,4-dimethoxy substitution on the 3-phenyl ring and a Cl atom on the N-phenyl ring (A13) created ideal binding interactions within the secondary pocket of the COX-2 active site.[8]

  • Antioxidant Activity: The presence of electron-donating groups (EDG), such as a t-butyl group at the para position of the N-phenyl ring, has been shown to enhance antioxidant activity, likely by stabilizing the radical formed upon hydrogen atom abstraction.[14][15]

Caption: Summary of key structure-activity relationships for the scaffold.

(Note: The DOT script above is conceptual. A chemical structure image would be needed for isoxazole_core.png for actual rendering.)

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives have consistently demonstrated potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The modularity of their synthesis allows for fine-tuning of their properties, leading to compounds with high potency and, in some cases, desirable selectivity for their biological targets.

Future research should focus on optimizing the pharmacokinetic profiles (ADME properties) of lead compounds to improve their potential for in vivo efficacy.[11][16] The development of multi-target ligands, for instance, compounds with both anti-inflammatory and anticancer properties, represents an exciting frontier. Furthermore, exploring novel mechanisms of action and identifying the direct molecular targets for the most potent derivatives will be crucial for their translation into next-generation therapeutics.[17]

References

Anticancer Properties of Substituted 5-Phenyl-3-Isoxazolecarboxamides: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide focuses on a specific, highly promising subclass: substituted 5-phenyl-3-isoxazolecarboxamides. These compounds have emerged as potent anticancer agents, exhibiting activity against a wide array of human cancer cell lines, including melanoma, colon, and liver cancers.[2] Their mechanisms of action are diverse and target critical oncogenic pathways, such as the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4] We will dissect the synthetic strategies, provide detailed protocols for biological evaluation, analyze structure-activity relationships (SAR), and explore the mechanistic underpinnings of their anticancer effects. This document is intended to serve as a practical and theoretical resource for researchers actively engaged in the discovery and development of novel isoxazole-based cancer therapeutics.

The Isoxazole Scaffold: A Cornerstone in Modern Oncological Research

Heterocyclic compounds are foundational to drug discovery, and the isoxazole moiety—a five-membered ring with adjacent nitrogen and oxygen atoms—is a particularly versatile pharmacophore.[5][6] Its unique electronic configuration, metabolic stability, and capacity to form crucial hydrogen bonding interactions with protein targets make it an ideal building block for novel therapeutics.[1][6] In the context of oncology, isoxazole derivatives have been successfully developed to inhibit a variety of targets, including Heat Shock Protein 90 (HSP90), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and tubulin, all of which are pivotal for tumor growth, proliferation, and survival.[7][8][9] The 5-phenyl-3-isoxazolecarboxamide core, in particular, allows for systematic chemical modification at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: From Building Blocks to Bioactive Compounds

The rational design of novel anticancer agents begins with robust and reproducible chemical synthesis. The most common and efficient pathway to generate a library of 5-phenyl-3-isoxazolecarboxamides involves a two-stage process: first, the construction of the core isoxazole ring, followed by the coupling of the resulting carboxylic acid with a panel of substituted anilines.

Causality in Synthesis: The Amide Coupling Reaction

The final and most critical step in generating diversity is the amide bond formation. This reaction is typically mediated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Expertise in Action: The choice of EDC is deliberate. It is a water-soluble carbodiimide that activates the carboxylic acid group of the isoxazole, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the aniline. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and yield by forming an even more reactive DMAP-acylpyridinium salt. This self-validating system ensures high conversion under mild conditions, which is crucial for preserving potentially sensitive functional groups on the substituted aniline partners.

Detailed Protocol: Synthesis of a Representative 5-Methyl-3-phenylisoxazole-4-carboxamide Derivative

This protocol provides a representative methodology for the final amide coupling step.[2]

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Activator Addition: Add DMAP (0.2 eq) followed by EDC (1.1 eq) to the solution.

  • Activation: Stir the mixture at room temperature (20-25°C) for 30 minutes. The formation of the active ester intermediate occurs during this step.

  • Nucleophilic Attack: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final this compound.

Visualization: Synthetic Workflow

The following diagram illustrates the general synthetic pathway.

Synthetic_Workflow cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Amide Coupling Chalcone Chalcone Intermediate Isoxazole_Acid 5-Phenyl-3-Isoxazole Carboxylic Acid Chalcone->Isoxazole_Acid Cyclization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isoxazole_Acid Isoxazole_Acid_ref Aniline Substituted Aniline Final_Product This compound Aniline->Final_Product Isoxazole_Acid_ref->Final_Product EDC, DMAP

Caption: General two-stage synthesis of 5-phenyl-3-isoxazolecarboxamides.

Biological Evaluation: Quantifying Anticancer Efficacy

A robust biological evaluation pipeline is essential to identify lead candidates. The process begins with broad screening for cytotoxicity against a panel of cancer cell lines, followed by more focused mechanistic studies for the most potent compounds.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., B16-F1 melanoma, Colo205 colon, HepG2 liver) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazolecarboxamides in culture medium. Treat the cells with a range of concentrations (e.g., 0.05 µM to 300 µM) and incubate for 48-72 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Summary: Antiproliferative Activity of Representative Compounds

The following table summarizes the cytotoxic activity of several substituted 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines, demonstrating the impact of substitution patterns.[2]

Compound IDN-Phenyl SubstitutionCancer Cell LineIC₅₀ (µM)
2a 4-tert-butylColo2059.18
2a 4-tert-butylHepG27.55
2e 4-trifluoromethoxyB16-F1 (Melanoma)0.079
Dox (Reference Drug)B16-F1 (Melanoma)0.056

Data extracted from Hawash et al., 2022.[2]

Unraveling the Mechanisms of Anticancer Action

The therapeutic potential of 5-phenyl-3-isoxazolecarboxamides stems from their ability to modulate multiple cancer-relevant pathways.[3][4] Understanding these mechanisms is crucial for rational drug development and identifying potential patient populations who might benefit most.

Key Molecular Targets
  • Tubulin Polymerization: Certain isoxazole derivatives function as tubulin-targeting agents.[6][9] They can bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with cytoskeletal function is catastrophic for rapidly dividing cells, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent apoptosis.[9]

  • Protein Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Isoxazole-based compounds have been identified as potent inhibitors of key kinases like VEGFR2, which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8]

  • HSP90 Inhibition: Heat Shock Protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, crippling multiple oncogenic signaling pathways simultaneously.[7]

Visualization: Simplified Cancer Signaling and Isoxazole Inhibition

This diagram illustrates how isoxazole derivatives can intervene in key cancer pathways.

Mechanism_of_Action cluster_pathways Key Oncogenic Pathways cluster_outcomes Cellular Processes cluster_cancer Cancer Hallmarks VEGFR2 VEGFR2 Signaling Angiogenesis Angiogenesis VEGFR2->Angiogenesis HSP90 HSP90 Chaperone Oncoprotein_Stability Oncoprotein Stability HSP90->Oncoprotein_Stability Tubulin Tubulin Dynamics Cell_Division Cell Division Tubulin->Cell_Division Proliferation Proliferation & Survival Angiogenesis->Proliferation Oncoprotein_Stability->Proliferation Cell_Division->Proliferation Isoxazole Isoxazolecarboxamide Isoxazole->VEGFR2 Inhibits Isoxazole->HSP90 Inhibits Isoxazole->Tubulin Disrupts

Caption: Inhibition of multiple oncogenic pathways by isoxazolecarboxamides.

Structure-Activity Relationship (SAR) Analysis

SAR studies provide critical insights into how chemical structure correlates with biological activity, guiding the design of more potent and selective analogs.

  • N-Phenyl Ring Substitutions: The substitutions on the N-phenyl ring of the carboxamide are a major determinant of potency. Electron-withdrawing groups, such as trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃), at the para-position often lead to a significant increase in antiproliferative activity, as seen with compound 2e (IC₅₀ = 0.079 µM).[2] In contrast, bulky, electron-donating groups like tert-butyl can confer potent activity against different cell lines, highlighting that the optimal substitution is target-dependent.[2][10]

  • 5-Phenyl Ring Substitutions: The 5-phenyl ring at the other end of the isoxazole core also offers a site for modification. Studies have shown that halogen substitutions (e.g., -F, -Cl) on this ring can enhance activity against specific cancer lines like MCF-7 (breast cancer).[2]

  • The Isoxazole-Carboxamide Core: The core structure itself is considered a key pharmacophore.[2] The relative orientation of the phenyl rings and the hydrogen-bonding capabilities of the carboxamide linker are essential for interaction with biological targets.

Future Directions and Therapeutic Potential

The substituted this compound scaffold is a highly druggable and versatile platform for the development of next-generation anticancer agents. The potent, low-nanomolar activity of optimized analogs like compound 2e against aggressive cancers such as melanoma underscores their therapeutic potential.[2]

Future research should focus on:

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, tolerability, and pharmacokinetic profiles.

  • Target Deconvolution: Precisely identifying the primary molecular target(s) for the most potent compounds to better understand their mechanism of action and potential biomarkers for patient selection.

  • Formulation Development: Exploring advanced drug delivery systems, such as nanoemulgels, which have been shown to enhance the cellular permeability and potency of isoxazolecarboxamides.[2]

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

The Anti-inflammatory Potential of 5-Phenyl-3-Isoxazolecarboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key contributor to the pathophysiology of a wide array of debilitating diseases when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden, driving a continuous search for novel therapeutic interventions. While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in treatment, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects. This underscores the critical need for the development of new classes of anti-inflammatory agents with improved efficacy and safety profiles.

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Notably, the 5-phenyl-3-isoxazolecarboxamide core represents a promising chemotype for the development of novel anti-inflammatory drugs. This technical guide provides an in-depth exploration of the anti-inflammatory potential of these analogs, from their molecular mechanisms of action to detailed protocols for their synthesis and biological evaluation.

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound analogs are believed to be mediated through the modulation of several key signaling pathways and enzymes that are central to the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism underlying the anti-inflammatory activity of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4][5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, COX-2 is upregulated at sites of inflammation.[4][6] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[6]

Several studies have demonstrated that isoxazole-containing compounds can act as potent and selective COX-2 inhibitors.[3][4][7] The structural features of the this compound scaffold can be optimized to enhance binding to the active site of the COX-2 enzyme.

Modulation of NF-κB and MAPK Signaling Pathways

Beyond COX inhibition, the anti-inflammatory effects of these analogs can be attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. Two of the most critical pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[8][9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8][11]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) DNA->Genes initiates transcription

Caption: Simplified NF-κB Signaling Pathway.

The MAPK family of proteins, including p38, JNK, and ERK, are also key regulators of inflammation.[12][13][14][15] These kinases are activated by a variety of extracellular stimuli, including LPS, and in turn, phosphorylate and activate downstream transcription factors that drive the expression of pro-inflammatory genes.[12][15]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activates InflammatoryResponse Pro-inflammatory Gene Expression TranscriptionFactors->InflammatoryResponse

Caption: A Representative MAPK Signaling Cascade.

By inhibiting the activation of NF-κB and MAPKs, this compound analogs can effectively suppress the production of a broad spectrum of inflammatory mediators.

Experimental Validation: Protocols and Methodologies

A robust evaluation of the anti-inflammatory potential of novel compounds requires a combination of in vitro and in vivo assays. The following protocols provide a framework for the comprehensive assessment of this compound analogs.

Chemical Synthesis

The synthesis of this compound analogs can be achieved through a multi-step process, beginning with the formation of the core isoxazole ring, followed by amide coupling.

Protocol 1: Synthesis of N-Aryl-5-phenyl-3-isoxazolecarboxamides [11][16][17]

  • Synthesis of 5-phenyl-3-isoxazolecarboxylic acid:

    • This can be achieved via several synthetic routes. A common method involves the cycloaddition reaction between a phenyl-substituted alkyne and a nitrile oxide precursor.[8] Alternatively, a Claisen-Schmidt condensation can be employed to form a chalcone, which is then reacted with hydroxylamine hydrochloride.[18]

  • Amide Coupling Reaction:

    • Dissolve 5-phenyl-3-isoxazolecarboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-5-phenyl-3-isoxazolecarboxamide.

In Vitro Assays

Protocol 2: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay) [3][6][19]

  • Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key inflammatory mediator.[1][14][20] The Griess assay provides a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[8][12][21][22]

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages (ELISA) [1][13][14]

  • Rationale: Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine produced by macrophages upon LPS stimulation.[23] Its quantification provides a direct measure of the anti-inflammatory activity of the test compounds.

  • Procedure:

    • Follow steps 1-3 of the Griess Assay protocol.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Protocol 4: In Vitro COX-1 and COX-2 Inhibition Assay [4][24][25][26]

  • Rationale: This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of COX-1 and COX-2, allowing for the determination of both potency (IC50) and selectivity.

  • Procedure:

    • Utilize a commercially available COX inhibitor screening assay kit (e.g., fluorometric or colorimetric).

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compounds or a vehicle control.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) or another prostanoid product using the detection method specified in the kit (e.g., fluorescence or absorbance).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rats [2][4][10][15][20][25][27]

  • Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[2][25] Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the early phase, followed by the production of prostaglandins in the later phase.[20][25] This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it suitable for evaluating NSAID-like compounds.[4][9]

  • Procedure:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

    • Administer the test compounds orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups.

    • After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationships (SAR)

The anti-inflammatory potency of this compound analogs can be significantly influenced by the nature and position of substituents on the phenyl rings. A systematic analysis of these structural modifications is crucial for the rational design of more potent and selective inhibitors.

Analog R1 (on 5-phenyl ring) R2 (on N-phenyl ring) COX-2 IC50 (µM) Selectivity Index (COX-1 IC50 / COX-2 IC50) Reference
A H4-Cl0.0134.63[9]
B H3,4-di-OCH3--[9]
C H4-F--[5]
D H4-tert-butyl--[5]
E 4-OCH3H--[28]
F 4-ClH--[28]
G H4-SO2Me--[26]

Key SAR Insights:

  • Substituents on the N-phenyl ring (R2):

    • Electron-withdrawing groups, such as a chloro group at the para-position, have been shown to significantly enhance COX-2 inhibitory activity and selectivity.[9]

    • The presence of a sulfonamide or methylsulfonyl group at the para-position is a common feature in many selective COX-2 inhibitors and is expected to confer high potency.[26]

  • Substituents on the 5-phenyl ring (R1):

    • The substitution pattern on this ring can also modulate activity, although this has been less systematically explored for the this compound scaffold specifically. Studies on related isoxazole structures suggest that both electron-donating and electron-withdrawing groups can influence potency.[5][28]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Their potential to inhibit COX-2 and modulate key inflammatory signaling pathways like NF-κB and MAPKs provides a multi-pronged approach to combating inflammation. The experimental protocols outlined in this guide offer a comprehensive framework for the synthesis and biological evaluation of new analogs.

Future research in this area should focus on:

  • Systematic SAR studies: A more extensive exploration of substituents on both phenyl rings is needed to delineate a clear SAR and optimize potency and selectivity.

  • In-depth mechanistic studies: Further investigation into the precise molecular targets within the NF-κB and MAPK pathways will provide a more complete understanding of their mechanism of action.

  • Pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their drug-likeness and potential for clinical development.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate the discovery of novel this compound-based anti-inflammatory therapies with improved efficacy and safety.

References

Antimicrobial and antifungal activity of isoxazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of Isoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties allow for diverse biological activities, making it a cornerstone in the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of isoxazole-based compounds. It delves into the underlying mechanisms of action, explores critical structure-activity relationships (SAR), presents detailed protocols for in vitro evaluation, and summarizes key findings from recent studies. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to design, synthesize, and evaluate the next generation of isoxazole-based antimicrobial and antifungal drugs to combat the growing threat of multidrug-resistant pathogens.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazole is an azole heterocycle characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions.[3] This arrangement confers a unique set of physicochemical properties, including aromaticity and a weak N-O bond that can be strategically cleaved under certain conditions, making it a versatile synthetic intermediate.[4][5] The isoxazole nucleus is a key pharmacophore in numerous clinically approved drugs, demonstrating its significance in eliciting specific biological responses.[1][6] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors, underpins its broad spectrum of pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][7]

Caption: Core isoxazole ring with substitution points (R¹, R², R³).

Proposed Mechanisms of Action

The antimicrobial and antifungal effects of isoxazole derivatives are attributed to several mechanisms, often dependent on the specific substitutions on the core scaffold.

Antifungal Mechanism: A prominent mechanism, particularly against fungal pathogens, involves the inhibition of key enzymes in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Molecular docking studies suggest that isoxazole derivatives can act as potent inhibitors of sterol 14α-demethylase (CYP51), a critical enzyme in this pathway.[9] By binding to the active site of this enzyme, the compounds disrupt ergosterol production, leading to altered membrane fluidity, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.

G isoxazole Isoxazole Derivative cyp51 Sterol 14α-demethylase (CYP51 Enzyme) isoxazole->cyp51 Binds & Inhibits ergosterol_pathway Ergosterol Biosynthesis Pathway cyp51->ergosterol_pathway Catalyzes fungal_membrane Fungal Cell Membrane Integrity ergosterol_pathway->fungal_membrane Produces Ergosterol For growth_inhibition Fungal Growth Inhibition (Fungistatic/Fungicidal Effect) fungal_membrane->growth_inhibition Disruption Leads To

Caption: Proposed antifungal mechanism via inhibition of CYP51.

Antibacterial Mechanism: The antibacterial action of isoxazoles can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting growth).[4] The mechanisms often involve the inhibition of essential bacterial processes such as protein synthesis, metabolic pathways, or cell wall maintenance.[4] The specific target is highly dependent on the derivative's structure. For example, some isoxazole-containing drugs, like the sulfonamides, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. For isoxazole derivatives, SAR studies have revealed several key trends:

  • Substituents at C-3 and C-5: The nature of the groups attached to the C-3 and C-5 positions of the isoxazole ring significantly influences antimicrobial potency. The presence of aromatic or heteroaromatic rings at these positions is a common feature in active compounds.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on appended phenyl rings play a crucial role. Studies have shown that the presence of electron-withdrawing groups, such as halogens (chlorine, fluorine) or nitro groups, often enhances antibacterial and antifungal activity.[1][10] Conversely, electron-donating groups like methoxy or dimethylamino at specific positions can also boost potency, indicating that a delicate electronic balance is required for optimal target interaction.[1]

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate microbial cell membranes. Hybridizing the isoxazole core with other heterocyclic moieties, such as thiazole or thiophene, has been shown to modulate lipophilicity and enhance anti-Candida or antibacterial activity.[6][11]

Experimental Protocols: In Vitro Efficacy Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel isoxazole compounds must follow standardized, self-validating protocols. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of isoxazole compounds against bacterial and fungal strains.

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of each isoxazole derivative (e.g., 1000 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi (e.g., Candida species).[10][12][13]
  • Microorganism: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader.

2. Experimental Setup:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium to achieve a range of final concentrations (e.g., from 250 µg/mL down to 0.48 µg/mL).
  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
  • Controls:
  • Positive Control: A well containing only the growth medium and the inoculum (no compound) to ensure microbial viability.
  • Negative Control: A well containing only sterile growth medium to check for contamination.
  • Standard Drug Control: A row of wells with a known antibiotic or antifungal (e.g., Ciprofloxacin, Ketoconazole) to validate the assay.[1][14]

3. Incubation:

  • Incubate the plates at 37°C. Incubation time is typically 18-24 hours for bacteria and 24-48 hours for fungi.[13][15]

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

    G prep_stock 1. Prepare Stock Solution (e.g., 1000 µg/mL in DMSO) serial_dilute 2. Perform 2-Fold Serial Dilution in 96-Well Plate with Growth Medium prep_stock->serial_dilute inoculate 4. Inoculate Wells with Microorganism (Final ~5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate Plate (37°C, 24-48h) inoculate->incubate read_mic 6. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

    Caption: Experimental workflow for MIC determination via broth microdilution.

A Common Synthetic Pathway

Many bioactive isoxazole derivatives are synthesized from chalcone intermediates.[14][15] The classical Claisen-Schmidt condensation reaction between an appropriate acetophenone and an aromatic aldehyde in the presence of a base yields a 1,3-diaryl-2-propen-1-one, commonly known as a chalcone.[4][14] This chalcone then undergoes cyclization upon reaction with hydroxylamine hydrochloride, typically in the presence of a base like potassium hydroxide or sodium acetate in an alcoholic solvent, to form the final isoxazole or isoxazoline ring.[14][15]

Summary of Key Findings from In Vitro Studies

Numerous studies have demonstrated the potent and broad-spectrum activity of isoxazole derivatives. The results are typically summarized by their MIC values against various pathogens.

Compound TypeTarget OrganismNoteworthy Activity (MIC)Reference
Isoxazole-Chalcone HybridsS. aureus (Gram-positive)Potent activity reported[16]
Dihydropyrazole-Isoxazole HybridsCandida albicans (Fungus)Excellent antifungal activity (IC₅₀ = 2 ± 1 µg/mL for compound 46)[16]
Phenyl-Substituted IsoxazolesC. albicans (Fungus)MIC values ranging from 6 to 60 µg/mL[7]
Thiazole-Isoxazole HybridsC. albicans (Fungus)Selective anti-Candida activity, non-toxic to beneficial microbiota[6][17]
Phenyl-Substituted DihydroisoxazolesAzole-Resistant C. glabrataActive with MIC₉₀ values from 2 to 8 µg/mL[12]

Conclusion and Future Perspectives

Isoxazole-based compounds remain a highly promising scaffold in the urgent search for new antimicrobial and antifungal agents.[2][9] The versatility of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their activity, selectivity, and pharmacokinetic profiles. Future research should focus on several key areas:

  • Combating Resistance: Designing novel isoxazoles that can overcome existing resistance mechanisms, such as efflux pumps in fungi or enzymatic degradation in bacteria.[9][12]

  • Mechanism Elucidation: Moving beyond preliminary screening to perform in-depth mechanistic studies to precisely identify the molecular targets of the most potent compounds.

  • Synergistic Combinations: Investigating the efficacy of isoxazole derivatives in combination with existing antimicrobial drugs to identify synergistic effects that could lower required dosages and reduce the likelihood of resistance development.[2]

  • In Vivo Efficacy: Progressing the most promising in vitro candidates to in vivo models of infection to assess their therapeutic potential in a biological system.

By leveraging the foundational knowledge of SAR and employing rigorous, standardized evaluation protocols, the scientific community can continue to exploit the rich chemical space of isoxazoles to develop effective treatments for infectious diseases.

References

The Isoxazole Nucleus as a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 5-phenyl-3-isoxazolecarboxamides as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of small molecule inhibitors targeting protein kinases have become a cornerstone of therapeutic development, particularly in oncology and immunology. Among the myriad of heterocyclic scaffolds explored, the 5-phenyl-3-isoxazolecarboxamide core has emerged as a particularly fruitful template for the generation of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this versatile scaffold, offering field-proven insights into the rational design of next-generation therapeutics. We will delve into the synthetic methodologies, dissect the intricate interplay between structural modifications and biological activity, and provide detailed protocols for the evaluation of these compounds, with a particular focus on their role as inhibitors of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.

The this compound Core: A Foundation for Kinase Inhibition

The this compound scaffold is a bioisostere of other successful kinase inhibitor templates, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[1] The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a key structural element that can engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and π-π stacking.[1] The carboxamide linker provides a crucial hydrogen bond donor and acceptor motif, while the terminal phenyl ring offers a versatile platform for substitution to enhance potency and selectivity.

Synthetic Strategies: Building the Isoxazole Scaffold

The construction of the this compound core is typically achieved through a multi-step synthetic sequence. A general and adaptable protocol is outlined below, allowing for the introduction of diverse substituents to probe the structure-activity landscape.

Experimental Protocol: General Synthesis of 5-phenyl-3-isoxazolecarboxamides

This protocol describes a common synthetic route, which involves the formation of the isoxazole ring followed by amide coupling.

Step 1: Synthesis of 5-phenylisoxazole-3-carboxylic acid

  • Reaction Setup: To a solution of an appropriately substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Oxime Formation: Stir the reaction mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Chlorination: Cool the reaction mixture in an ice bath and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cycloaddition: Add ethyl acetoacetate (1.2 eq) and a base such as sodium ethoxide (1.5 eq) to the reaction mixture. Heat the mixture to reflux for 4-6 hours.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water and heat to reflux for 2-3 hours to hydrolyze the ester.

  • Workup and Purification: Cool the reaction mixture, acidify with concentrated HCl to pH 2-3, and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield the 5-phenylisoxazole-3-carboxylic acid.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: Dissolve the 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired aniline or amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Amide Coupling A Substituted Benzaldehyde C Benzaldoxime A->C Oxime Formation B Hydroxylamine HCl, NaOAc E Hydroxamoyl Chloride C->E Chlorination D N-Chlorosuccinimide (NCS) G Ethyl 5-phenylisoxazole-3-carboxylate E->G [3+2] Cycloaddition F Ethyl Acetoacetate, Base I 5-Phenylisoxazole-3-carboxylic Acid G->I Hydrolysis H NaOH, H2O J 5-Phenylisoxazole-3-carboxylic Acid L Activated Ester J->L Acid Activation K HATU, DIPEA N This compound L->N Amide Bond Formation M Substituted Aniline/Amine M->N

Caption: General synthetic workflow for 5-phenyl-3-isoxazolecarboxamides.

The JAK/STAT Signaling Pathway: A Key Target

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers, making it an attractive target for therapeutic intervention.[4]

JAK/STAT Signaling Cascade

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Receptor Dimerization JAK JAK Receptor->JAK 2. JAK Activation & Trans-phosphorylation JAK->Receptor STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation Inhibitor 5-Phenyl-3-isoxazole- carboxamide Inhibitor->JAK Inhibition STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 6. Gene Expression Modulation

Caption: The JAK/STAT signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) of 5-phenyl-3-isoxazolecarboxamides as JAK Inhibitors

The potency and selectivity of 5-phenyl-3-isoxazolecarboxamides as JAK inhibitors are exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the carboxamide moiety. The following table summarizes key SAR findings from various studies.

Compound ID R1 (on 5-phenyl ring) R2 (on carboxamide N-phenyl) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Reference
1a HH>1000>1000>1000[5]
1b 4-FH520650480[5]
1c H4-Cl8511075[5]
1d 4-F4-Cl254020[5]
1e H3-CN152212[6]
1f H4-CN304528[6]
1g 4-OCH34-Cl150200140[5]

Analysis of SAR:

  • Substituents on the 5-phenyl ring (R1): Small, electron-withdrawing groups such as fluorine at the 4-position generally lead to a modest increase in potency (compare 1a and 1b ). However, bulky or electron-donating groups like a methoxy group at the 4-position can be detrimental to activity (see 1g ). This suggests that the 5-phenyl ring likely occupies a relatively tight hydrophobic pocket in the kinase active site.

  • Substituents on the carboxamide N-phenyl ring (R2): This position is critical for achieving high potency. The introduction of a chlorine atom at the 4-position of the N-phenyl ring results in a significant enhancement of inhibitory activity against all JAK isoforms (compare 1b and 1d ). Furthermore, the incorporation of a cyano group, particularly at the 3-position, leads to highly potent compounds (1e ). The cyano group may act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized 5-phenyl-3-isoxazolecarboxamides, a robust and reliable in vitro kinase inhibition assay is essential. The following protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Recombinant human JAK kinase (e.g., JAK1, JAK2, or JAK3)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, the peptide substrate, and the recombinant JAK kinase.

  • Compound Addition: Add a small volume of the diluted test compound or DMSO (for the control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel kinase inhibitors. The detailed structure-activity relationships discussed herein provide a clear roadmap for the rational design of potent and selective inhibitors of the JAK/STAT pathway. Future efforts in this area should focus on fine-tuning the substituents on both the phenyl and carboxamide rings to optimize potency, selectivity, and pharmacokinetic properties. The exploration of alternative linkers and the introduction of novel heterocyclic systems in place of the phenyl rings may also lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles for the treatment of a wide range of debilitating diseases.

References

Novel derivatives of 5-phenyl-3-isoxazolecarboxylic acid for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 5-Phenyl-3-isoxazolecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to modulate the physicochemical and biological properties of compounds.[1] This guide provides a comprehensive exploration of novel derivatives of 5-phenyl-3-isoxazolecarboxylic acid, a privileged scaffold in drug discovery. We will delve into rational design, synthetic strategies, and the critical evaluation of their biological activities. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to innovate within this promising chemical space. The content herein synthesizes findings from contemporary research to present a cohesive narrative on the journey from compound design to preclinical evaluation.

The Isoxazole Scaffold: A Privileged Element in Drug Design

The five-membered aromatic heterocycle, isoxazole, is a prominent structural motif in a multitude of FDA-approved drugs.[2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile component in designing molecules with improved pharmacokinetic profiles and pharmacological effects.[2] The 5-phenyl-3-isoxazolecarboxylic acid core, in particular, offers a rigid framework that is amenable to diverse chemical modifications, making it an attractive starting point for developing novel therapeutic agents against a range of biological targets.[1][3]

Rationale for Derivatization

The primary goal of derivatizing the 5-phenyl-3-isoxazolecarboxylic acid scaffold is to systematically explore the chemical space around this core to enhance potency, selectivity, and drug-like properties. Key areas for modification include the phenyl ring, the carboxylic acid group, and potentially the isoxazole ring itself. Substitutions on the phenyl ring can influence the molecule's interaction with target proteins and modulate its electronic properties.[4] Modification of the carboxylic acid, for instance, into esters or amides, can significantly impact the compound's solubility, membrane permeability, and metabolic stability.[3][5]

Synthetic Strategies for Novel Derivatives

The synthesis of 5-phenyl-3-isoxazolecarboxylic acid derivatives can be approached through various routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which is a foundational method for forming the isoxazole ring.[6]

General Synthetic Workflow

A generalized workflow for the synthesis of these derivatives is depicted below. This process begins with the formation of the core isoxazole ring, followed by functionalization to generate a library of novel compounds.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Chalcone_Formation Chalcone Formation Cyclization Cyclization with Hydroxylamine Chalcone_Formation->Cyclization Formation of Isoxazoline Esterification Esterification Cyclization->Esterification Core Scaffold Amide_Coupling Amide Coupling Esterification->Amide_Coupling Activation of Carboxylic Acid Substitution_Reactions Phenyl Ring Substitution Esterification->Substitution_Reactions Final_Derivatives Library of Novel Derivatives Amide_Coupling->Final_Derivatives Substitution_Reactions->Final_Derivatives Starting_Materials Substituted Acetophenone & Benzaldehyde Starting_Materials->Chalcone_Formation Claisen-Schmidt Condensation SAR_Logic cluster_R1 Phenyl Ring Modifications (R1) cluster_R2 Carboxylic Acid Modifications (R2) Scaffold Core Scaffold: 5-Phenyl-3-Isoxazolecarboxylic Acid Phenyl Ring (R1) Carboxylic Acid (R2) R1_EWG Electron-Withdrawing Group (e.g., -CN, -Cl) Scaffold:p1->R1_EWG R1_EDG Electron-Donating Group (e.g., -OCH3) Scaffold:p1->R1_EDG R2_Ester Esterification (e.g., -COOEt) Scaffold:p2->R2_Ester R2_Amide Amide Formation (e.g., -CONH-R) Scaffold:p2->R2_Amide Biological_Activity Biological Activity (e.g., IC50, MIC) R1_EWG->Biological_Activity Modulates Potency R1_EDG->Biological_Activity Influences Selectivity R2_Ester->Biological_Activity Improves Permeability R2_Amide->Biological_Activity Enhances Metabolic Stability

References

A Technical Guide to the Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-phenylisoxazole-3-carboxylic acid derivatives as a promising class of xanthine oxidase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for hyperuricemia and gout. We will dissect the underlying biochemistry, molecular interactions, structure-activity relationships, and the critical experimental methodologies required to validate these compounds.

Introduction: The Clinical Imperative for Novel Xanthine Oxidase Inhibitors

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a metabolic disorder that serves as a direct precursor to gout, a debilitating inflammatory arthritis.[1][2] The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase (XO), the pivotal enzyme in the terminal steps of purine metabolism.[1][3][4] For decades, purine analogs like Allopurinol have been the clinical standard.[1][5] However, their use is associated with limitations, including hypersensitivity reactions and insufficient efficacy in a subset of patients, necessitating the search for new, non-purine-based inhibitors.[6][7]

The 5-phenylisoxazole-3-carboxylic acid scaffold has emerged as a highly promising chemotype for the development of potent and selective XO inhibitors.[8][9] These derivatives offer a distinct structural framework compared to traditional purine analogs, presenting an opportunity to achieve improved efficacy and safety profiles. This guide synthesizes the current knowledge on these compounds, providing a comprehensive overview from molecular design to preclinical validation.

The Therapeutic Target: Xanthine Oxidase in Purine Catabolism

Xanthine oxidase is a complex molybdoflavoenzyme that catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[3][4] This two-step process is the final stage of the purine degradation pathway. The overproduction of uric acid, stemming from heightened XO activity, leads to its supersaturation and the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout.[3]

The active site of XO is a key focus for inhibitor design. It contains a molybdenum cofactor (Moco) which is crucial for the catalytic activity.[10] Inhibitors are designed to interact with critical amino acid residues within this pocket, thereby blocking substrate access and preventing the formation of uric acid.

Purine_Catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric_Acid XO1->Xanthine Oxidation XO2->Uric_Acid Oxidation Inhibitor 5-Phenylisoxazole-3- Carboxylic Acid Derivatives Inhibitor->XO1 Inhibition Inhibitor->XO2

Caption: The role of Xanthine Oxidase (XO) in the final two steps of purine catabolism.

Molecular Design and Synthesis

The design of 5-phenylisoxazole-3-carboxylic acid derivatives often employs strategies like bioisosteric replacement and structural hybridization, building upon the knowledge of existing inhibitors like febuxostat.[11] The core scaffold consists of a phenyl ring attached to an isoxazole ring, which in turn bears a carboxylic acid group. This arrangement provides a rigid framework for optimal positioning within the XO active site.

A general synthetic route for these compounds has been established, allowing for systematic modification and exploration of structure-activity relationships.[8]

General Synthesis Outline:

  • Condensation: Reaction of a substituted acetophenone with diethyl oxalate to form a diketoester intermediate.

  • Cyclization: Treatment of the diketoester with hydroxylamine hydrochloride to construct the isoxazole ring, yielding the ethyl 5-phenylisoxazole-3-carboxylate.

  • Hydrolysis: Saponification of the ester group to afford the final 5-phenylisoxazole-3-carboxylic acid derivative.

Structure-Activity Relationships (SAR) and Molecular Interactions

Systematic studies have elucidated key structural features that govern the XO inhibitory potency of this class of compounds. The substitutions on the 5-phenyl ring are particularly crucial for activity.

Compound IDSubstitution on Phenyl RingXO Inhibitory Activity (IC₅₀, µM)Reference
Allopurinol (Reference Drug)2.93[11]
Febuxostat (Reference Drug)0.0236[3]
11a 3-cyanoSubmicromolar[8]
6c Indole-derived0.13[11]

Key SAR Insights:

  • Phenyl Ring Substitution: The presence of a cyano group at the 3-position of the phenyl moiety has been identified as a highly favorable substitution pattern, leading to compounds with micromolar to submicromolar potency.[8]

  • Hydrophobicity: Hydrophobic groups on appended moieties, such as on an indole ring nitrogen, are essential for enhancing inhibitory potency.[11]

  • Carboxylic Acid Group: The carboxylic acid is a critical pharmacophore, often forming key hydrogen bond interactions with residues in the active site, such as Arg880.[7][12]

Mechanism of Inhibition: Enzyme kinetic and molecular docking studies have provided a detailed picture of how these derivatives inhibit XO.

  • Binding Mode: These inhibitors typically occupy the substrate-binding channel, interacting with key amino acid residues. Molecular docking simulations suggest that the isoxazole ring and the phenyl group engage in π-π stacking and hydrophobic interactions with residues like Phe914 and Phe1009.[8][12][13]

  • Key Interactions: The oxygen atom of the isoxazole ring can form hydrogen bonds with Ser876 and Thr1010.[11] The carboxylic acid group is crucial for anchoring the inhibitor in the active site through hydrogen bonds with residues like Arg880 and Asn768.[3][12]

  • Inhibition Type: Enzyme kinetic studies have frequently characterized these compounds as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex.[10][11][14]

Binding_Mode cluster_XO XO Active Site XO_Inhibitor 5-Phenylisoxazole-3-Carboxylic Acid Derivative Arg880 Arg880 XO_Inhibitor->Arg880 H-Bond (Carboxylate) Ser876 Ser876 XO_Inhibitor->Ser876 H-Bond (Isoxazole O) Thr1010 Thr1010 XO_Inhibitor->Thr1010 H-Bond (Isoxazole O) Phe914 Phe914 XO_Inhibitor->Phe914 π-π Stacking Phe1009 Phe1009 XO_Inhibitor->Phe1009 π-π Stacking

Caption: Key interactions of the inhibitor within the Xanthine Oxidase active site.

Experimental Validation: Protocols and Workflows

Rigorous experimental validation is paramount to confirm the activity and therapeutic potential of newly synthesized derivatives. This involves both in vitro enzyme assays and in vivo disease models.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is the primary method for screening and quantifying the inhibitory potency of test compounds.[1][15]

Principle: The assay measures the activity of XO by monitoring the formation of its product, uric acid, which has a strong absorbance at approximately 290-295 nm.[1] The reduction in the rate of uric acid formation in the presence of a test compound indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a potassium phosphate buffer (e.g., 70 mM, pH 7.5).[15]

    • Substrate Solution: Prepare a stock solution of xanthine (e.g., 150 µM) in the buffer.[15]

    • Enzyme Solution: Prepare a working solution of xanthine oxidase from bovine milk (e.g., 0.01 units/mL) in cold buffer immediately before use.[15]

    • Test Compound/Control: Prepare stock solutions of test compounds and a positive control (e.g., Allopurinol) in DMSO, followed by serial dilutions to the desired concentrations.[15]

  • Assay Setup (96-well UV-transparent plate format):

    • To each well, add 35 µL of phosphate buffer, 50 µL of the test compound solution (at various concentrations), and 30 µL of the xanthine oxidase solution.[15]

    • Prepare control wells (enzyme + vehicle, no inhibitor) and blank wells (reagents + vehicle, no enzyme).[1]

  • Pre-incubation: Incubate the plate at 25°C or 37°C for 15 minutes.[15][16]

  • Reaction Initiation: Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.[15]

  • Measurement: Immediately monitor the increase in absorbance at 295 nm over time (e.g., 5-10 minutes) using a microplate reader.[15]

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) * 100[1]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[15]

In_Vitro_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme, Compounds) B Assay Plate Setup (Test, Control, Blank wells) A->B C Pre-incubation (15 min at 25-37°C) B->C D Reaction Initiation (Add Xanthine Substrate) C->D E Spectrophotometric Reading (Absorbance at 295 nm over time) D->E F Data Analysis (Calculate % Inhibition and IC₅₀) E->F

Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.

In Vivo Hyperuricemia Animal Models

To assess the therapeutic efficacy in a physiological context, in vivo models of hyperuricemia are employed. The potassium oxonate-induced hyperuricemia model in rodents is widely used.[2][17] Potassium oxonate is an inhibitor of uricase, the enzyme that degrades uric acid in most mammals but is absent in humans.[2]

Protocol:

  • Animal Acclimatization: House mice or rats under standard laboratory conditions for at least one week before the experiment.

  • Model Induction: Administer potassium oxonate (e.g., 250 mg/kg), dissolved in saline, via intraperitoneal injection to induce hyperuricemia. This is typically done 1 hour before the administration of the test compound.[2] Some models may also use a high-purine diet (containing hypoxanthine and yeast extract) for several weeks to establish a chronic hyperuricemia model.[2][18]

  • Compound Administration: Orally administer the 5-phenylisoxazole-3-carboxylic acid derivatives at various doses to the treatment groups. A vehicle control group and a positive control group (e.g., Allopurinol or Febuxostat) should be included.[6]

  • Blood Sampling: After a set period following the final drug administration (e.g., 1 hour), collect blood samples.[2]

  • Biochemical Analysis: Centrifuge the blood to separate the serum. Measure the serum uric acid levels using a commercial assay kit.

  • Data Analysis: Compare the serum uric acid levels between the treatment groups, the hyperuricemic model group, and the normal control group to determine the in vivo hypouricemic effect of the test compounds.

In_Vivo_Workflow A Animal Acclimatization B Hyperuricemia Induction (Potassium Oxonate Injection) A->B C Test Compound Administration (Oral Gavage) B->C D Blood Sample Collection C->D E Serum Uric Acid Measurement D->E F Statistical Analysis of Results E->F

Caption: Workflow for the in vivo potassium oxonate-induced hyperuricemia model.

Conclusion and Future Directions

The 5-phenylisoxazole-3-carboxylic acid scaffold represents a highly promising foundation for the design of novel, non-purine xanthine oxidase inhibitors. The accumulated evidence from SAR studies, molecular modeling, and in vitro assays demonstrates their potential to achieve high potency, often superior to standard-of-care drugs like allopurinol.[8][11] The well-defined synthetic routes allow for extensive chemical exploration to optimize activity and drug-like properties.

Future research should focus on comprehensive preclinical development. This includes lead optimization to enhance pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), rigorous in vivo efficacy studies in various gout models, and thorough toxicological assessments to establish a robust safety profile. The insights presented in this guide provide a solid framework for advancing these promising compounds from the laboratory bench toward clinical application in the treatment of hyperuricemia and gout.

References

In Silico Prediction of 5-Phenyl-3-Isoxazolecarboxamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-phenyl-3-isoxazolecarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, notably in oncology. This guide provides an in-depth, technical walkthrough for the in silico prediction of the bioactivity of this scaffold, with a specific focus on its potential as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a comprehensive, step-by-step methodology from target identification to lead optimization using cutting-edge computational techniques. We will delve into the rationale behind each experimental choice, ensuring a self-validating and robust predictive workflow.

Introduction: The Rationale for Targeting STAT3 with Isoxazole Derivatives

The isoxazole ring system is a versatile heterocyclic motif found in several approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in various non-covalent interactions.[3][4] The N-phenyl-carboxamide substitution pattern, in particular, has been explored for a range of therapeutic applications, including anticancer and anti-inflammatory agents. Recent studies have highlighted the potential of isoxazole derivatives to modulate key signaling pathways implicated in cancer progression.[1]

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cancer cell signaling.[5][6] Upon activation by upstream kinases, STAT3 undergoes phosphorylation, dimerization, and nuclear translocation, where it functions as a transcription factor for genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[2][6][7] Its aberrant, persistent activation is a common feature in a wide variety of malignancies, including breast, prostate, and pancreatic cancers, as well as hematological malignancies.[1][8][9] Consequently, the inhibition of STAT3, particularly the disruption of its dimerization via the SH2 domain, represents a promising strategy for cancer therapy.[10][11][12]

This guide will systematically outline an in silico workflow to predict and rationalize the bioactivity of this compound derivatives as STAT3 inhibitors.

The In Silico Bioactivity Prediction Workflow

Our predictive modeling will follow a multi-step, integrated approach, beginning with data acquisition and culminating in ADMET profiling. This workflow is designed to be iterative, allowing for the refinement of hypotheses and the rational design of novel, potent, and selective STAT3 inhibitors.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Ligand-Based Prediction cluster_2 Phase 3: Structure-Based Prediction cluster_3 Phase 4: Lead Optimization & Validation A Data Acquisition & Curation C Pharmacophore Modeling A->C Known Inhibitors D 2D/3D QSAR Analysis A->D Activity Data B Target Structure Preparation E Molecular Docking B->E Receptor Structure C->E Filtering G ADMET Prediction D->G Prioritization F Molecular Dynamics Simulation E->F Binding Pose F->G Binding Free Energy H Model Validation G->H Drug-likeness

Figure 1: Integrated workflow for in silico bioactivity prediction.
Phase 1: Foundational Data and Structure Preparation

2.1.1. Data Acquisition and Curation

The foundation of any robust predictive model is high-quality data. We will compile a dataset of known STAT3 inhibitors and their corresponding bioactivities (e.g., IC50, Ki) from reputable public databases.

Protocol 1: Dataset Compilation

  • Data Retrieval: Systematically search databases such as ChEMBL and PubChem for compounds with measured inhibitory activity against STAT3.[13] Use specific keywords like "STAT3 inhibitor," "STAT3 SH2 domain," and assay-specific identifiers.

  • Data Cleaning: Standardize chemical structures (e.g., neutralize salts, remove duplicates). Convert bioactivity data to a uniform format (e.g., pIC50 = -log(IC50)).

  • Dataset Division: Partition the curated dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation. This division should be performed rationally, ensuring that the structural diversity and range of activity values are represented in both sets.

2.1.2. Target Protein Structure Preparation

For structure-based approaches, a high-resolution crystal structure of the target protein is paramount.

Protocol 2: Receptor Preparation

  • Structure Selection: Download the crystal structure of human STAT3 from the Protein Data Bank (PDB). Structures complexed with a ligand in the SH2 domain are preferable (e.g., PDB IDs: 6NJS, 6NUQ).[14][15][16]

  • Protein Preparation: Utilize molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera) to prepare the protein. This involves:

    • Removing water molecules and co-crystallized ligands.

    • Adding hydrogen atoms and assigning correct protonation states for titratable residues at physiological pH.

    • Optimizing the hydrogen-bond network.

    • Performing a constrained energy minimization to relieve any steric clashes.

Phase 2: Ligand-Based Approaches

Ligand-based methods are invaluable when a large number of active compounds are known, even in the absence of a high-quality receptor structure.

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features required for biological activity.

Protocol 3: Ligand-Based Pharmacophore Generation

  • Feature Definition: Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) present in the most active compounds from the training set.

  • Model Generation: Employ software like Discovery Studio or MOE to generate and score pharmacophore hypotheses based on the alignment of active molecules.[9][17] The best hypothesis will effectively map the features of active compounds while excluding inactive ones.

  • Model Validation: Validate the chosen pharmacophore model by its ability to distinguish active from inactive compounds in both the training and test sets.

G cluster_0 Pharmacophore Model for STAT3 Inhibition HBA1 H-Bond Acceptor HBD1 H-Bond Donor HBA1->HBD1 ~3.5 Å AR2 Aromatic Ring HBA1->AR2 ~7.5 Å HY1 Hydrophobic HBD1->HY1 ~5.0 Å AR1 Aromatic Ring HY1->AR1 ~4.2 Å AR1->AR2 ~6.0 Å

Figure 2: A representative pharmacophore model for STAT3 SH2 domain inhibitors.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical properties of molecules and their biological activity.[8]

Protocol 4: 3D-QSAR Model Development

  • Molecular Alignment: Align all molecules in the dataset to a common template, typically the most active compound.

  • Descriptor Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction fields using probe atoms. These fields are the independent variables in the QSAR model.

  • Model Building: Use Partial Least Squares (PLS) regression to build a model correlating the calculated fields with the experimental pIC50 values.

  • Model Validation: Assess the statistical significance of the model using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[18] A robust model will have high predictive power for the test set.

QSAR Model Training Set (q²) Test Set (r²_pred) Reference
CoMFA0.566---INVALID-LINK--[18]
CoMSIA0.644---INVALID-LINK--[18]

Table 1: Example statistical parameters for 3D-QSAR models of STAT3 inhibitors.

Phase 3: Structure-Based Approaches

Structure-based methods leverage the 3D structure of the target protein to predict ligand binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol 5: Molecular Docking of this compound

  • Ligand Preparation: Generate a 3D conformation of the this compound molecule and perform energy minimization.

  • Grid Generation: Define the binding site on the STAT3 SH2 domain, typically centered on the location of a co-crystallized inhibitor.[13][15]

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.[19]

  • Scoring and Analysis: Score the resulting poses using a scoring function that estimates binding affinity. Analyze the top-ranked poses for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the SH2 domain, such as Gln635 and Glu638.[12][18]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

Protocol 6: MD Simulation of the STAT3-Ligand Complex

  • System Setup: Place the best-ranked docked complex from Protocol 5 into a periodic box of water molecules, and add counter-ions to neutralize the system.

  • Simulation: Perform an MD simulation using software like GROMACS or AMBER.[13] This involves an initial energy minimization, followed by heating and equilibration, and finally a production run of sufficient length (e.g., 100 ns).

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues.[10]

Phase 4: Lead Optimization and Validation

The final phase involves assessing the drug-like properties of the candidate molecule and validating the overall predictive model.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.[20][21]

Protocol 7: In Silico ADMET Profiling

  • Property Calculation: Use online tools (e.g., SwissADME, pkCSM) or specialized software (e.g., ADMET Predictor®) to calculate key physicochemical and pharmacokinetic properties.[22]

  • Analysis: Evaluate the compound's profile against established drug-likeness rules (e.g., Lipinski's Rule of Five) and predict potential liabilities such as P-glycoprotein substrate potential, cytochrome P450 inhibition, and hERG blockage.[4][17][23]

Property Predicted Value Acceptable Range
Molecular Weight< 500 g/mol < 500
LogP< 5-2.0 to 5.0
H-bond Donors≤ 50 - 5
H-bond Acceptors≤ 100 - 10
GI AbsorptionHighHigh
BBB PermeantNoDesirable for CNS-inactive drugs

Table 2: A sample in silico ADMET profile for a hypothetical this compound derivative.

Model Validation and Interpretation

A predictive model is only as good as its validation.

Causality and Self-Validation:

  • Internal Validation: The use of cross-validation in the QSAR model building (Protocol 4) ensures that the model is not overfitted to the training data.

  • External Validation: The predictive power of the QSAR and pharmacophore models must be confirmed using the independent test set (Protocol 1).

  • Experimental Correlation: Ultimately, the in silico predictions must be validated through experimental testing.[10] The models developed in this guide can prioritize which this compound derivatives to synthesize and test, creating a feedback loop for model refinement.

Conclusion

This technical guide has outlined a comprehensive and robust in silico workflow for predicting the bioactivity of this compound derivatives as inhibitors of the STAT3 protein. By integrating ligand- and structure-based computational methods, researchers can efficiently screen virtual libraries, prioritize candidates for synthesis, and rationally design novel compounds with improved potency and drug-like properties. The causality-driven approach and emphasis on self-validation at each stage of the workflow are designed to enhance the confidence in the predictive models and accelerate the discovery of new anticancer therapeutics targeting the STAT3 signaling pathway.

References

Spectroscopic Characterization of Novel 5-Phenyl-3-Isoxazolecarboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2] Specifically, the 5-phenyl-3-isoxazolecarboxamide core represents a promising framework for the development of novel therapeutic agents.[3][4] The precise substitution pattern on the phenyl ring and the nature of the amide substituent are critical determinants of a compound's pharmacological profile. Therefore, unambiguous structural confirmation and characterization of these novel chemical entities are paramount.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of novel this compound compounds. Moving beyond a simple recitation of procedures, this document elucidates the causality behind experimental choices, establishing a self-validating system of analysis where data from multiple, orthogonal techniques converge to provide an irrefutable structural assignment. We will proceed from the foundational steps of synthesis and purification to an integrated analysis of data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Part 1: Synthesis and Purification: The Foundation of Quality Data

High-quality spectroscopic data can only be obtained from highly pure samples. The presence of residual solvents, starting materials, or side-products can confound spectral interpretation. A common and effective route to synthesize the target this compound scaffold involves the coupling of a 5-phenyl-3-isoxazolecarboxylic acid with a desired amine.[5]

Experimental Protocol: Amide Coupling
  • Acid Activation: Dissolve 5-phenyl-3-isoxazolecarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator such as 4-dimethylaminopyridine (DMAP) (0.1 eq).[5] Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate. The use of EDC/DMAP is often preferred due to the ease of removing the urea byproduct.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase like ethyl acetate/hexane. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up & Purification: Upon completion, filter the reaction mixture to remove any urea byproduct. Wash the filtrate sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and DMAP, followed by a weak base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product must be purified, typically via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve >95% purity, which is the standard for subsequent spectroscopic analysis.[5]

Part 2: The Spectroscopic Characterization Workflow

A multi-technique, orthogonal approach is essential for the unambiguous structural elucidation of a novel compound. Our workflow begins with determining the molecular mass and formula, proceeds to identify functional groups, and culminates in the detailed mapping of the carbon-hydrogen framework.

G cluster_synthesis Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Confirms MW & Formula ir FT-IR Spectroscopy ms->ir Identifies Functional Groups structure Structure Elucidation ms->structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) ir->nmr Maps C-H Framework ir->structure uv UV-Vis Spectroscopy nmr->uv Probes Electronic System nmr->structure uv->structure G M [M+H]⁺ (Parent Ion) F1 Loss of Amine (-NHR) M->F1 F2 Isoxazole Ring Cleavage M->F2 F3 Loss of CO M->F3 Frag1 [M - NHR + H]⁺ F1->Frag1 Frag2 [Phenylnitrile]⁺ F2->Frag2 Frag3 [M - CO + H]⁺ F3->Frag3

References

An In-depth Technical Guide to 5-phenyl-3-isoxazolecarboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone in the field of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore, underpinning the therapeutic efficacy of numerous drugs. The inherent electronic properties and structural rigidity of the isoxazole nucleus allow for specific and high-affinity interactions with a wide range of biological targets. This has led to the development of isoxazole-containing molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

This technical guide focuses on a specific, yet significant, member of this class: 5-phenyl-3-isoxazolecarboxamide . As a derivative that combines the phenyl group's steric and electronic influence with the isoxazole core's proven bioactivity and the hydrogen-bonding capabilities of a carboxamide moiety, this compound represents a molecule of considerable interest for further investigation and development in the pharmaceutical sciences. This document aims to provide a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential applications, thereby serving as a vital resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural integrity and resulting physicochemical properties of this compound are fundamental to its behavior in both chemical and biological systems.

Core Structure Analysis

The molecule is characterized by a planar isoxazole ring, a feature that is often crucial for its interaction with biological macromolecules. The phenyl ring at the 5-position and the carboxamide group at the 3-position are the key functional components that dictate its chemical reactivity and pharmacological potential.

Figure 1: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not extensively reported, the following table summarizes its known and predicted properties. Data for closely related compounds are included for comparative purposes and are denoted with an asterisk (*).

PropertyValueSource/Comment
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
Melting Point Not ReportedData for related 5-phenylisoxazole-3-carboxylic acid is 160-164 °C.
Boiling Point 412.1 °C at 760 mmHg (Predicted)[3]
Density 1.259 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water; Soluble in DMSO and other polar organic solvents.General solubility for isoxazole carboxamides.[1]
pKa ~13.06 (Predicted for a similar structure)Predicted for a related N-substituted derivative.[1]

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the isoxazole ring proton, and the amide protons.

  • Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.4-7.9 ppm.

  • Isoxazole Proton (H4): A singlet around δ 6.8-7.0 ppm.

  • Amide Protons (-CONH₂): A broad singlet that can appear over a wide range, typically downfield, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): A signal in the range of δ 160-170 ppm.

  • Isoxazole Carbons (C3, C4, C5): Signals typically between δ 95-175 ppm.

  • Phenyl Carbons: Signals in the aromatic region of δ 125-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups.

  • N-H Stretching (Amide): A broad absorption band in the region of 3100-3500 cm⁻¹.

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[1]

  • N-H Bending (Amide II): An absorption band around 1600-1640 cm⁻¹.

  • C=N Stretching (Isoxazole): An absorption in the region of 1500-1600 cm⁻¹.

  • C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the isoxazole ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. The following protocol is a representative method adapted from general procedures for the synthesis of isoxazole carboxamides.[4][5]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate cluster_1 Step 2: Hydrolysis to Carboxylic Acid cluster_2 Step 3: Amidation A Acetophenone + Diethyl oxalate B Sodium Ethoxide in Ethanol A->B Claisen Condensation C Ethyl 2,4-dioxo-4-phenylbutanoate B->C D Hydroxylamine Hydrochloride C->D Cyclization E Ethyl 5-phenylisoxazole-3-carboxylate D->E F Ethyl 5-phenylisoxazole-3-carboxylate G Aqueous NaOH or LiOH F->G Saponification H 5-phenylisoxazole-3-carboxylic acid G->H I 5-phenylisoxazole-3-carboxylic acid J Thionyl chloride or Oxalyl chloride I->J Activation K 5-phenylisoxazole-3-carbonyl chloride J->K L Aqueous Ammonia K->L Amination M This compound L->M

References

Methodological & Application

Step-by-step synthesis protocol for 5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 5-phenyl-3-isoxazolecarboxamide

Abstract

This document provides a detailed, step-by-step protocol for the multi-step synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is designed for execution in a standard organic chemistry laboratory and is presented with in-depth explanations for key procedural choices, safety precautions, and characterization guidelines. The described synthetic pathway proceeds through three primary stages: (1) The construction of the isoxazole ring system via a [3+2] cycloaddition to form an ester intermediate, (2) Saponification of the ester to the corresponding carboxylic acid, and (3) Conversion of the carboxylic acid to the target primary amide. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for obtaining this valuable molecular scaffold.

Introduction & Synthetic Strategy

The isoxazole ring is a prominent scaffold in numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged structure in drug design. This compound, in particular, serves as a crucial building block for more complex pharmaceutical agents.

The synthetic strategy outlined herein is a logical and efficient three-part process. It begins with the formation of a stable precursor, ethyl 5-phenylisoxazole-3-carboxylate, which is then converted to the key intermediate, 5-phenylisoxazole-3-carboxylic acid. The final step involves the amidation of this acid to yield the target compound. This approach ensures high yields and facilitates purification at each stage.

Overall Synthetic Workflow

The complete synthesis is a four-step sequence starting from commercially available benzaldoxime.

Synthesis_Workflow cluster_0 Part 1: Isoxazole Ring Construction cluster_1 Part 2: Carboxylic Acid Formation cluster_2 Part 3: Amide Formation A Benzaldoxime B Benzohydroximoyl Chloride A->B HCl, Oxone, DMF C Ethyl 5-phenylisoxazole-3-carboxylate B->C Ethyl Propiolate, Triethylamine D 5-phenylisoxazole-3-carboxylic Acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq) E 5-phenyl-3-isoxazolecarbonyl Chloride D->E Thionyl Chloride (SOCl₂) F This compound (Target Compound) E->F NH₄OH

Caption: Overall synthetic route from benzaldoxime to this compound.

Materials and Reagents

Reagent / SolventChemical FormulaM.W. ( g/mol )NotesVendor Example
BenzaldoximeC₇H₇NO121.14Starting MaterialSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-Aldrich
Oxone™2KHSO₅·KHSO₄·K₂SO₄614.76OxidantSigma-Aldrich
Hydrochloric Acid (HCl)HCl36.46ConcentratedFisher Scientific
Ethyl PropiolateC₅H₆O₂98.10ReagentSigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19Base, freshly distilledSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Solvent, anhydrousFisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00BaseSigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07SolventFisher Scientific
Thionyl Chloride (SOCl₂)SOCl₂118.97Chlorinating agentSigma-Aldrich
Ammonium Hydroxide (NH₄OH)NH₄OH35.0428-30% solution in waterSigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12SolventFisher Scientific
Ethyl AcetateC₄H₈O₂88.11Solvent for chromatographyFisher Scientific
HexanesC₆H₁₄86.18Solvent for chromatographyFisher Scientific
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous, drying agentSigma-Aldrich

Detailed Synthesis Protocol

Part 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This part involves two steps: the preparation of the nitrile oxide precursor, benzohydroximoyl chloride, followed by its in-situ conversion to benzonitrile oxide and subsequent cycloaddition.

Step 1.1: Preparation of Benzohydroximoyl Chloride

This procedure utilizes an Oxone™/HCl system, which is a convenient and selective method for the chlorination of aldoximes.[1][2]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, dissolve benzaldoxime (10.0 g, 82.5 mmol) in 100 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0-5 °C. To this stirring solution, add concentrated hydrochloric acid (8.3 mL, ~100 mmol) dropwise, ensuring the temperature remains below 10 °C.

  • Chlorination: In a separate beaker, prepare a suspension of Oxone™ (27.8 g, 45.4 mmol, based on KHSO₅ content) in 50 mL of water. Add this suspension portion-wise to the reaction mixture over 30 minutes. A slight exotherm may be observed; maintain the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. A white precipitate of benzohydroximoyl chloride will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and air-dry on the filter paper. The crude product can be further purified by recrystallization from hexanes, but is often of sufficient purity to be used directly in the next step.

Causality: The combination of HCl and Oxone™ generates in situ a source of electrophilic chlorine (HOCl or Cl₂), which chlorinates the oxime.[3] Using DMF as a solvent is crucial as it facilitates the reaction, though other methods using chlorine gas are also known.[4]

Step 1.2: [3+2] Cycloaddition with Ethyl Propiolate

  • Setup: In a 500 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the crude benzohydroximoyl chloride (from Step 1.1, ~82.5 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add ethyl propiolate (8.9 mL, 86.6 mmol) to the solution.

  • Nitrile Oxide Generation: Cool the flask to 0 °C in an ice bath. Prepare a solution of triethylamine (12.6 mL, 90.8 mmol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture over 1 hour via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The formation of triethylamine hydrochloride will be visible as a white precipitate.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield pure ethyl 5-phenylisoxazole-3-carboxylate.

Causality: Triethylamine acts as a base to dehydrohalogenate the benzohydroximoyl chloride, generating the highly reactive benzonitrile oxide intermediate in situ. This 1,3-dipole then rapidly undergoes a [3+2] cycloaddition reaction with the dipolarophile, ethyl propiolate, to form the stable five-membered isoxazole ring.

Part 2: Synthesis of 5-phenylisoxazole-3-carboxylic Acid

This step involves a standard ester hydrolysis (saponification).

  • Setup: Dissolve ethyl 5-phenylisoxazole-3-carboxylate (10.0 g, 46.0 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask.

  • Hydrolysis: Prepare a solution of sodium hydroxide (3.68 g, 92.0 mmol) in 50 mL of water and add it to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify the solution by slowly adding 6M HCl until the pH is ~1-2. A thick white precipitate of 5-phenylisoxazole-3-carboxylic acid will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50 °C. The product is typically of high purity and can be used without further purification.[5][6]

Part 3: Synthesis of this compound

The final conversion to the amide is achieved via an acid chloride intermediate. This is a robust and high-yielding method.

Step 3.1: Formation of 5-phenyl-3-isoxazolecarbonyl Chloride

  • Setup: In a 250 mL flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), suspend 5-phenylisoxazole-3-carboxylic acid (5.0 g, 26.4 mmol) in 50 mL of thionyl chloride (SOCl₂).

  • Reaction: Add 2-3 drops of anhydrous DMF (catalyst). Heat the mixture to a gentle reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a vacuum pump with a base trap is recommended). The resulting crude 5-phenyl-3-isoxazolecarbonyl chloride is an oil or low-melting solid and should be used immediately in the next step without purification. A similar procedure is effective for the isomeric 3-phenylisoxazole-5-carbonyl chloride.[7]

Step 3.2: Ammonolysis of the Acid Chloride

  • Setup: Dissolve the crude acid chloride from the previous step in 100 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Ammonolysis: While stirring vigorously, add 50 mL of concentrated ammonium hydroxide (28-30%) dropwise. A white precipitate of the amide will form immediately. Ensure the temperature is kept below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1 hour.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude this compound can be recrystallized from an ethanol/water mixture to yield a pure, crystalline solid.

Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The subsequent addition of ammonium hydroxide provides a nucleophilic source of ammonia that attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond.

Safety and Troubleshooting

HazardPrecaution
Thionyl Chloride Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE (gloves, goggles, lab coat). Use a gas trap with a base (e.g., NaOH solution) to neutralize evolved HCl and SO₂ gas.
Oxone™ Strong oxidizing agent. Avoid contact with combustible materials.
Concentrated Acids/Bases Corrosive. Handle with appropriate PPE. Add reagents slowly to control exotherms.
DCM / DMF Volatile and potentially toxic solvents. Handle in a well-ventilated area or fume hood.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Step 1.1 Incomplete reaction; Oxone™ decomposition.Ensure reaction is kept cold (0-5 °C). Use fresh Oxone™.
Low yield in Step 1.2 Moisture in the reaction; Benzohydroximoyl chloride is unstable.Use anhydrous solvents and freshly prepared benzohydroximoyl chloride. Ensure triethylamine is added slowly at 0 °C.
Incomplete hydrolysis (Step 2) Insufficient reaction time or base.Increase reflux time. Check TLC. Add an additional 0.5 eq of NaOH if necessary.
Oily product after amidation (Step 3.2) Impurities from the acid chloride step.Ensure all thionyl chloride is removed before ammonolysis. Recrystallize the final product carefully.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By breaking the process down into three distinct parts—ring formation, hydrolysis, and amidation—and providing detailed, step-by-step instructions with scientific rationale, this guide enables researchers to confidently produce the target compound with high purity and yield. Adherence to the specified reaction conditions and safety precautions is essential for a successful outcome.

References

Recrystallization techniques for obtaining pure 5-phenyl-3-isoxazolecarboxamide crystals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Purity Crystallization of 5-phenyl-3-isoxazolecarboxamide

Abstract

This application note provides a comprehensive guide to the recrystallization of this compound, a key heterocyclic building block in medicinal and organic chemistry.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. We present detailed protocols for both single-solvent and two-solvent (anti-solvent) recrystallization techniques, grounded in the fundamental principles of solubility and crystal lattice formation. The methodologies are designed to be self-validating, incorporating in-process checks and post-purification analyses to ensure the removal of common synthetic impurities. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound crystals.

Introduction: The Imperative for Purity

The isoxazole moiety is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3] this compound serves as a crucial intermediate for the synthesis of more complex derivatives. The purity of this starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Impurities, such as unreacted starting materials, side-products, or positional isomers, can interfere with subsequent reactions and introduce confounding variables in biological assays.[4]

Recrystallization is a powerful purification technique for nonvolatile organic solids that leverages differences in solubility.[5] The core principle is that the target compound should be highly soluble in a given solvent at an elevated temperature but sparingly soluble at a lower temperature. As a hot, saturated solution cools, the decreasing solubility forces the target molecules to self-assemble into a highly ordered crystal lattice, a process that inherently excludes improperly fitting impurity molecules.[6] This guide explains the causal choices behind solvent selection and protocol design to maximize both purity and recovery.

Physicochemical Profile & Solvent Selection Rationale

The molecular structure of this compound, featuring a polar carboxamide group capable of strong hydrogen bonding and a nonpolar phenyl ring, dictates its solubility behavior. A successful recrystallization hinges on selecting a solvent (or solvent system) that effectively exploits this bifunctional nature.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₈N₂O₂ [1]
Molecular Weight 188.18 g/mol [1]
Predicted Boiling Point 412.1°C at 760 mmHg [1]
Predicted Density 1.259 g/cm³ [1]

| Appearance | Expected to be a crystalline solid |[2][7] |

The ideal solvent should exhibit a steep solubility curve for the compound, meaning a large difference in solubility between its boiling point and room temperature (or 0-4°C).[8] Based on literature precedents for structurally similar isoxazole and carboxamide derivatives, suitable solvent candidates include polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., ethyl acetate, dichloromethane).[2][7][9]

Protocol 1: Preliminary Solvent Screening

Before performing a bulk recrystallization, a small-scale solvent screening is essential to identify the optimal conditions empirically. This minimizes the loss of valuable material and provides critical data for process scale-up.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, water, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good solvent should not dissolve the compound readily in the cold.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point, continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will produce a high yield of well-defined crystals.

  • Evaluate the results based on the criteria in Table 2.

Table 2: Solvent Screening Evaluation Criteria

Observation Interpretation Suitability for Single-Solvent Suitability for Two-Solvent
Insoluble in hot solvent Poor solvent No Potential anti-solvent
Soluble in cold solvent Too soluble No Potential "good" solvent
Sparingly soluble in cold, very soluble in hot Excellent solvent Yes Not necessary
Forms rapid precipitate on cooling Good, but may trap impurities Yes (cool slower) N/A
No crystals form on cooling Supersaturation or too much solvent used Potentially (if less solvent is used) N/A

| "Oils out" on cooling | Compound melting point is below solvent's boiling point, or impurities are depressing melting point | No (try lower boiling solvent) | No |

Protocol 2: Optimized Recrystallization Workflows

A. Single-Solvent Recrystallization (Recommended: Ethanol or Ethyl Acetate)

This is the preferred method when a suitable single solvent is identified. Ethanol is often a good choice for compounds with hydrogen bonding capabilities.[9][10]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a few boiling chips.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add the solvent in small portions, allowing the solution to return to a boil between additions. Continue adding solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which ensures maximum recovery upon cooling.[6]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated short-stemmed funnel into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing sufficient time for molecules to selectively deposit onto the growing crystal lattice.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.

B. Two-Solvent (Anti-Solvent) Recrystallization (Recommended: Dichloromethane/Hexane)

This method is ideal when no single solvent provides the desired solubility profile. Dichloromethane is a good solvent for many isoxazoles, while hexane is a miscible non-polar anti-solvent.[2][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, add the "poor" solvent (e.g., hexane) dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the "good" solvent (dichloromethane) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling, as described in the single-solvent method, is crucial. If necessary, cool further in an ice bath.

  • Collection, Washing & Drying: Collect, wash (with a solvent mixture slightly richer in the anti-solvent), and dry the crystals as described in steps 7-8 of the single-solvent protocol.

Purity Verification and Analysis

Successful purification must be confirmed analytically.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. A pure product should show a single, well-defined spot, while the crude material may show multiple spots.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to literature values if available.

  • Yield Calculation: Percent Yield = (Mass of Pure Crystals / Mass of Crude Material) x 100% A high yield is desirable, but purity is the primary goal. It is common to sacrifice some yield for a significant increase in purity.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out Solution is supersaturated above the compound's melting point; impurities depressing the melting point.Re-heat the solution to dissolve the oil, add more solvent, and cool again. Try a lower-boiling point solvent.
No Crystals Form Too much solvent was used; solution is not saturated; supersaturation.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous batch.
Low Recovery Too much solvent was used; crystals are partially soluble in cold wash solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Use ice-cold solvent for washing and use it sparingly. Ensure filtration apparatus is properly pre-heated.
Colored Crystals Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product.

Recrystallization Workflow Diagram

The following diagram illustrates the decision-making process and experimental workflow for the purification of this compound.

Recrystallization_Workflow start_node Crude 5-phenyl-3- isoxazolecarboxamide process_node_1 Protocol 1: Small-Scale Solvent Screening start_node->process_node_1 Start process_node process_node decision_node decision_node output_node Pure Crystals end_node Final Product output_node->end_node Dry & Characterize analysis_node analysis_node decision_node_1 Good Single Solvent Found? process_node_1->decision_node_1 process_node_2 Protocol 2A: Single-Solvent Recrystallization (e.g., Ethanol) decision_node_1->process_node_2  Yes process_node_3 Protocol 2B: Two-Solvent Recrystallization (e.g., DCM/Hexane) decision_node_1->process_node_3 No   process_node_4 Vacuum Filtration & Cold Solvent Wash process_node_2->process_node_4 process_node_3->process_node_4 analysis_node_1 Purity Analysis: - TLC - Melting Point process_node_4->analysis_node_1 decision_node_2 Purity Acceptable? analysis_node_1->decision_node_2 decision_node_2->output_node Yes process_node_5 Troubleshoot or Re-crystallize decision_node_2->process_node_5 No process_node_5->process_node_1

Caption: Workflow for the purification of this compound.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathway of 5-Phenyl-3-Isoxazolecarboxamide for Drug Development and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-phenyl-3-isoxazolecarboxamide, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are prevalent scaffolds in a wide range of biologically active compounds, making the structural elucidation of these molecules critical in drug discovery, development, and quality control.[1] This document outlines a standard protocol for sample analysis, presents the predicted fragmentation pathway based on established principles of mass spectrometry, and explains the chemical logic behind the observed and expected fragment ions.

Introduction: The Significance of Isoxazoles in Medicinal Chemistry

The isoxazole ring is a key pharmacophore found in numerous clinically approved drugs and investigational new drug candidates. Its unique electronic properties and ability to participate in various intermolecular interactions contribute to its versatility as a bioisostere for other functional groups. Compounds featuring the 3,5-disubstituted isoxazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2]

This compound is a representative member of this class of compounds. Accurate structural characterization is paramount for ensuring the identity and purity of such molecules throughout the drug development lifecycle. Mass spectrometry, particularly with "hard" ionization techniques like electron ionization (EI), is a powerful tool for this purpose, as it provides reproducible fragmentation patterns that serve as a molecular fingerprint.[3] This application note will delve into the specific fragmentation behavior of this compound, providing researchers with a practical guide for its identification and analysis.

Experimental Protocol: A Standardized Approach for LC-MS Analysis

For the analysis of small molecules like this compound, a liquid chromatography-mass spectrometry (LC-MS) system is often preferred due to its high sensitivity and ability to handle complex matrices.[4][5][6]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

LC-MS Instrumentation and Parameters
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS System: A mass spectrometer capable of electron ionization (or electrospray ionization for LC-MS coupling) and MS/MS analysis, such as a triple quadrupole or Q-TOF instrument.[6]

  • Ionization Mode: Positive Electron Ionization (EI) for direct infusion or GC-MS. For LC-MS, positive Electrospray Ionization (ESI) would be used. This guide focuses on the fragmentation pattern expected from an energetic ionization process like EI.

The following diagram illustrates a typical workflow for small molecule analysis by LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Solution (1-10 µg/mL) stock->working filter Filter Sample (0.22 µm) working->filter injection Inject into LC System filter->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI+) separation->ionization detection Mass Detection & Fragmentation (MS/MS) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation

Caption: Experimental workflow for LC-MS analysis.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several high-probability pathways, primarily involving the cleavage of the isoxazole ring and the loss of small, stable neutral molecules. The molecular weight of this compound (C10H8N2O2) is 188.18 g/mol . The molecular ion peak [M]•+ would therefore be observed at m/z 188.

Key Fragmentation Pathways

The primary fragmentation is anticipated to be the characteristic cleavage of the N-O bond of the isoxazole ring, a known weak point in the heterocyclic structure. This initial cleavage often initiates a cascade of further fragmentation events.

  • Pathway A: Formation of the Benzoyl Cation (m/z 105): A crucial and often abundant fragment is the benzoyl cation. This likely forms through a rearrangement following the initial ring opening, leading to the expulsion of a neutral fragment corresponding to the remainder of the molecule.

  • Pathway B: Loss of the Carboxamide Group (m/z 144): Cleavage of the bond between the isoxazole ring and the carboxamide group can result in the loss of a neutral CONH2 radical, leading to a fragment ion at m/z 144.

  • Pathway C: Formation of the Phenyl Cation (m/z 77): Subsequent fragmentation of the benzoyl cation (m/z 105) by the loss of carbon monoxide (CO) will produce the phenyl cation at m/z 77. This is a very common fragmentation for phenyl-containing compounds.[7]

  • Pathway D: Loss of Acetylene from the Phenyl Cation (m/z 51): The phenyl cation can further fragment by losing acetylene (C2H2) to yield a characteristic ion at m/z 51.[7][8]

The proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M [M]•+ m/z 188 This compound frag144 [M - CONH2]•+ m/z 144 M->frag144 - CONH2 frag105 [C6H5CO]+ m/z 105 Benzoyl Cation M->frag105 - C3H2N2O frag77 [C6H5]+ m/z 77 Phenyl Cation frag105->frag77 - CO frag51 [C4H3]+ m/z 51 frag77->frag51 - C2H2

Caption: Proposed EI-MS fragmentation pathway.

Summary of Expected Fragment Ions

The following table summarizes the key ions expected in the mass spectrum of this compound.

m/zProposed Structure/FormulaNotes
188[C10H8N2O2]•+Molecular Ion
144[C9H7NO]•+Loss of carboxamide radical
105[C7H5O]+Benzoyl cation (often a base peak)
77[C6H5]+Phenyl cation
51[C4H3]+Loss of acetylene from phenyl cation

Conclusion and Applications

The predictable fragmentation pattern of this compound, characterized by the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), provides a reliable method for its structural confirmation. This information is invaluable for:

  • Compound Identification: Confirming the synthesis of the target molecule.

  • Impurity Profiling: Identifying related impurities by their own unique fragmentation patterns during drug substance and product development.[5][6]

  • Metabolite Identification: Aiding in the structural elucidation of metabolites where the core isoxazole structure has been modified.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.

By understanding the fundamental principles of mass spectrometric fragmentation as applied to this important class of heterocyclic compounds, researchers can leverage this powerful analytical technique to accelerate the drug discovery and development process.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 5-Phenyl-3-Isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5-phenyl-3-isoxazolecarboxamide. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including potential antiproliferative and anti-inflammatory properties.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound in bulk drug substance and formulated products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse pharmacological potential.[1][8] The development of a reliable and validated analytical method is crucial for the quantitative determination of this compound in various stages of drug development, from synthesis to formulation. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note details the development and validation of a stability-indicating RP-HPLC method for this compound, ensuring that the method can accurately quantify the analyte in the presence of its degradation products.[9][10][11][12][13]

Experimental

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatographic Data Software (CDS): OpenLab CDS (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • pH Meter: Calibrated pH meter.

  • Sonicator: For solvent degassing.

  • Volumetric glassware: Class A.

Chemicals and Reagents
  • This compound Reference Standard: (Purity > 99.5%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade, obtained from a Milli-Q water purification system.

  • Formic Acid: Analytical reagent grade.

  • Hydrochloric Acid (HCl): Analytical reagent grade.

  • Sodium Hydroxide (NaOH): Analytical reagent grade.

  • Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. A C18 column was selected as the stationary phase due to its wide applicability in reversed-phase chromatography for non-polar to moderately polar compounds.[14][15] Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity. Formic acid was added to the mobile phase to improve peak shape and control the ionization of the analyte.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 70% B15-20 min: 70% B20-22 min: 70% to 40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Rationale for Parameter Selection:

  • Column: The C18 stationary phase provides good hydrophobic retention for the phenyl and isoxazole rings of the analyte. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: The gradient elution allows for the effective separation of the parent compound from potential impurities and degradation products with varying polarities. 0.1% formic acid helps to protonate the amide group, leading to sharper, more symmetrical peaks.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were found to provide optimal separation and analysis time without excessive pressure.

  • Detection Wavelength: The wavelength of 254 nm was selected based on the UV spectrum of this compound, which showed a significant absorbance maximum at this wavelength, ensuring good sensitivity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A working standard of 50 µg/mL was used for system suitability, accuracy, and precision studies.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][6][7]

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[9][10][11][12][13] A solution of this compound (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted to an appropriate concentration and analyzed. The chromatograms were evaluated for the resolution between the parent peak and any degradation product peaks.

Linearity

Linearity was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate for each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on the retention time and peak area was observed.

Results and Discussion

Method Development and Optimization

The developed gradient method provided a well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The peak shape was symmetrical with a tailing factor within the acceptable range (0.9 - 1.2).

Validation Results
Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants at the retention time of the analyte peak. Resolution > 2 between the main peak and the closest degradant peak.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.45%≤ 2.0%
Intermediate Precision (%RSD) 0.68%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results from minor variations in method parameters.System suitability parameters should remain within acceptable limits.

The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, with the most significant degradation observed under basic hydrolysis. The method was able to resolve the parent peak from all the degradation products, demonstrating its stability-indicating capability.

Workflow and Diagrams

Analytical Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions System_Suitability System Suitability Test (SST) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solutions Injection Inject Samples & Standards Prep_Sample->Injection System_Suitability->Injection Pass Chromatography Chromatographic Separation Injection->Chromatography Detection DAD Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Method Validation Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Accuracy Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

References

Application Note: Characterizing Isoxazole Ring Vibrations with Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazoles are a vital class of five-membered heterocyclic compounds integral to the development of numerous pharmaceutical agents. Their biological activity is intrinsically linked to their molecular structure. Fourier-transform infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data interpretation for the FTIR analysis of isoxazole ring vibrations.

Introduction: The Significance of Isoxazole Moieties

The isoxazole ring, a cornerstone of medicinal chemistry, is present in a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer therapies. The precise arrangement of atoms and bonds within this heterocyclic system dictates its interaction with biological targets. Therefore, confirming the integrity and substitution pattern of the isoxazole ring is a critical step in chemical synthesis and drug development. FTIR spectroscopy serves as a powerful first-line analytical technique by providing a unique vibrational "fingerprint" of the molecule, allowing for the identification of key functional groups and confirmation of the ring structure.[1][2][3]

Fundamentals: Understanding Isoxazole Ring Vibrations

The infrared spectrum of an isoxazole derivative is governed by the vibrations of its constituent bonds.[4] A change in the dipole moment must occur for a vibration to be infrared active.[5] The key to interpreting an isoxazole spectrum lies in recognizing the characteristic absorption bands associated with the specific bonds within the ring. These vibrations, including stretching and bending modes, occur at specific frequencies (measured in wavenumbers, cm⁻¹).[4][5]

The principal vibrational modes for the isoxazole ring are:

  • C=N Stretching (νC=N): This vibration typically appears as a moderate to strong band in the 1643-1612 cm⁻¹ region.[6] Its precise location can be influenced by conjugation and the electronic nature of substituents on the ring.

  • C=C Stretching (νC=C): Aromatic and heterocyclic ring C=C stretching vibrations generally occur in the 1600-1450 cm⁻¹ range.[3][7] These can sometimes overlap with other peaks, but their presence is a key indicator of the unsaturated ring system.

  • N-O Stretching (νN-O): The N-O single bond stretch is a crucial diagnostic peak for the isoxazole ring. This vibration typically gives rise to a band in the 1168-1110 cm⁻¹ range.[6][8]

  • C-N Stretching (νC-N): The stretching of the C-N single bond within the ring is generally observed between 1276 cm⁻¹ and 1250 cm⁻¹.[6][8]

  • Ring "Breathing" and Bending Modes: The entire ring system can undergo complex stretching and bending vibrations. These produce a series of bands in the fingerprint region (<1500 cm⁻¹) which, while often difficult to assign individually, are unique to the overall molecular structure.[5][9]

  • C-H Stretching and Bending: Aromatic C-H stretching vibrations from the isoxazole ring typically appear just above 3000 cm⁻¹.[7][8] Out-of-plane (oop) C-H bending modes are found in the 900-675 cm⁻¹ region and can be diagnostic of the substitution pattern.[9]

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes the expected wavenumber ranges for the key vibrational modes of the isoxazole ring.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000MediumAppears at a higher frequency than aliphatic C-H stretches.[7][8]
C=N Stretch1643 - 1612Medium-StrongA key indicator for the imine functionality within the ring.[6]
C=C Ring Stretch1600 - 1450Medium-VariableOften appears as multiple bands, characteristic of the aromatic nature of the ring.[3][7]
C-N Stretch1276 - 1250MediumRepresents the single bond between carbon and nitrogen in the ring.[6][8]
N-O Stretch1168 - 1110Medium-StrongA critical and highly characteristic band for identifying the isoxazole moiety.[6][8]
C-H Out-of-Plane (oop) Bend900 - 675StrongThe pattern of these bands can help determine the substitution on the ring.[9]

Experimental Design and Protocols

A successful FTIR analysis is contingent on meticulous experimental design, from sample preparation to data acquisition.

Logical Workflow for FTIR Analysis

The overall process follows a systematic workflow to ensure data integrity and reproducibility.

FTIR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Acquisition & Processing cluster_analysis Part 3: Analysis SamplePrep Sample Preparation (Choose ATR, KBr, or Solution) Background Acquire Background Spectrum (Empty beam, clean ATR, or pure solvent) SamplePrep->Background Ensures purity SampleScan Acquire Sample Spectrum Background->SampleScan Provides reference Processing Data Processing (Baseline Correction, Normalization) SampleScan->Processing Improves data quality Interpretation Peak Identification & Interpretation Processing->Interpretation Assign vibrational modes Report Generate Report Interpretation->Report

Caption: General workflow for FTIR analysis of isoxazole compounds.

Sample Preparation: The Critical First Step

The choice of sample preparation method depends on the physical state of the analyte (solid or liquid) and the desired information.

Protocol 1: Attenuated Total Reflectance (ATR) for Solids and Liquids (Recommended Method)

ATR is the most common and convenient method, requiring minimal sample preparation.[10][11] It is ideal for fine powders, viscous liquids, or polymer films.

  • Causality: This technique works by passing the IR beam through a high-refractive-index crystal (e.g., diamond, germanium). The sample is pressed into firm contact with the crystal. An evanescent wave penetrates a few microns into the sample, where absorption occurs. This avoids issues with sample thickness and scattering that can affect transmission methods.[12]

  • Step-by-Step Protocol:

    • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is a critical self-validating step that subtracts the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself.[4]

    • Sample Application: Place a small amount (a few milligrams) of the solid powder or a single drop of the liquid sample directly onto the center of the ATR crystal.[12]

    • Apply Pressure: Use the pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal.[12] Inconsistent pressure can lead to variations in peak intensity.

    • Acquire Spectrum: Collect the sample spectrum.

    • Clean-up: Thoroughly clean the crystal and pressure anvil after analysis to prevent cross-contamination.

Protocol 2: Potassium Bromide (KBr) Pellets for Solid Samples

This is a traditional transmission method used for obtaining high-quality spectra from solid samples that can be finely ground.[4][10]

  • Causality: The sample is intimately mixed with dry, IR-transparent KBr powder.[10] Pressing the mixture under high pressure creates a transparent pellet, minimizing light scattering and allowing the IR beam to pass through the sample. The sample concentration must be low (0.2-1%) to adhere to Beer's Law and prevent total absorption of the IR beam.[13]

  • Step-by-Step Protocol:

    • Grinding: Add 1-2 mg of the isoxazole sample and ~100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar.[10] Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The particle size should be less than the IR wavelength to reduce scattering (Christiansen effect).[13]

    • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

    • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum after running a background scan with an empty holder.

Instrumentation and Data Acquisition
  • Causality: Proper instrument settings are crucial for obtaining a high-quality spectrum. The number of scans is averaged to improve the signal-to-noise ratio. The resolution determines the ability to distinguish between closely spaced peaks; a resolution of 4 cm⁻¹ is generally sufficient for routine analysis of small molecules.

  • Step-by-Step Protocol:

    • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Set Parameters: In the acquisition software, set the following parameters:

      • Scan Range: 4000 to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (for both background and sample)

    • Collect Background: Perform a background scan using your chosen sample preparation method (e.g., with a clean ATR crystal or an empty KBr pellet holder).[4]

    • Collect Sample Spectrum: Place the prepared sample in the instrument and initiate the scan. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.[4]

Data Interpretation: From Spectrum to Structure

Interpreting an FTIR spectrum is a systematic process. The relationship between the molecular structure of the isoxazole ring and its spectral output is foundational to this analysis.

Spectrum_Structure Structure Isoxazole Ring Structure C=N Bond N-O Bond C=C Bonds C-H Bonds Vibrations Molecular Vibrations Stretching Bending Structure:f0->Vibrations:f0 absorbs IR energy Structure:f1->Vibrations:f0 absorbs IR energy Structure:f2->Vibrations:f0 absorbs IR energy Structure:f3->Vibrations absorbs IR energy Spectrum Spectrum Vibrations:f0->Spectrum:f0 results in peak Vibrations:f0->Spectrum:f1 results in peak Vibrations:f0->Spectrum:f2 results in peak Vibrations->Spectrum:f3 results in peak

Caption: Relationship between isoxazole structure and its FTIR spectrum.

Systematic Interpretation Strategy:

  • High-Frequency Region (4000-2500 cm⁻¹): Look for stretches involving hydrogen. For a typical isoxazole derivative, check for aromatic C-H stretches just above 3000 cm⁻¹. If substituents are present (e.g., -OH, -NH₂, alkyl groups), look for their characteristic O-H (broad, ~3300 cm⁻¹), N-H (sharp, ~3350 cm⁻¹), or aliphatic C-H (sharp, <3000 cm⁻¹) stretches.[7][14][15][16]

  • Double Bond Region (1800-1500 cm⁻¹): This region is critical for confirming the ring's unsaturated nature. Identify the C=N stretch (1643-1612 cm⁻¹) and the C=C ring stretches (1600-1450 cm⁻¹).[3][6] If the molecule contains a carbonyl group (C=O), a very strong absorption will be present around 1700 cm⁻¹.[14]

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of structural information.

    • Pinpoint the key isoxazole bands: the C-N stretch (~1260 cm⁻¹) and, most importantly, the N-O stretch (~1150 cm⁻¹).[6][8]

    • Analyze the C-H out-of-plane bending bands (900-675 cm⁻¹) to gain clues about the substitution pattern.

    • Compare the entire fingerprint region to a reference spectrum of a known standard if available for definitive identification.

Troubleshooting

IssueProbable Cause(s)Solution(s)
Broad, Rolling Baseline Poor sample-ATR crystal contact; KBr pellet too thick or cracked.Re-apply sample with firm, even pressure on ATR; remake KBr pellet with less sample or ensure even pressure application.
Noisy Spectrum Insufficient sample amount; low signal throughput.Use more sample; increase the number of scans to improve the signal-to-noise ratio.
Negative Peaks Background spectrum has changed (e.g., purge interruption); incorrect background used.Re-run both the background and sample scans, ensuring consistent conditions.
Anomalous Sharp Peaks Atmospheric CO₂ (~2350 cm⁻¹) or H₂O (broad ~3400, sharp ~1640 cm⁻¹) interference.Ensure the instrument is well-purged; perform a fresh background scan immediately before the sample scan.
Distorted Peak Shapes Christiansen effect (scattering) in KBr pellet; ATR crystal is damaged or dirty.Grind KBr mixture more finely[13]; thoroughly clean the ATR crystal. If the problem persists, inspect the crystal for scratches.

Conclusion

FTIR spectroscopy is an indispensable tool in the workflow of chemists and pharmaceutical scientists working with isoxazole-containing molecules. By understanding the fundamental vibrational modes of the isoxazole ring and employing robust, validated protocols for sample preparation and data acquisition, researchers can rapidly confirm molecular identity, verify synthetic success, and ensure the structural integrity of these critical pharmaceutical building blocks.

References

Topic: High-Throughput Cytotoxicity Screening of 5-phenyl-3-isoxazolecarboxamide Using the MTT Colorimetric Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery, particularly in oncology. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties.[1][2] This application note provides a detailed, field-proven protocol for assessing the cytotoxicity of a novel compound, 5-phenyl-3-isoxazolecarboxamide, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We will delve into the biochemical principles of the assay, provide a step-by-step experimental workflow, and offer expert guidance on data analysis, quality control, and troubleshooting to ensure the generation of robust and reproducible results.

Introduction: The Rationale for Cytotoxicity Profiling

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the ability to induce apoptosis, inhibit key signaling pathways like JAK/STAT, and disrupt tubulin polymerization in cancer cells.[2][3] Several isoxazole-containing compounds have shown potent antiproliferative effects against various cancer cell lines, making them attractive candidates for further development.[4][5][6]

The primary step in characterizing a novel therapeutic candidate like this compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[7][8] It serves as an excellent initial screen to quantify a compound's dose-dependent cytotoxic effects and to determine its half-maximal inhibitory concentration (IC50), a key metric of potency.

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[9] Viable, proliferating cells contain mitochondrial and cytosolic NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase.[10][11][12] These enzymes cleave the tetrazolium ring of the water-soluble, yellow MTT reagent, converting it into an insoluble, purple formazan precipitate.[8][13][14]

This conversion is a hallmark of metabolically active cells; therefore, the amount of formazan produced is directly proportional to the number of viable cells in the culture well.[15][16] The insoluble formazan crystals are subsequently solubilized using a detergent or organic solvent (e.g., DMSO, acidified isopropanol, or SDS), resulting in a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader).[10][17] A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability or a reduction in metabolic activity, signifying a cytotoxic or cytostatic effect of the test compound.[10]

Figure 1: Biochemical principle of the MTT assay.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for adherent cells cultured in a 96-well microplate format, which is ideal for high-throughput screening.

Materials and Reagents
Reagent/MaterialSpecificationsStorage
MTT Reagent Stock 5 mg/mL in sterile PBS (pH 7.4)-20°C, protected from light[14]
Solubilization Solution Anhydrous Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HClRoom Temperature (RT)[10][17]
Cell Culture Medium Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)4°C
Fetal Bovine Serum (FBS) Heat-inactivated-20°C
Penicillin-Streptomycin 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin-20°C
Trypsin-EDTA 0.25% Trypsin, 0.53 mM EDTA4°C
Test Compound This compoundAs per manufacturer
Plates & Consumables Sterile 96-well flat-bottom, tissue culture-treated plates[10]RT

Expert Tip: The MTT stock solution must be filter-sterilized (0.2 µm filter) and stored in light-protected aliquots to prevent degradation and contamination.[14] If the solution turns blue or green, it has degraded and should be discarded.[18]

Step-by-Step Methodology

The overall workflow involves cell seeding, compound treatment, MTT incubation, formazan solubilization, and absorbance reading.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate 18-24h to allow attachment. C 3. Cell Treatment Replace old media with media containing the compound or controls. A->C B 2. Compound Preparation Prepare serial dilutions of This compound. B->C D 4. Incubation Incubate for desired exposure time (e.g., 24, 48, or 72 hours). C->D E 5. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4 hours at 37°C. D->E F 6. Solubilize Formazan Remove media (optional) and add solubilization solution (e.g., DMSO). E->F G 7. Read Absorbance Measure absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % Viability and determine IC50. G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

1. Cell Seeding:

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count and determine viability (e.g., using Trypan Blue).

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well.[19]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Causality Check: Seeding density is critical. Too few cells will yield a low signal, while too many can lead to over-confluence and nutrient depletion, skewing the results.[10][19]

  • To mitigate the "edge effect," where wells on the perimeter of the plate evaporate faster, fill these outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[10][20]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

2. Compound Treatment:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent, typically DMSO.

  • Perform serial dilutions of the stock solution in serum-free or low-serum medium to achieve the final desired concentrations.

  • Carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the appropriate concentration of the test compound (or controls) to each well. Perform this in triplicate for each condition.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

3. Assay Controls (Self-Validation System):

  • Untreated (Negative) Control: Cells treated with culture medium containing the same final concentration of the vehicle (e.g., 0.1% DMSO) used for the test compound. This represents 100% cell viability.[21]

  • Blank Control: Wells containing culture medium only (no cells). This is used to subtract the background absorbance from the medium and MTT reagent.[10][22]

  • Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the assay is responsive to toxicity.[21]

4. MTT Incubation and Solubilization:

  • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • After incubation, the formazan must be solubilized. Two common methods exist:

    • Method A (With Media Removal): Carefully aspirate all media from the wells without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[23] Pipette gently to mix and ensure all crystals are dissolved.
    • Method B (Without Media Removal): Add 100 µL of a solubilization solution containing a detergent (e.g., 10% SDS in 0.01 M HCl) directly to each well.[8] Incubate for several hours (or overnight) at 37°C until crystals are dissolved.[17]

  • Expert Tip: Method A is faster but carries a risk of accidentally aspirating formazan crystals, leading to high variability.[17] Method B is slower but generally more reproducible.

5. Absorbance Measurement:

  • Ensure the formazan is completely dissolved and the solution is homogenous.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[8][10]

Data Analysis and Interpretation

Calculating Percent Viability

The raw absorbance values are used to calculate the percentage of viable cells in each treated well relative to the untreated control.

Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

Where:

  • Abs_Sample: Absorbance of a well with cells + compound.

  • Abs_Control: Average absorbance of the untreated (vehicle) control wells.

  • Abs_Blank: Average absorbance of the blank (media only) wells.

Example Data and IC50 Determination

The IC50 value is the concentration of the compound that inhibits cell viability by 50%. It is determined by plotting a dose-response curve.

Concentration (µM)Avg. AbsorbanceCorrected Abs.% Viability
0 (Control)1.2501.200100%
0 (Blank)0.050N/AN/A
11.1301.08090%
50.9500.90075%
100.6500.60050%
250.3500.30025%
500.1700.12010%
1000.1100.0605%

Procedure for IC50 Calculation:

  • Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.

  • The software (e.g., GraphPad Prism, Origin) will calculate the IC50 value from the fitted curve.[24][25] Alternatively, a linear regression can be used for a simpler estimation on the linear portion of the curve.[26][27]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination.- Phenol red in media interfering.- MTT reagent degradation.[10]- Use aseptic techniques.- Use phenol red-free medium during MTT incubation.- Prepare fresh MTT solution; store properly.[19]
Low Signal / Low Absorbance - Cell seeding density is too low.- Insufficient MTT incubation time.- Compound is cytostatic, not cytotoxic.[19]- Optimize cell number via a titration experiment.- Increase incubation time with MTT (up to 4 hours is typical).- Consider a longer compound exposure time.
High Variability Between Replicates - Inconsistent pipetting.- Non-uniform cell seeding.- Incomplete solubilization of formazan.[20]- Ensure pipettes are calibrated; use consistent technique.- Thoroughly mix cell suspension before plating.- Ensure complete dissolution of crystals by mixing or longer incubation with solubilizer.[10][17]
Compound Interference - Colored compounds can absorb at 570 nm.- Compounds with reducing properties can convert MTT non-enzymatically.[10]- Include a control well with the compound in cell-free media to measure its intrinsic absorbance and subtract it.- If interference is significant, consider an alternative viability assay (e.g., CellTiter-Glo®, Resazurin).

References

Application Notes and Protocols for In Vitro Anticancer Activity Screening of 5-Phenyl-3-Isoxazolecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2][3][4] Derivatives of isoxazole have demonstrated the ability to induce apoptosis, inhibit tubulin polymerization, and modulate various signaling pathways implicated in cancer progression.[5][6] Specifically, 5-phenyl-3-isoxazolecarboxamide derivatives have emerged as a promising class of compounds, with studies indicating their potential to exhibit significant cytotoxic effects against various cancer cell lines.[7][8][9][10] One study highlighted a novel N-(4-chlorophenyl)-5-carboxamidyl isoxazole that was particularly effective against colon cancer cells, with an IC50 of 2.5 μg/mL for both colon 38 and CT-26 cell lines.[9]

This comprehensive guide provides a detailed framework for the in vitro screening of novel this compound derivatives to elucidate their anticancer potential. We will delve into a multi-faceted approach, beginning with primary cytotoxicity screening and progressing to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to rigorously evaluate these promising therapeutic candidates.

Part 1: Primary Cytotoxicity Screening

The initial step in evaluating the anticancer potential of the synthesized this compound derivatives is to determine their cytotoxic effects on a panel of cancer cell lines. This is typically achieved through cell viability assays that measure the proportion of viable cells after treatment with the compounds. Two widely accepted and robust methods for this purpose are the MTT and SRB assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells.[11][13] This assay is less susceptible to interference from compounds that may affect cellular metabolism, a potential limitation of the MTT assay.[11]

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Include wells for a "cell-free" blank (medium only) to determine background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (fresh medium only).

    • Incubate the plate for an additional 48-72 hours.

  • Cell Fixation and Staining:

    • Following the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[14]

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]

    • Allow the plates to air dry completely.

  • Absorbance Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate on a mechanical shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 540 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay

The MTT assay is a widely used colorimetric assay for assessing cell viability.[15][16] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the SRB assay (Steps 1 and 2).

  • MTT Incubation:

    • After the 48-72 hour treatment period, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator until a purple precipitate is visible.[18][19]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 values as described for the SRB assay.

Data Presentation: Cytotoxicity Screening

Summarize the IC50 values obtained from the SRB and MTT assays in a clear and concise table for easy comparison of the cytotoxic potency of the different this compound derivatives across the tested cancer cell lines.

CompoundCancer Cell Line A (IC50, µM)Cancer Cell Line B (IC50, µM)Cancer Cell Line C (IC50, µM)
Derivative 1
Derivative 2
Derivative 3
Doxorubicin (Control)

Part 2: Mechanistic Elucidation of Anticancer Activity

Once the most potent this compound derivatives have been identified through primary screening, the next crucial step is to investigate their mechanism of action. This involves determining whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) or cell cycle arrest.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent tag like FITC.[20] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Therefore, dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[22]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

    • Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[22]

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • The cell populations are defined as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[23] Caspases-3 and -7 are key executioner caspases that cleave a number of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of caspase-3/7 can provide further evidence for apoptosis induction.

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compounds as described for the Annexin V/PI assay.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[24][25]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[24][25]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[25]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[26] Flow cytometry analysis of DNA content using PI staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[27][28]

  • Cell Treatment:

    • Treat cells with the compounds at their IC50 concentrations for 24-48 hours as previously described.

  • Cell Fixation and Staining:

    • Harvest the cells and wash them with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[29]

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI.[27]

    • Incubate for 30 minutes at room temperature in the dark.[29]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • The DNA content is measured by the fluorescence intensity of PI.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Analyze the percentage of cells in each phase to determine if the compounds induce cell cycle arrest at a specific checkpoint.

Visualization of Experimental Workflows and Pathways

To provide a clear visual representation of the experimental design and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Screening Cascade for Anticancer Activity

G cluster_0 Primary Screening cluster_1 Mechanistic Studies Synthesis of this compound Derivatives Synthesis of this compound Derivatives Cytotoxicity Assays (SRB & MTT) Cytotoxicity Assays (SRB & MTT) Synthesis of this compound Derivatives->Cytotoxicity Assays (SRB & MTT) Determination of IC50 Values Determination of IC50 Values Cytotoxicity Assays (SRB & MTT)->Determination of IC50 Values Selection of Lead Compounds Selection of Lead Compounds Determination of IC50 Values->Selection of Lead Compounds Apoptosis Assays Apoptosis Assays Selection of Lead Compounds->Apoptosis Assays Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Selection of Lead Compounds->Cell Cycle Analysis (PI Staining) Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining Caspase-3/7 Activity Caspase-3/7 Activity Apoptosis Assays->Caspase-3/7 Activity

Caption: A flowchart illustrating the screening process from synthesis to mechanistic evaluation.

Hypothetical Signaling Pathway for Apoptosis Induction

G Isoxazole Derivative Isoxazole Derivative Cellular Target (e.g., Kinase) Cellular Target (e.g., Kinase) Isoxazole Derivative->Cellular Target (e.g., Kinase) Signaling Cascade Signaling Cascade Cellular Target (e.g., Kinase)->Signaling Cascade Activation of Initiator Caspases (e.g., Caspase-9) Activation of Initiator Caspases (e.g., Caspase-9) Signaling Cascade->Activation of Initiator Caspases (e.g., Caspase-9) Activation of Executioner Caspases (Caspase-3/7) Activation of Executioner Caspases (Caspase-3/7) Activation of Initiator Caspases (e.g., Caspase-9)->Activation of Executioner Caspases (Caspase-3/7) Cleavage of Cellular Substrates Cleavage of Cellular Substrates Activation of Executioner Caspases (Caspase-3/7)->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: A potential mechanism for apoptosis induction by the isoxazole derivatives.

Interpretation of Annexin V/PI Flow Cytometry Data

Caption: A guide to interpreting the results of Annexin V/PI flow cytometry analysis.

Conclusion

The systematic in vitro screening approach detailed in this guide provides a robust framework for evaluating the anticancer potential of novel this compound derivatives. By combining initial cytotoxicity assays with in-depth mechanistic studies, researchers can gain a comprehensive understanding of the compounds' efficacy and mode of action. This information is critical for the identification of promising lead candidates for further preclinical and clinical development in the ongoing search for more effective cancer therapies.

References

Application Note: A Validated Protocol for Assessing the Anti-inflammatory Efficacy of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Isoxazoles in Inflammation

Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory process, orchestrating the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]

The isoxazole scaffold is a privileged five-membered heterocycle that has become a cornerstone in medicinal chemistry due to its diverse biological activities.[6][7] Numerous isoxazole derivatives have demonstrated potent anti-inflammatory properties, often by modulating these critical signaling pathways.[7][8][9][10] This document provides a comprehensive, field-proven protocol for researchers to systematically evaluate the anti-inflammatory potential of novel isoxazole compounds, from initial in vitro screening to mechanistic elucidation.

A Self-Validating Experimental Workflow

A robust assessment of anti-inflammatory activity requires a multi-faceted approach. We begin with a broad, cell-based screening to identify active compounds and then proceed to more focused assays to determine their mechanism of action. This workflow ensures that resources are directed toward the most promising candidates.

G cluster_0 PART 1: In Vitro Screening cluster_1 PART 2: Mechanistic Elucidation cluster_2 PART 3: In Vivo Validation A Cell Culture & Seeding (e.g., RAW 264.7 Macrophages) B Pre-treatment (Vehicle, Isoxazole Cmpd) A->B C Inflammatory Challenge (e.g., LPS Stimulation) B->C D Endpoint Assays C->D E Cell Lysis & Protein Extraction C->E G RNA Extraction & cDNA Synthesis C->G J Promising Compound Selection D->J Hit Identification F Western Blot Analysis (NF-κB & MAPK Pathways) E->F H qPCR Analysis (Gene Expression) G->H K Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) J->K

Figure 1: High-level experimental workflow for screening and characterizing isoxazole compounds.

Part 1: In Vitro Screening for Anti-inflammatory Activity

The most common and effective initial screen utilizes an in vitro model of macrophage activation. Murine RAW 264.7 or human THP-1 monocyte-derived macrophages are excellent models, as they produce a robust inflammatory response when stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[11][12]

Protocol 3.1: LPS-Induced Macrophage Inflammation Model

Causality: LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that activates NF-κB and MAPK pathways, leading to the production of key inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[11][12] This protocol establishes a controlled inflammatory environment to test the inhibitory effects of the isoxazole compounds.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Remove the old medium. Add fresh medium containing the isoxazole compound at various concentrations (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis of NO and cytokines. The cell pellet can be lysed for subsequent assays.

Protocol 3.2: Nitric Oxide (NO) Quantification (Griess Assay)

Causality: During inflammation, iNOS expression is upregulated, leading to a surge in NO production. NO is highly reactive, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) metabolites in the cell culture medium.[13] The Griess reaction is a simple colorimetric method that quantifies nitrite, serving as a reliable indirect measure of NO production.[13][14]

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Assay Plate: In a new 96-well plate, add 50 µL of each collected supernatant and 50 µL of each standard.

  • Griess Reagent Addition:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.[13]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[13]

  • Incubation and Measurement: Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.[14][15]

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.

Protocol 3.3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines transcribed via NF-κB activation.[16] An Enzyme-Linked Immunosorbent Assay (ELISA) provides highly specific and sensitive quantification of these secreted proteins in the culture supernatant.

  • Kit and Sample Preparation: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions for preparing reagents, standards, and samples. The collected supernatants may need to be diluted.

  • Assay Procedure:

    • Add standards and samples to the antibody-pre-coated plate.

    • Incubate to allow the cytokine to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for the cytokine.

    • Wash, then add a streptavidin-HRP (Horseradish Peroxidase) conjugate.

    • Wash, then add a TMB substrate solution. A color will develop in proportion to the amount of bound cytokine.

    • Add a stop solution to terminate the reaction.

  • Read Absorbance: Immediately measure the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples from the standard curve.

Part 2: Elucidation of the Mechanism of Action

Compounds that effectively reduce NO and cytokine production in the initial screen must be investigated further to understand how they work. This involves probing the upstream signaling pathways.

Investigating the NF-κB Signaling Pathway

Causality: The NF-κB pathway is a master regulator of inflammation.[5][17][18] In unstimulated cells, the NF-κB p65/p50 dimer is held inactive in the cytoplasm by an inhibitor protein, IκBα.[19] Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases p65/p50, which translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[3][20] A potent anti-inflammatory compound may prevent the degradation of IκBα or the phosphorylation of p65.

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates (P) Degradation Proteasomal Degradation IkBa->Degradation p65 p65 Nucleus Nucleus p65->Nucleus p50 p50 Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Compound Isoxazole Cmpd (Hypothesized Action) Compound->IKK Inhibits?

Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 4.1.1: Western Blot for IκBα Degradation and p65 Phosphorylation
  • Experimental Setup: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the isoxazole compound for 1 hour, then stimulate with LPS (100 ng/mL) for a shorter time course (e.g., 0, 15, 30, 60 minutes) to capture the rapid signaling events.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65 (Ser536)

    • Total p65

    • IκBα

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels, and IκBα to β-actin. A successful compound will inhibit the LPS-induced decrease in IκBα and the increase in phospho-p65.

Investigating the MAPK Signaling Pathway

Causality: The MAPK family (p38, JNK, ERK) is another critical set of kinases activated by LPS that regulates inflammatory gene expression.[21][22] Assessing the phosphorylation state of these kinases provides a broader view of the compound's mechanism.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Response Inflammatory Response Transcription->Response

References

Scale-up synthesis considerations for 5-phenyl-3-isoxazolecarboxamide production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of 5-phenyl-3-isoxazolecarboxamide: A Guide for Process Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmacologically active compounds.[1] The title compound, this compound, represents a key structural motif whose efficient and scalable synthesis is of significant interest. This document provides a comprehensive guide for the scale-up production of this compound, moving from laboratory-scale procedures to a robust process suitable for pilot plant and manufacturing environments. We detail a two-step synthetic strategy commencing with a regioselective 1,3-dipolar cycloaddition to construct the isoxazole core, followed by a direct amidation. The causality behind critical process parameter selection, in-process controls, purification strategies, and safety considerations are discussed to ensure a reproducible, safe, and high-yielding process.

Introduction: The Strategic Importance of Isoxazoles

Isoxazole-containing molecules are privileged structures in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The synthesis of such heterocycles often presents challenges when transitioning from discovery to development, where factors like cost of goods, process safety, and environmental impact become paramount. Traditional synthetic routes may rely on reagents or conditions that are not amenable to large-scale production.[4]

This guide focuses on a validated, scalable pathway to this compound, designed to address these challenges by utilizing readily available starting materials and well-understood, robust chemical transformations.

Recommended Synthetic Strategy

The selected manufacturing route is a two-step process that offers high regioselectivity, good overall yield, and operational simplicity.

  • Step 1: 1,3-Dipolar Cycloaddition. Formation of Ethyl 5-phenylisoxazole-3-carboxylate via the reaction of in situ generated benzonitrile oxide with ethyl propiolate.

  • Step 2: Amidation. Conversion of the intermediate ester to the final product, this compound, via aminolysis with ammonia.

This strategy is predicated on the Huisgen 1,3-dipolar cycloaddition, a powerful and highly reliable method for constructing five-membered heterocyclic rings like isoxazoles.[5][6] The regioselectivity is controlled by the electronic properties of the dipole and dipolarophile, reliably yielding the desired 3,5-disubstituted isoxazole isomer.[7]

Synthetic_Scheme cluster_reactants Starting Materials Benzaldehyde Benzaldehyde Benzaldoxime Benzaldehyde Oxime Benzaldehyde->Benzaldoxime Hydroxylamine HCl Pyridine, EtOH Ethyl_Propiolate Ethyl Propiolate Intermediate_Ester Ethyl 5-phenylisoxazole-3-carboxylate Ethyl_Propiolate->Intermediate_Ester Benzonitrile_Oxide Benzonitrile Oxide (in situ) Benzaldoxime->Benzonitrile_Oxide NCS, Et3N DCM Benzonitrile_Oxide->Intermediate_Ester [3+2] Cycloaddition Final_Product This compound Intermediate_Ester->Final_Product NH3 / MeOH Pressure Vessel, Heat

Caption: Overall two-step synthetic route to this compound.

Part I: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

Principle and Rationale

This step involves two key transformations conducted in a one-pot fashion: the formation of benzaldehyde oxime and its subsequent oxidative chlorination and dehydrochlorination to generate benzonitrile oxide in situ. This highly reactive 1,3-dipole is immediately trapped by ethyl propiolate, an electron-deficient alkyne, to form the stable isoxazole ring.[8]

  • Oxime Formation: A standard condensation reaction between benzaldehyde and hydroxylamine hydrochloride.[8]

  • Nitrile Oxide Generation: N-Chlorosuccinimide (NCS) is chosen as a mild and effective oxidant to form the intermediate hydroximoyl chloride, which is then dehydrochlorinated by a non-nucleophilic base like triethylamine (Et₃N) to yield the nitrile oxide.[9] This in situ generation is critical for safety and efficiency, as nitrile oxides are unstable and prone to dimerization.

  • Cycloaddition: The reaction proceeds with high regioselectivity. Frontier Molecular Orbital (FMO) theory predicts that the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, leading to the 5-phenyl isomer.[6][7]

Scale-Up Considerations
  • Solvent Selection: While dichloromethane (DCM) is effective, for larger scales, solvents like ethyl acetate or 2-methyl-tetrahydrofuran (2-MeTHF) should be evaluated to improve the process's green chemistry profile and simplify solvent recovery.

  • Temperature Control: The generation of benzonitrile oxide is exothermic. A slow, controlled addition of NCS at a low temperature (0-5 °C) is crucial to prevent runaway reactions and minimize side-product formation. The use of a jacketed reactor with efficient cooling is mandatory for scale-up.

  • Work-up and Purification: On a large scale, chromatographic purification is impractical. The target intermediate is a solid, making crystallization the ideal purification method. A solvent screen should be performed to identify a suitable system (e.g., ethanol/water, isopropanol) that provides high recovery and purity.[10]

Detailed Experimental Protocol (Pilot Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Benzaldehyde106.125.00 kg47.121.00
Hydroxylamine HCl69.493.60 kg51.821.10
Pyridine79.103.90 kg49.301.05
Ethanol (200 proof)46.0725 L--
N-Chlorosuccinimide (NCS)133.536.60 kg49.431.05
Ethyl Propiolate98.094.85 kg49.441.05
Triethylamine (Et₃N)101.195.50 kg54.351.15
Dichloromethane (DCM)84.9350 L--

Procedure:

  • Oxime Formation: Charge a 100 L jacketed glass-lined reactor with benzaldehyde (5.00 kg), hydroxylamine hydrochloride (3.60 kg), pyridine (3.90 kg), and ethanol (25 L). Stir the mixture at 20-25 °C for 2-3 hours.

  • In-Process Control 1 (IPC-1): Monitor the consumption of benzaldehyde via TLC or HPLC. The reaction is complete when <1% of benzaldehyde remains.

  • Solvent Swap: Once complete, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add dichloromethane (50 L) to the residue and cool the reactor jacket to 0-5 °C.

  • Nitrile Oxide Generation & Cycloaddition: To the cooled solution, add ethyl propiolate (4.85 kg). In a separate vessel, prepare a solution of N-chlorosuccinimide (6.60 kg) in 20 L of DCM. Add the NCS solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 5 °C. Following the NCS addition, add triethylamine (5.50 kg) dropwise over 1-2 hours, again keeping the temperature below 5 °C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • IPC-2: Monitor the reaction for the disappearance of the oxime and formation of the product ester by HPLC.

  • Work-up: Quench the reaction by adding 20 L of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 15 L), saturated NaHCO₃ solution (15 L), and brine (15 L).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. Recrystallize the crude solid from hot ethanol to yield Ethyl 5-phenylisoxazole-3-carboxylate as a white to off-white crystalline solid.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until constant weight is achieved. (Expected Yield: 75-85%).

Part II: Synthesis of this compound

Principle and Rationale

This step is a nucleophilic acyl substitution where the ethoxy group of the ester is displaced by an amino group.[11] This amidation (or aminolysis) is a robust and widely used transformation.[12][]

  • Reagent Choice: A solution of ammonia in methanol is used. This provides a high concentration of the nucleophile (NH₃) in a suitable organic solvent. Using a sealed pressure vessel is necessary to maintain the concentration of the volatile ammonia and to allow for heating above the boiling point of the solvent, which significantly accelerates the reaction rate.[14]

  • Reaction Conditions: Elevated temperature is required to drive the reaction to completion, as esters are moderately reactive electrophiles.[15]

Scale-Up Considerations
  • Pressure Equipment: This reaction must be conducted in a pressure-rated reactor (autoclave) due to the use of volatile ammonia and heating. All safety protocols for high-pressure reactions must be strictly followed.

  • Ammonia Handling: Anhydrous ammonia is a toxic and corrosive gas. Using a pre-made solution of ammonia in methanol (e.g., 7N) is often safer and more convenient for handling at scale than bubbling ammonia gas.

  • Product Isolation: The final product is expected to have low solubility in the methanolic reaction mixture upon cooling, facilitating isolation by simple filtration. If needed, a co-solvent or anti-solvent can be added to enhance precipitation.

  • Purity: This reaction is typically very clean. A simple wash of the filtered solid with cold methanol is often sufficient to remove any unreacted starting material and provide a product of >98% purity.

Detailed Experimental Protocol (Pilot Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Ethyl 5-phenylisoxazole-3-carboxylate217.227.00 kg32.221.00
Ammonia in Methanol (7N solution)-35 L~245~7.6

Procedure:

  • Reactor Charging: Charge a 100 L stainless steel autoclave with Ethyl 5-phenylisoxazole-3-carboxylate (7.00 kg) and the 7N solution of ammonia in methanol (35 L).

  • Reaction: Seal the reactor and begin stirring. Heat the reactor to 80-90 °C. The internal pressure will rise; monitor closely to ensure it remains within the vessel's designated limits (typically 4-6 bar).

  • Reaction Monitoring (IPC-3): Hold the reaction at temperature for 8-12 hours. Monitor the conversion of the starting ester to the amide by HPLC. The reaction is considered complete when <1% of the ester remains.

  • Cooling and Isolation: Cool the reactor to 0-5 °C. The product, this compound, will precipitate as a crystalline solid.

  • Filtration and Washing: Vent any residual pressure safely. Filter the slurry and wash the resulting cake with cold methanol (2 x 5 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. (Expected Yield: 90-97%).

Process Workflow and Quality Control

Caption: Overall process workflow from synthesis to quality control.

Safety Considerations

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and a lachrymator. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. The use of a pressure reactor for the amidation step must be performed by trained personnel behind a safety shield. Ensure the reactor has a calibrated pressure relief valve.

  • Exothermic Reactions: The in situ generation of nitrile oxide is exothermic. Strict temperature control and slow addition of reagents are critical to prevent a thermal runaway.

  • Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure by using closed systems and proper ventilation. Ethanol and methanol are flammable; ensure all equipment is properly grounded.

Conclusion

The described two-step synthesis of this compound provides a robust and scalable manufacturing process. By focusing on operationally simple steps, utilizing readily available materials, and designing a process that relies on crystallization for purification, this guide offers a clear pathway to producing this valuable isoxazole derivative with high yield and purity. The successful implementation of this protocol requires careful attention to temperature control, pressure reaction safety, and the use of in-process controls to ensure consistency between batches.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Phenyl-3-Isoxazolecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyl-3-isoxazolecarboxamide and its derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, and achieving high yields is critical for efficient drug discovery pipelines.[1][2][3] This document moves beyond standard protocols to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to maximize reaction efficiency and product purity. The primary focus is on the most prevalent synthetic route: the 1,3-dipolar cycloaddition of a benzonitrile oxide with an appropriate alkyne dipolarophile.[4][5][6]

Part 1: Proactive Synthesis Planning & Core Principles

Before troubleshooting, it's essential to understand the foundational aspects of the synthesis. Proactive control over reaction parameters is the most effective way to ensure high yields.

The Central Reaction: 1,3-Dipolar Cycloaddition

The synthesis of the 5-phenyl-3-isoxazole core typically relies on a [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole (benzonitrile oxide) with a dipolarophile (an alkyne).[4][6] The benzonitrile oxide is highly reactive and is almost always generated in situ from a stable precursor, most commonly benzaldehyde oxime.[5][7]

Diagram 1: General Reaction Mechanism

This diagram illustrates the concerted, pericyclic mechanism of the 1,3-dipolar cycloaddition between benzonitrile oxide and an alkyne to form the isoxazole ring.[3][4]

ReactionMechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product BenzonitrileOxide Benzonitrile Oxide (1,3-Dipole) TS Concerted [3+2] Cycloaddition BenzonitrileOxide->TS + Alkyne Alkyne Derivative (Dipolarophile) Alkyne->TS Isoxazole 5-Phenyl-3-Isoxazole Carboxamide Core TS->Isoxazole Forms 5-membered ring

Caption: The [3+2] cycloaddition pathway.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes?

Answer: Low yields in this cycloaddition are typically traced back to one of three areas: inefficient generation of the nitrile oxide, competing side reactions of the nitrile oxide, or poor reactivity of the alkyne.

  • Inefficient Nitrile Oxide Generation: The conversion of benzaldehyde oxime to benzonitrile oxide requires an oxidant. If this step is sluggish or incomplete, the overall yield will suffer. Ensure your oxidant is fresh and active. Common methods include the use of N-chlorosuccinimide (NCS) or Chloramine-T.[8]

  • Competing Dimerization: Benzonitrile oxide can readily dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct, which is a major cause of yield loss.[9][10][11] This is especially problematic if the concentration of the nitrile oxide becomes too high or if the alkyne dipolarophile is not reactive enough.

  • Steric Hindrance: If your alkyne is sterically hindered, the cycloaddition reaction rate will be significantly slower, allowing more time for the nitrile oxide to dimerize or decompose.

Solution Workflow:

  • Confirm Oxime Quality: Ensure your starting benzaldehyde oxime is pure and dry. Impurities can interfere with the oxidation step.

  • Optimize Nitrile Oxide Generation: Add the oxidant (e.g., NCS or Chloramine-T) solution slowly to the reaction mixture containing the oxime and the alkyne. This maintains a low, steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[9]

  • Stoichiometry Check: Use a slight excess (1.1 to 1.2 equivalents) of the alkyne relative to the oxime. This ensures there is always a dipolarophile available to trap the nitrile oxide as it is formed.

Diagram 2: Troubleshooting Low Yields

This decision tree guides the user through a logical process to diagnose and solve the problem of low reaction yields.

Troubleshooting Start Low Yield (<40%) Observed CheckOxidant Is the oxidant fresh and active? Start->CheckOxidant CheckDimer TLC/LCMS shows significant byproduct? (Likely Furoxan Dimer) CheckOxidant->CheckDimer Yes Sol_Oxidant Solution: Use fresh oxidant. Consider alternative (e.g., Oxone). CheckOxidant->Sol_Oxidant No CheckAlkyne Is the alkyne sterically hindered or electron-poor? CheckDimer->CheckAlkyne No Sol_Dimer Solution: 1. Slow addition of oxidant. 2. Use slight excess of alkyne. 3. Lower reaction temperature. CheckDimer->Sol_Dimer Yes Sol_Alkyne Solution: 1. Increase reaction temperature. 2. Use a less coordinating solvent. 3. Increase reaction time. CheckAlkyne->Sol_Alkyne Yes

Caption: A decision tree for diagnosing low yield issues.

Question 2: I'm observing a major byproduct that I suspect is the furoxan dimer. How can I confirm this and prevent its formation?

Answer: Furoxan formation is the most common side reaction.[10][11] It arises from the [3+2] cycloaddition of two molecules of benzonitrile oxide.

  • Identification: Furoxans are generally stable, non-polar compounds. On a TLC plate, they will likely have a different Rf value than your desired isoxazole. By LC-MS, the byproduct will have a mass corresponding to twice the mass of benzonitrile oxide (C₁₄H₁₀N₂O₂).

  • Prevention: The key is to control the concentration of the in situ generated nitrile oxide.

    • Slow Addition: As mentioned, the slow, dropwise addition of the oxidant is the most effective strategy. This keeps the instantaneous concentration of the nitrile oxide low, minimizing the chance of two molecules finding each other before they find an alkyne.

    • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C) can sometimes disfavor the dimerization pathway, which may have a higher activation energy than the desired cycloaddition.

    • Solvent Choice: Highly polar or protic solvents can sometimes influence the rates of cycloaddition versus dimerization.[7] Experimenting with solvents like THF, DCM, or even aqueous mixtures can be beneficial.[7]

Question 3: Which method is best for generating the benzonitrile oxide in situ?

Answer: The choice of oxidant depends on substrate compatibility, cost, and safety. The two most common and effective methods are the De Sarro reaction (using aqueous sodium hypochlorite) and oxidation with reagents like N-Chlorosuccinimide (NCS) or Chloramine-T.[8] A newer, greener alternative involves using Oxone with NaCl.[12][13]

Method Reagents Typical Solvent Pros Cons Reference
De Sarro / Hypochlorite NaOCl (bleach), BaseDCM / H₂O (biphasic)Inexpensive, readily available.Can be difficult to control, may not be suitable for sensitive substrates.[14]
NCS Oxidation N-Chlorosuccinimide, Base (e.g., Et₃N)DCM or THFMild conditions, good functional group tolerance.Stoichiometric byproduct (succinimide) can complicate purification.[15]
Chloramine-T Chloramine-TMethanol or EthanolInexpensive, effective oxidant.[8][16]Can sometimes lead to side reactions with the oxidant itself.[17][8][17]
Oxone/NaCl Oxone, NaClAcetonitrile / H₂O"Green" method, broad substrate scope, no organic byproducts from oxidant.[12][13]Requires biphasic system, may require optimization.[12][13]

Diagram 3: Interplay of Key Reaction Parameters

This diagram shows the relationship between critical experimental variables and their impact on the desired outcome (yield and purity).

Parameters Yield High Yield & Purity Temp Temperature Temp->Yield Affects Rate Dimer Furoxan Dimer Formation Temp->Dimer High temp increases Solvent Solvent Polarity Solvent->Yield Affects Rate & Regioselectivity Rate Addition Rate (Oxidant) Rate->Yield Controls [NO] Rate->Dimer High rate increases Stoich Stoichiometry (Alkyne:Oxime) Stoich->Yield Traps NO Stoich->Dimer Low alkyne increases Dimer->Yield Decreases

Caption: Key parameters influencing synthesis outcome.

Part 3: Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via NCS Oxidation

This protocol provides a robust starting point for the synthesis.

Materials:

  • Benzaldehyde oxime (1.0 eq)

  • Propargylamide derivative (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldehyde oxime (1.0 eq) and the propargylamide derivative (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration relative to the oxime).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve NCS (1.1 eq) in anhydrous DCM.

  • Add the NCS solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump or dropping funnel.

  • After the NCS addition is complete, add triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

Common side products in the synthesis of 5-phenyl-3-isoxazolecarboxamide and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-phenyl-3-isoxazolecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Structure of this Guide

This guide is structured to address issues in a logical sequence, from understanding the reaction pathways and potential side products to detailed purification protocols.

  • Frequently Asked Questions (FAQs): Quick answers to common problems.

  • Troubleshooting Guide: Deeper dive into specific issues, their causes, and solutions.

  • Detailed Experimental Protocols: Step-by-step procedures for synthesis and purification.

  • Visual Guides (Diagrams): Flowcharts and reaction schemes to clarify complex processes.

  • References: A comprehensive list of sources for further reading.

Frequently Asked Questions (FAQs)

Q1: I've synthesized my isoxazole precursor, but I'm not sure if I have the correct regioisomer (5-phenyl-3-carboxy vs. 3-phenyl-5-carboxy). How can I tell?

A1: The formation of regioisomers is a common challenge in isoxazole synthesis. The regioselectivity is often influenced by reaction conditions such as pH and temperature.[1] Spectroscopic methods are the most reliable way to distinguish between the 5-phenyl-3-carboxy and 3-phenyl-5-carboxy isomers. Detailed analysis of 1H and 13C NMR spectra, along with techniques like NOESY, can help determine the substitution pattern on the isoxazole ring.

Q2: My 1,3-dipolar cycloaddition reaction for the isoxazole ring formation is giving a low yield. What are the likely causes?

A2: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can often be attributed to the dimerization of the in situ generated nitrile oxide to form a furoxan byproduct.[2] To minimize this, you can try adding the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low. Another strategy is to use a slight excess of the dipolarophile (the alkyne). The choice of solvent and the base used to generate the nitrile oxide are also critical factors that may need optimization.[2]

Q3: During the final amide coupling step using EDCI, I'm getting a significant amount of an insoluble white precipitate. What is it and how do I get rid of it?

A3: If you are using a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC), the insoluble white precipitate is likely dicyclohexylurea (DCU), a common byproduct.[3][4] DCU is notoriously insoluble in most organic solvents and can often be removed by filtration. If you are using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the corresponding urea byproduct is water-soluble and can be removed during an aqueous workup.[3][5]

Q4: After my amide coupling reaction, I still have unreacted carboxylic acid in my product. How can I remove it?

A4: Unreacted carboxylic acid can typically be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[6][7]

Troubleshooting Guide

This section provides a more detailed analysis of common problems, their root causes, and corrective actions.

Issue 1: Formation of Regioisomers during Isoxazole Ring Synthesis

The synthesis of the 5-phenylisoxazole core, whether from a 1,3-dicarbonyl compound and hydroxylamine or via a 1,3-dipolar cycloaddition, can sometimes lead to the formation of the undesired 3-phenylisoxazole isomer.

Root Causes:

  • Reaction Conditions: For the reaction of 1,3-dicarbonyl compounds with hydroxylamine, the pH of the reaction medium is a critical factor in determining the regioselectivity.[1]

  • Electronic and Steric Effects: In 1,3-dipolar cycloadditions, the regiochemical outcome is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[2]

Solutions:

  • Control of Reaction Conditions: Carefully control the pH and temperature of your reaction. Literature suggests that for some systems, specific pH ranges can favor the formation of one regioisomer over the other.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of 1,3-dipolar cycloadditions. Experimenting with solvents of different polarities may improve the ratio of the desired isomer.[2]

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. The different polarity of the isomers should allow for their separation. Developing a good TLC method to visualize the separation is crucial before attempting a large-scale column.

Issue 2: Side Products in the Amide Coupling Step

The conversion of 5-phenylisoxazole-3-carboxylic acid to the corresponding carboxamide using coupling reagents like EDCI can introduce several side products.

Root Causes:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDCI, can rearrange to a stable, unreactive N-acylurea. This is a common side reaction that reduces the yield of the desired amide.[5]

  • Byproducts from Additives: Additives like 1-hydroxybenzotriazole (HOBt), often used to suppress racemization and improve efficiency, can also lead to their own set of byproducts.[3][4]

  • Guanidine Formation: The amine can sometimes react with the coupling reagent to form a guanidinium byproduct.[4]

Solutions:

  • Use of Additives: The formation of N-acylurea can be minimized by using additives such as HOBt or HOAt. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine.[3][5]

  • Order of Addition: To prevent the formation of guanidinium byproducts, it is often recommended to pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine.[4]

  • Aqueous Workup: Since the byproducts of EDCI and HOBt are generally water-soluble, a thorough aqueous workup of the reaction mixture can effectively remove them.[3][5]

Problem Potential Cause Recommended Solution
Low yield of amideFormation of N-acylurea byproductUse an additive like HOBt or HOAt with EDCI.[5]
Unreacted starting materialsIncomplete reactionIncrease reaction time, check the quality of coupling reagents.
Difficulty in purificationPresence of coupling agent byproductsFor EDCI, perform an aqueous wash. For DCC, filter the reaction mixture to remove insoluble DCU.[3][5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol describes the synthesis of the isoxazole ester intermediate from ethyl 2,4-dioxo-4-phenylbutanoate and hydroxylamine.

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) in water to the flask.

  • Slowly add a solution of sodium hydroxide to adjust the pH to a desired level (this may require optimization to maximize regioselectivity).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-phenylisoxazole-3-carboxylate, which can be purified further by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Start eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the desired product. The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides (Diagrams)

Synthesis and Side Product Formation

Synthesis_and_Side_Products cluster_synthesis Synthesis Pathway cluster_side_products Potential Side Products Start Ethyl 2,4-dioxo-4-phenylbutanoate + Hydroxylamine Isoxazole_Ester Ethyl 5-phenylisoxazole-3-carboxylate Start->Isoxazole_Ester Regioisomer 3-Phenylisoxazole isomer Start->Regioisomer Incorrect regioselectivity Hydrolysis Hydrolysis Isoxazole_Ester->Hydrolysis Carboxylic_Acid 5-Phenylisoxazole-3-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Amine, EDCI/HOBt) Carboxylic_Acid->Amide_Coupling Final_Product This compound Amide_Coupling->Final_Product Unreacted_Acid Unreacted Carboxylic Acid Amide_Coupling->Unreacted_Acid Incomplete reaction N_Acylurea N-Acylurea byproduct Amide_Coupling->N_Acylurea Rearrangement of O-acylisourea EDCI_Urea EDCI-Urea byproduct Amide_Coupling->EDCI_Urea Reaction of EDCI

Caption: Synthetic pathway and common side products.

Troubleshooting Logic for Amide Coupling

Troubleshooting_Amide_Coupling Start Amide Coupling Reaction Check_TLC Analyze crude reaction by TLC Start->Check_TLC Low_Yield Low Yield of Product? Check_TLC->Low_Yield Assess conversion Multiple_Spots Multiple Spots Close to Product? Low_Yield->Multiple_Spots No Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Check reagent quality Low_Yield->Incomplete_Reaction Yes Side_Products Side Products Present: - N-Acylurea -> Add HOBt - Unreacted Acid -> Aqueous base wash - EDCI-Urea -> Aqueous workup Multiple_Spots->Side_Products Yes Purify Proceed to Purification (Column Chromatography) Multiple_Spots->Purify No (Product spot looks good) Incomplete_Reaction->Purify Side_Products->Purify

Caption: Decision tree for troubleshooting the amide coupling step.

References

Technical Support Center: Troubleshooting Low Yield in Isoxazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isoxazole ring formation. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can be fraught with challenges, often leading to frustratingly low yields.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common issues and provide actionable protocols to get your synthesis back on track.

Troubleshooting Guide: Tackling Low Yields Head-On

Scenario 1: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical approach, while robust, can suffer from issues related to regioselectivity and side reactions.[4][5]

Question: My reaction between a 1,3-diketone and hydroxylamine hydrochloride is giving a low yield of the desired isoxazole, and I'm seeing a mixture of regioisomers. What's going wrong and how can I fix it?

Answer: This is a frequent challenge stemming from the ambident nature of the 1,3-dicarbonyl system and the nucleophilicity of hydroxylamine. The initial attack of the hydroxylamine can occur at either carbonyl group, leading to a mixture of isomeric products. Furthermore, reaction conditions like pH and solvent play a pivotal role in directing the cyclization.[4][5][6]

Underlying Causality & Solutions:

  • Regioselectivity Control: The regiochemical outcome is a delicate balance of steric and electronic factors of your diketone, as well as the reaction conditions.[4]

    • pH is Critical: In acidic conditions, the reaction tends to favor the formation of one regioisomer, while neutral or basic conditions may lead to the other or a mixture.[6] For instance, using glacial acetic acid as a solvent can favor the formation of a single isomer.[7] Conversely, using a base like potassium hydroxide can also drive the reaction.[8] It's crucial to screen different pH conditions.

    • Solvent Effects: The choice of solvent can influence which carbonyl is more susceptible to initial attack. Protic solvents like ethanol are common, but exploring others like acetonitrile could alter the regioselectivity.[4][5]

    • Lewis Acids: The use of a Lewis acid, such as BF₃·OEt₂, can act as a carbonyl activator and significantly improve regioselectivity by coordinating to one of the carbonyl oxygens, making it more electrophilic.[4][5]

  • Side Reactions & Incomplete Conversion:

    • Oxime Formation: A common side product is the mono- or bis-oxime of the starting diketone, which fails to cyclize. This often indicates that the cyclization step is the bottleneck. Increasing the reaction temperature or extending the reaction time might be necessary. However, excessively high temperatures can lead to decomposition.[9]

    • Hydroxylamine Hydrochloride vs. Free Base: Hydroxylamine is often used as its hydrochloride salt for stability.[7] The reaction requires the free hydroxylamine to act as a nucleophile. While acidic conditions can catalyze the initial condensation, a base might be needed to generate a sufficient concentration of the free hydroxylamine for the cyclization to proceed efficiently. The use of a buffer or a mild base like sodium acetate can be beneficial.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isoxazole synthesis from 1,3-dicarbonyls.

Scenario 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

This powerful method offers great flexibility but is sensitive to the stability of the nitrile oxide intermediate.[10][11]

Question: My 1,3-dipolar cycloaddition is resulting in a very low yield of the desired isoxazole. I suspect my nitrile oxide is not forming or is decomposing.

Answer: This is a classic issue in nitrile oxide cycloadditions. Nitrile oxides are high-energy intermediates that are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which competes directly with the desired cycloaddition pathway.[9] The method of in situ generation is therefore critical to success.

Underlying Causality & Solutions:

  • Inefficient Nitrile Oxide Generation:

    • From Aldoximes: The oxidation of aldoximes is a common route. Oxidants like N-chlorosuccinimide (NCS), sodium hypochlorite, or hypervalent iodine reagents are frequently used.[10][12] If the yield is low, ensure your oxidant is fresh and active. The choice of base (e.g., triethylamine) is also crucial for the subsequent elimination step.[9]

    • From Hydroximoyl Chlorides: Dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine is another popular method. Incomplete conversion of the starting aldoxime to the hydroximoyl chloride, or instability of the hydroximoyl chloride itself, can be a source of low yield.

  • Nitrile Oxide Dimerization: This is often the primary culprit for low yields.[9]

    • Control Concentration: The key is to maintain a low concentration of the nitrile oxide at any given moment to favor the intermolecular cycloaddition with the alkyne over the bimolecular self-condensation. This can be achieved by the slow addition of the oxidant or base to the reaction mixture containing the aldoxime and the alkyne.

    • Stoichiometry: Using a slight excess of the alkyne (dipolarophile) can help to trap the nitrile oxide as it is formed.[9]

  • Reaction Conditions:

    • Temperature: Higher temperatures can accelerate the rate of nitrile oxide dimerization more than the rate of cycloaddition.[9] Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C in some cases) can significantly improve the yield of the desired isoxazole.[13]

    • Solvent: The choice of solvent can impact the stability of the nitrile oxide and the rate of the cycloaddition. Solvents like dichloromethane (DCM), acetonitrile, or THF are commonly used.[14][15]

Optimization of Reaction Conditions for Nitrile Oxide Cycloaddition:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Nitrile Oxide Generation Bulk addition of oxidant/baseSlow, controlled additionMinimizes nitrile oxide concentration, reducing dimerization.[9]
Temperature Room Temperature or Reflux0 °C to Room TemperatureLower temperatures often disfavor the dimerization side reaction.[9][13]
Stoichiometry 1:1 (Nitrile Oxide:Alkyne)1:1.2 (Nitrile Oxide:Alkyne)Excess alkyne helps to trap the fleeting nitrile oxide intermediate.[9]
Solvent e.g., DMFe.g., Acetonitrile, DCMSolvent choice can affect reaction rates and selectivity.[9]

Experimental Protocol: Optimized In Situ Generation of Nitrile Oxide

This protocol provides a general guideline for improving yields by controlling the generation of the nitrile oxide from an aldoxime.

  • To a stirred solution of the alkyne (1.2 mmol) and the aldoxime (1.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add a solution of triethylamine (1.5 mmol) in DCM (5 mL) dropwise over 30 minutes.

  • In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.1 mmol) in DCM (10 mL).

  • Add the NCS solution to the reaction mixture dropwise via a syringe pump over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 2 hours and then warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water, extract with DCM, dry the organic layer over MgSO₄, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring? A1: The two most widely utilized methods are the [3+2] cycloaddition of a nitrile oxide with an alkyne (or alkene to form an isoxazoline) and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[9][10][16] The cycloaddition approach is particularly valued for its versatility and the ability to introduce a wide variety of substituents.[17]

Q2: How do I improve the regioselectivity of my isoxazole synthesis? A2: Regioselectivity is a significant challenge, especially in reactions with unsymmetrical precursors.[4] For 1,3-dicarbonyl condensations, varying the pH, solvent, and using Lewis acids can direct the cyclization.[4][5] In 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. In some cases, metal catalysts, such as copper(I), can be employed to achieve high regioselectivity.[16][18]

Q3: Are there any "green" or more environmentally friendly methods for isoxazole synthesis? A3: Yes, significant progress has been made in developing greener synthetic routes. These include the use of ultrasound or microwave irradiation to accelerate reactions, often reducing reaction times and energy consumption while improving yields.[6][19][20] Additionally, catalyst-free reactions in aqueous media or the use of reusable catalysts are gaining prominence.[6][19][20]

Q4: My starting materials seem to be decomposing under the reaction conditions. What can I do? A4: Reactant decomposition suggests the conditions are too harsh. Consider using milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[9] Protecting sensitive functional groups on your starting materials may also be necessary. For thermally sensitive compounds, methods like ultrasound-assisted synthesis, which can be performed at room temperature, might be a viable alternative.[19]

Q5: What is the role of hydroxylamine hydrochloride, and does it need to be neutralized? A5: Hydroxylamine is often supplied as the hydrochloride salt for improved stability.[7] In the reaction, the free base form of hydroxylamine is the active nucleophile. While some reactions proceed in acidic media where an equilibrium exists, many protocols include a base (like sodium acetate, pyridine, or potassium hydroxide) to neutralize the HCl and generate the free hydroxylamine in situ.[7][8][10]

Caption: Major synthetic routes to the isoxazole ring.

References

Isoxazole Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of isoxazoles. Our focus is on providing practical, evidence-based solutions to help you optimize your reaction conditions and achieve your desired outcomes.

Introduction to Isoxazole Synthesis

The isoxazole ring is a critical scaffold in medicinal chemistry, found in a variety of pharmaceuticals and biologically active compounds.[1][2][3] The two most prevalent and versatile methods for constructing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition) and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][4][5] While powerful, these methods can present challenges. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Challenges in 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, involving the reaction of a nitrile oxide with a dipolarophile, typically an alkyne.[5][6] A key aspect of this reaction is the in situ generation of the often-unstable nitrile oxide intermediate.[5]

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the likely causes and how can I improve it?

A1: Low yields in 1,3-dipolar cycloadditions are a frequent issue and can often be attributed to the following factors:

  • Nitrile Oxide Dimerization: The primary culprit for low yields is often the rapid dimerization of the in situ generated nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides).[4][7] This side reaction competes directly with the desired cycloaddition.

    • Troubleshooting:

      • Slow Addition: Add the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the reaction with the dipolarophile over dimerization.[4]

      • Stoichiometry Adjustment: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.[4]

      • Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the rate of cycloaddition, they can also accelerate the dimerization of the nitrile oxide.[4]

  • Inefficient Nitrile Oxide Generation: The choice of reagents and conditions for generating the nitrile oxide is critical.

    • Troubleshooting:

      • Base Selection: For dehydrohalogenation of hydroximoyl chlorides, a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is crucial to avoid side reactions.[4][8]

      • Oxidant Choice: When generating nitrile oxides from aldoximes, common oxidants include N-chlorosuccinimide (NCS), Oxone®, or even milder reagents like chloramine-T.[5][9] The choice of oxidant should be tailored to the substrate's sensitivity.

      • Precursor Quality: Ensure the purity of your nitrile oxide precursor (aldoxime, hydroximoyl chloride, or primary nitro compound).[4]

  • Reactant Decomposition: The starting materials themselves may be unstable under the reaction conditions.

    • Troubleshooting:

      • Milder Conditions: Consider using lower temperatures or a less aggressive base or oxidant.[4]

      • Protecting Groups: If your starting materials contain sensitive functional groups, they may need to be protected prior to the reaction.[4]

Q2: I am observing the formation of regioisomeric products in my 1,3-dipolar cycloaddition. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge in the synthesis of 3,5-disubstituted isoxazoles from unsymmetrical alkynes.[4] Regioselectivity is governed by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.[5]

  • General Principle: The reaction of terminal alkynes with nitrile oxides generally leads to the 3,5-disubstituted isoxazole as the major product.[5]

  • Improving Regioselectivity:

    • Catalyst Control: The use of certain catalysts, such as copper(I), can significantly enhance regioselectivity, favoring the formation of a single isomer.[10]

    • Substituent Effects: The electronic nature of the substituents plays a key role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.

    • Solvent Effects: The polarity of the solvent can also impact regioselectivity.[4] It is advisable to screen a range of solvents to find the optimal conditions for your specific substrates.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

  • To a solution of the terminal alkyne (1.0 equiv) and the aldoxime (1.1 equiv) in a suitable solvent (e.g., CH₃CN/H₂O), add a copper(I) source (e.g., CuI, 5 mol%).

  • Add a suitable base (e.g., Et₃N, 1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Challenges in Condensation Reactions of 1,3-Dicarbonyls with Hydroxylamine

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and widely used method for isoxazole synthesis.[11][12] However, this method can also present challenges, particularly concerning regioselectivity.

Q3: My reaction of an unsymmetrical 1,3-diketone with hydroxylamine is producing a mixture of isomeric isoxazoles. How can I control the regioselectivity?

A3: This is a well-known issue in the Claisen isoxazole synthesis.[13] The regioselectivity depends on which carbonyl group of the diketone is preferentially attacked by the hydroxylamine.

  • Controlling Factors:

    • Steric Hindrance: The hydroxylamine will preferentially attack the less sterically hindered carbonyl group.

    • Electronic Effects: Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, while electron-donating groups will deactivate it.

    • Reaction pH: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can favor the formation of one isomer, while neutral or basic conditions may lead to another.[11]

  • Strategies for Regiocontrol:

    • Use of β-Enamino Diketones: A powerful strategy is to first convert the 1,3-diketone into a β-enamino diketone. The enamine functionality can direct the cyclization with hydroxylamine, allowing for the selective synthesis of different regioisomers by varying the reaction conditions (e.g., solvent, use of a Lewis acid like BF₃).[13][14]

    • Solvent Choice: The choice of solvent can influence the regiochemical outcome. For instance, using pyridine as a solvent can favor a specific regioisomer.[12][13]

Experimental Protocol: Synthesis of a 5-Arylisoxazole in an Aqueous Medium

  • In a round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).[15]

  • Stir the mixture and heat to 50 °C for 2 hours, monitoring the reaction by TLC.[15]

  • After the reaction is complete, cool the mixture to room temperature.[15]

  • Collect the resulting precipitate by suction filtration to obtain the pure 5-arylisoxazole.[15] This method is often advantageous due to its simplicity, mild conditions, and environmentally friendly nature.[15]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Isoxazole Synthesis

Problem Potential Cause Recommended Solution(s)
Low Yield Nitrile oxide dimerization- Slow addition of the nitrile oxide precursor.[4]- Use a slight excess of the alkyne.[4]- Optimize the reaction temperature.[4]
Inefficient nitrile oxide generation- Use an appropriate non-nucleophilic base (e.g., Et₃N, DIPEA).[4][8]- Select a suitable oxidant for aldoxime precursors (e.g., NCS, Oxone®).[5]- Ensure the purity of starting materials.[4]
Reactant decomposition- Employ milder reaction conditions (lower temperature, less aggressive reagents).[4]- Use protecting groups for sensitive functionalities.[4]
Catalyst inactivity- Ensure the catalyst is active and used in the correct loading.[4]- Consider pre-activation of the catalyst if necessary.[4]

Visualizing the Workflow

General Workflow for 1,3-Dipolar Cycloaddition

G start Start: Select Alkyne and Nitrile Oxide Precursor gen_no Generate Nitrile Oxide in situ (e.g., dehydrohalogenation or oxidation) start->gen_no cyclo 1,3-Dipolar Cycloaddition gen_no->cyclo React with Alkyne workup Reaction Workup and Purification cyclo->workup product Isolated Isoxazole Product workup->product

Caption: A generalized workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Troubleshooting Logic for Low Reaction Yield

G start Low Yield Observed check_dimer Check for Nitrile Oxide Dimerization (e.g., by LC-MS analysis) start->check_dimer check_gen Verify Nitrile Oxide Generation Conditions start->check_gen check_stability Assess Starting Material Stability start->check_stability sol_dimer Optimize for Dimerization: - Slow addition - Adjust stoichiometry - Lower temperature check_dimer->sol_dimer sol_gen Optimize Generation: - Screen bases/oxidants - Check precursor purity check_gen->sol_gen sol_stability Optimize for Stability: - Milder conditions - Use protecting groups check_stability->sol_stability

Caption: A decision tree for troubleshooting low yields in isoxazole synthesis.

Conclusion

The synthesis of isoxazole derivatives is a dynamic field with broad applications. While challenges such as low yields and poor regioselectivity are common, a systematic approach to optimizing reaction conditions can lead to successful outcomes. By carefully considering factors such as reaction temperature, solvent, stoichiometry, and the choice of reagents, researchers can effectively troubleshoot and refine their synthetic protocols. This guide provides a foundation for addressing common issues, and we encourage you to consult the cited literature for more detailed information on specific reaction systems.

References

Overcoming "oiling out" during the crystallization of 5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-phenyl-3-isoxazolecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of "oiling out" or liquid-liquid phase separation during the crystallization of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of high-purity crystalline material.

Troubleshooting Guide: Overcoming "Oiling Out"

"Oiling out" is a phenomenon where a compound separates from solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This is a common hurdle in crystallization, often leading to poor purification, amorphous material, and difficulty in handling.[2][3] This section addresses specific issues you might encounter.

Q1: My compound has completely oiled out upon cooling. What is the immediate corrective action?

A1: If your compound has oiled out, the primary goal is to redissolve the oil and attempt a more controlled crystallization.

  • Immediate Action:

    • Reheat the mixture until the oil completely dissolves back into the solution.

    • Add a small amount of additional solvent (10-20% of the original volume) to decrease the supersaturation level.[3]

    • Attempt the crystallization again using a much slower cooling rate.

  • Causality: Oiling out is often a kinetic issue driven by high supersaturation.[2] By adding more solvent, you lower the concentration, and by cooling slowly, you give the molecules more time to orient themselves into a crystal lattice rather than aggregating into a disordered liquid phase.[1]

Q2: I've tried slow cooling, but my compound still oils out. What's the next step?

A2: If slow cooling alone is insufficient, the next logical step is to introduce seed crystals to encourage heterogeneous nucleation.

  • Strategy: Seeding

    • Prepare a saturated solution of your compound at an elevated temperature.

    • Cool the solution slowly to a temperature just below the saturation point (within the metastable zone).

    • Introduce a small quantity (1-5% by weight) of previously obtained pure crystals of this compound.[1]

    • Continue the slow cooling process.

  • Scientific Rationale: Seeding provides a template for crystal growth, bypassing the energy barrier of primary nucleation. This directs the crystallization process towards orderly solid formation instead of liquid phase separation.[2][4]

Q3: I don't have any seed crystals. How can I generate them?

A3: Generating initial seed crystals can be achieved through a few methods:

  • Scratching Method: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Solvent Evaporation: Allow a small amount of the saturated solution to evaporate slowly in a separate, smaller container. The resulting solid can be used as seed material.

  • Anti-Solvent Addition: If you have identified a suitable anti-solvent (a solvent in which your compound is insoluble), you can try to induce crystallization in a small aliquot of your solution by the slow, dropwise addition of the anti-solvent.

Q4: Could the choice of solvent be the root cause of the oiling out?

A4: Absolutely. The solvent system is a critical parameter in crystallization.[1][5]

  • Solvent Screening: A systematic solvent screening is highly recommended. The ideal solvent should exhibit good solubility at elevated temperatures and poor solubility at lower temperatures. For isoxazole derivatives, solvents such as dichloromethane, ethyl acetate, methanol, and ethanol have been used for recrystallization.[6][7][8] A mixture of solvents, such as methanol-water, has also been shown to be effective for similar compounds.[9]

  • Troubleshooting with Solvents:

    • If you are using a very non-polar solvent, consider a slightly more polar alternative, or add a polar co-solvent.[1]

    • Conversely, if a highly polar solvent is causing issues, a less polar co-solvent might be beneficial.

    • The goal is to find a solvent system where the supersaturation is generated slowly and controllably upon cooling.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out"?

A1: Oiling out, or liquid-liquid phase separation, is a process where a supersaturated solution separates into two liquid phases instead of forming a solid precipitate.[2] One phase is the original solvent with a lower concentration of the solute, and the other is a dense, solute-rich liquid phase, often referred to as the "oil."[1] This oil can entrap impurities and often solidifies into an amorphous, non-crystalline solid, which is undesirable for purification.[2][3]

Q2: What are the main factors that contribute to oiling out?

A2: Several factors can promote oiling out:

  • High Supersaturation: This is the primary driver. Supersaturation can be generated too quickly by rapid cooling or by the rapid addition of an anti-solvent.[1][2]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and lower the melting point of the solid, making it more prone to oiling out.[3][10]

  • Low Melting Point: If the melting point of the compound is lower than the temperature at which crystallization is being attempted, it will separate as a liquid.[3][10]

  • Solvent Choice: A solvent in which the compound is excessively soluble can lead to high concentrations that are prone to oiling out upon cooling.[1]

Q3: How can I determine the ideal solvent for crystallizing this compound?

A3: A systematic approach is best. Small-scale solubility tests are recommended.

  • Screening Protocol:

    • Place a small, known amount of your compound into several different vials.

    • Add a small volume of a different solvent to each vial (e.g., methanol, ethanol, ethyl acetate, dichloromethane, toluene, and mixtures like methanol/water or ethanol/water).

    • Observe the solubility at room temperature.

    • Gently heat the vials with insoluble or poorly soluble compounds and observe if they dissolve.

    • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.

    • The ideal solvent will dissolve the compound when hot but yield a good quantity of crystalline solid upon cooling.

Q4: Can stirring rate affect oiling out?

A4: Yes, the stirring or agitation rate can play a role. Inadequate mixing can lead to localized areas of high supersaturation, which can induce oiling out.[2] Conversely, excessively high shear forces from vigorous stirring can sometimes inhibit crystal nucleation. A gentle, consistent stirring is usually optimal to maintain a homogenous solution.

Detailed Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is the first-line approach to crystallizing this compound while avoiding oiling out.

  • Solvent Selection: Based on solubility screening, select a suitable solvent. For this example, we will use methanol.

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude this compound in the minimum amount of hot methanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Remove the heat source and allow the solution to cool slowly towards room temperature. Insulating the flask with glass wool can help to slow down the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Seeding Protocol to Prevent Oiling Out

This protocol should be used if controlled cooling still results in oiling out.

  • Prepare a Saturated Solution: As in Protocol 1, dissolve the compound in a minimal amount of hot solvent.

  • Controlled Cooling to Metastable Zone: Cool the solution slowly to a temperature where it is supersaturated, but spontaneous nucleation has not yet occurred. This temperature can be determined empirically.

  • Seeding: Add a small amount (1-5% by weight) of pure this compound seed crystals.[1]

  • Maturation: Continue to cool the solution slowly with gentle agitation to allow the crystals to grow.

  • Isolation: Isolate the crystals as described in Protocol 1.

Protocol 3: Anti-Solvent Crystallization

This is an alternative method if cooling crystallization is problematic.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble (e.g., dichloromethane) and an anti-solvent in which it is insoluble (e.g., hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the compound in the primary solvent at room temperature.

  • Slow Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution. Continue addition until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Allow the solution to stir for a period to allow for crystal growth. If necessary, cool the mixture to improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Data Summary

Table 1: Physicochemical Properties of Related Isoxazole Derivatives

CompoundMolecular FormulaMelting Point (°C)Recrystallization Solvent(s)Reference
Ethyl 5-phenylisoxazole-3-carboxylateC12H11NO3Not specifiedEthyl acetate[11]
N,N-Dimethyl-3-phenylisoxazole-5-carboxamideC12H12N2O2Not specifiedDichloromethane[6]
Isopropyl 3-phenylisoxazole-5-carboxylateC13H13NO3Not specifiedEthyl acetate[8]
5-Methyl-3-phenyl-N-(substituted)phenyl isoxazole-4-carboxamidesVarious142-195Dichloromethane/ethyl acetate, n-hexane/ethyl acetate[12]
3-(substituted phenyl)-5-(chroman) isoxazolesVarious146-176Methanol[7]

Visual Guides

Diagram 1: The "Oiling Out" Phenomenon

G A Clear, Hot Solution D Oiling Out (Liquid-Liquid Phase Separation) A->D Undesirable Path E Successful Crystallization (Solid-Liquid Separation) A->E Desirable Path B Rapid Cooling/ High Supersaturation C Controlled Cooling/ Seeding F Amorphous Solid/ Impure Product D->F G Pure Crystalline Product E->G

Caption: Undesirable vs. desirable crystallization pathways.

Diagram 2: Troubleshooting Decision Tree for Oiling Out

G start Oiling Out Observed reheat Reheat to Redissolve start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Attempt Slow Cooling add_solvent->slow_cool oiling_again Still Oiling Out? slow_cool->oiling_again seed Introduce Seed Crystals oiling_again->seed Yes success Successful Crystallization oiling_again->success No no_seeds No Seeds Available? seed->no_seeds failure Persistent Oiling Out seed->failure Still Fails generate_seeds Generate Seeds (Scratch/Evaporate) no_seeds->generate_seeds Yes no_seeds->success No generate_seeds->seed solvent_screen Perform Solvent Screening failure->solvent_screen

Caption: Step-by-step troubleshooting for oiling out.

References

Technical Support Center: Resolving Emulsion Formation During the Workup of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging workups in isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter emulsion formation, a common yet frustrating hurdle in liquid-liquid extractions. Here, we delve into the science behind why emulsions form in the context of isoxazole synthesis and provide a series of robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting a stubborn emulsion during the aqueous workup of my isoxazole synthesis. What are the likely causes?

A1: Emulsion formation is a frequent issue when two immiscible liquids, like an organic solvent and an aqueous solution, fail to separate cleanly after mixing.[1] This is often due to the presence of surfactant-like molecules that reduce the interfacial tension between the two phases.[2][3] In the context of isoxazole synthesis, several factors can contribute to this problem:

  • Amphiphilic Intermediates or Byproducts: The reaction mixture may contain unreacted starting materials, intermediates, or byproducts with both polar (hydrophilic) and non-polar (lipophilic) regions. These molecules can act as emulsifying agents, stabilizing the dispersion of one liquid within the other.

  • Finely Divided Solids: Insoluble inorganic salts (e.g., from a neutralization step) or other fine particulates can accumulate at the interface, physically preventing the droplets of the dispersed phase from coalescing.[4]

  • High pH: Many isoxazole syntheses involve basic conditions.[5] A high pH can lead to the formation of salts from acidic protons on reactants or products, increasing their surfactant-like properties and stabilizing emulsions.[6]

  • Excessive Agitation: While thorough mixing is necessary for extraction, overly vigorous shaking of the separatory funnel can create very fine droplets that are slow to coalesce, leading to a stable emulsion.[2]

Q2: I've let my separatory funnel sit for a while, but the emulsion isn't breaking. What is the first and simplest technique I should try?

A2: The principle of "salting out" is the most common and often effective first step.[7] This involves adding a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.

The Underlying Science (Causality): The addition of a high concentration of an electrolyte like NaCl increases the ionic strength of the aqueous layer.[2] This has two primary effects:

  • Decreased Solubility of Organic Components: The highly solvated salt ions reduce the amount of "free" water available to dissolve organic molecules, forcing them into the organic phase.[8]

  • Increased Interfacial Tension: The salt disrupts the stabilizing effect of any surfactant-like molecules at the interface, promoting the coalescence of the dispersed droplets.[3]

Protocol 1: Breaking an Emulsion with Brine
  • Allow the separatory funnel to stand undisturbed for 10-15 minutes to see if any initial separation occurs.[9]

  • Prepare a saturated solution of sodium chloride (brine) by dissolving NaCl in warm deionized water until no more salt dissolves. Allow it to cool to room temperature.

  • Carefully add the brine solution to the separatory funnel. The volume added can be about 10-20% of the total aqueous volume.

  • Do not shake vigorously. Instead, gently invert the funnel several times to allow the brine to mix with the aqueous phase.[2]

  • Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.

  • If separation is successful, carefully drain the aqueous layer, followed by the organic layer.

Q3: The brine wash didn't completely resolve the emulsion. What are my next options?

A3: If salting out is insufficient, several other chemical and physical methods can be employed. The choice of the next step often depends on the suspected nature of the emulsion.

Option A: Adjusting the pH

If your reaction was run under basic conditions, the emulsion might be stabilized by deprotonated species acting as surfactants.[4] Acidifying the aqueous layer can neutralize these species, reducing their emulsifying properties.

The Underlying Science (Causality): Altering the pH of the aqueous phase can change the solubility and charge of the compounds causing the emulsion.[6][10] For instance, protonating an anionic surfactant will make it less water-soluble and less effective at stabilizing the oil-in-water or water-in-oil interface.

  • Carefully add a dilute acid (e.g., 1M HCl or 1M H₂SO₄) dropwise to the separatory funnel.[11]

  • After each addition, gently swirl the funnel and check the pH of the aqueous layer using pH paper.

  • Continue adding acid until the aqueous phase is neutral or slightly acidic (pH ~5-7). Be cautious of any gas evolution.

  • Allow the mixture to stand and observe for phase separation.

  • Caution: This method should be avoided if your target isoxazole is acid-sensitive.[1]

Option B: Filtration through Celite®

If you suspect that finely divided solids are stabilizing the emulsion, filtration through a pad of Celite® (diatomaceous earth) can be highly effective.[4]

The Underlying Science (Causality): Celite® is a filter aid that forms a porous pad, trapping fine particulates that might be stabilizing the emulsion at the liquid-liquid interface.[4] Removing these solids allows the dispersed droplets to coalesce.

  • Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent used in your extraction.

  • Prepare a slurry of Celite® in the same organic solvent and pour it onto the filter paper to form a pad approximately 1-2 cm thick.

  • Gently apply a vacuum to settle the pad and wash it with a small amount of clean organic solvent.

  • Pour the entire emulsified mixture through the Celite® pad under gentle vacuum.

  • The filtrate should collect in the flask as two distinct layers. If necessary, transfer the filtrate to a clean separatory funnel to separate the layers.

Q4: I've tried chemical and filtration methods without success. Are there any physical methods I can use?

A4: Yes, when other methods fail, mechanical or physical techniques can be employed.

Centrifugation

This is often a very effective, albeit less commonly available, method for breaking stubborn emulsions.[11]

The Underlying Science (Causality): The application of centrifugal force accelerates the sedimentation of the denser phase and the creaming of the less dense phase, forcing the coalescence of the dispersed droplets.[1]

  • Transfer the emulsion to centrifuge tubes.

  • Balance the tubes carefully in the centrifuge.

  • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes.

  • After centrifugation, carefully remove the tubes. The layers should be separated.

  • Pipette the layers apart.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s) Citation(s)
Persistent EmulsionSurfactant-like byproducts1. Add brine ("salting out"). 2. Adjust pH.[2][6][7]
Cloudy InterfaceFinely divided solidsFilter through Celite®.[4]
Stubborn, fine emulsionVigorous shaking1. Let stand. 2. Gentle swirling instead of shaking. 3. Centrifugation.[1][2][9]
Emulsion with basic aqueous phaseAnionic surfactants formedNeutralize or slightly acidify with dilute acid.[6][10]
Preventative Measures: How can I avoid emulsion formation in future experiments?
  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.[2] This minimizes the formation of extremely fine droplets.

  • Pre-emptive Salting Out: If you know a particular reaction is prone to emulsions, add brine to the aqueous wash solution from the beginning.[11]

  • Solvent Choice: Sometimes, changing the organic solvent can alter the solubility properties of the emulsifying agents and prevent emulsion formation.[2]

  • Remove Reaction Solvent First: Before workup, consider removing the reaction solvent via rotary evaporation and then redissolving the residue in the desired extraction solvent.[9]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting emulsion formation.

Emulsion_Troubleshooting Start Emulsion Forms During Workup Wait Let Stand (10-15 min) Start->Wait Brine Add Saturated Brine (Salting Out) Wait->Brine No resolution Check1 Emulsion Resolved? Brine->Check1 pH_Adjust Adjust pH (e.g., add dilute HCl) Check1->pH_Adjust No Success Phase Separation Successful Check1->Success Yes Check2 Emulsion Resolved? pH_Adjust->Check2 Celite Filter through Celite® Check2->Celite No Check2->Success Yes Check3 Emulsion Resolved? Celite->Check3 Centrifuge Centrifugation Check3->Centrifuge No Check3->Success Yes Check4 Emulsion Resolved? Centrifuge->Check4 Check4->Success Yes Failure Consult Senior Chemist/ Re-evaluate Synthesis Check4->Failure No

Caption: Troubleshooting workflow for resolving emulsions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-phenyl-3-isoxazolecarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 5-phenyl-3-isoxazolecarboxamides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common issues in HPLC: asymmetrical peak tailing. The unique chemical structure of 5-phenyl-3-isoxazolecarboxamides, featuring a polar amide group, makes them susceptible to specific interactions within the HPLC system that can degrade peak shape, compromising resolution and the accuracy of quantification.[1][2]

This document provides a structured, question-and-answer-based approach to troubleshooting, explaining the scientific principles behind each step to empower you to make informed decisions in your method development and analysis.

Section 1: The Troubleshooting Workflow (A Visual Guide)

Before delving into specific issues, it's helpful to have a logical roadmap. The following workflow outlines a systematic approach to identifying the root cause of peak tailing. Start with the most common and easiest-to-fix problems (Mobile Phase) and proceed to more complex hardware or column issues.

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) check_mp Q1: Is the Mobile Phase pH Optimized? start->check_mp mp_ok Problem Persists check_mp->mp_ok Yes solve_mp Solution: Adjust pH, Increase Buffer Strength [See FAQ 2] check_mp->solve_mp No check_column Q2: Is the Column Chemistry Appropriate? mp_ok->check_column Yes column_ok Problem Persists check_column->column_ok Yes solve_column Solution: Use High-Purity End-Capped or Polar-Embedded Column [See FAQ 3] check_column->solve_column No check_metal Q3: Could Metal Chelation Be the Cause? column_ok->check_metal Yes metal_ok Problem Persists check_metal->metal_ok Yes solve_metal Solution: Add Sacrificial Chelator (EDTA) [See FAQ 4] check_metal->solve_metal No check_system Q4: Are All Peaks Tailing? (System or Column Health Issue) metal_ok->check_system Yes solve_system Solution: Check for Column Void/Contamination, Reduce Extra-Column Volume [See FAQ 5 & 6] check_system->solve_system No system_ok Problem Persists

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Section 2: Frequently Asked Questions (FAQs) & In-Depth Answers

Q1: My 5-phenyl-3-isoxazolecarboxamide peak is tailing. What is the most likely cause?

A: The most common cause of peak tailing for polar, amine-containing, or amide-containing compounds like yours is secondary interactions with the stationary phase.[3][4] In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interaction. However, your analyte can also participate in undesirable polar interactions with the silica backbone of the column packing material.

The main culprit is the residual silanol group (Si-OH) .[5] These groups are present on the surface of all silica-based columns. At mobile phase pH values above approximately 3, these silanols can become ionized (deprotonated) to form Si-O⁻.[3] This negatively charged site can then interact strongly with any positive charge or polar functional group (like the amide) on your analyte, creating a secondary, ion-exchange-like retention mechanism.[6][7] Because these interactions are often strong and kinetically slow, molecules are released from these sites unevenly, resulting in a "tail."[8]

Caption: Secondary interaction between an analyte and an ionized silanol group.

Q2: How does mobile phase pH affect the peak shape of my compound, and how do I choose the right pH?

A: Mobile phase pH is one of the most powerful tools for controlling retention and improving the peak shape of ionizable compounds.[9][10][11] Its effect is twofold: it controls the ionization state of your analyte and the ionization of the stationary phase silanols.

  • Analyte Ionization: If your this compound derivative has acidic or basic functional groups, its charge will change with pH. To achieve a sharp, symmetrical peak, the analyte should ideally be in a single, uncharged state.[11] A general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa. For an acidic compound, use a pH 2 units below its pKa; for a basic compound, use a pH 2 units above its pKa.

  • Silanol Ionization: As discussed in Q1, low pH suppresses silanol ionization. By operating at a pH of 3.0 or lower, the silanol groups (Si-OH) are protonated and thus neutral, which minimizes the unwanted secondary interactions with your analyte.[12][13]

For these reasons, a common starting point for troubleshooting tailing of polar or basic compounds is to lower the mobile phase pH.

To find the optimal pH, you must perform a pH scouting experiment. This involves analyzing your compound with mobile phases buffered at different pH values (e.g., 2.8, 4.5, 7.0) and observing the effect on peak shape and retention time.

Experimental Protocol 1: pH Scouting Experiment
  • Buffer Selection: Choose appropriate buffers for the desired pH ranges (see Table 1). Ensure the buffer is soluble in your mobile phase mixture. For LC-MS compatibility, use volatile buffers like formic acid, acetic acid, or ammonium formate/acetate.[12]

  • Aqueous Phase Preparation: Prepare the aqueous portion of your mobile phase. For example, to target pH 2.8, prepare a 20 mM potassium phosphate solution and adjust the pH with phosphoric acid. Always measure the pH of the aqueous component before mixing with the organic modifier.[14]

  • Column Equilibration: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

  • Analysis: Inject your sample and record the chromatogram.

  • Evaluation: Compare the tailing factor, retention time, and resolution for each pH condition to determine the optimum. A tailing factor close to 1.0 indicates a symmetrical peak.[15]

Table 1: Common HPLC Buffers and Their Useful pH Ranges

Buffer System Useful pH Range Volatility (LC-MS) Notes
Phosphate 2.1 - 3.1, 6.2 - 8.2 No High UV transparency, but can precipitate in high concentrations of acetonitrile.[12]
Formate 2.8 - 4.8 Yes Excellent for LC-MS applications.[16]
Acetate 3.8 - 5.8 Yes Common choice for LC-MS.

| Citrate | 2.1 - 5.7 | No | Can act as a chelating agent, which may be beneficial.[16] |

Q3: I've adjusted the pH, but the peak is still tailing. What should I try next?

A: If pH optimization is insufficient, the next steps involve further mobile phase modifications or, more likely, selecting a more appropriate HPLC column.

  • Increase Buffer Concentration: If you are operating at a mid-range pH (e.g., 4-7), increasing the buffer concentration from a low level (e.g., 10 mM) to a higher one (e.g., 25-50 mM) can improve peak shape.[13][17] The higher concentration of buffer ions in the mobile phase can more effectively compete with your analyte for interaction with the active silanol sites, effectively "masking" them.[12] Note: Be cautious with buffer solubility when using high percentages of organic solvent.[12]

  • Change Your Column Chemistry: Not all C18 columns are created equal. The root cause of your problem may be the column itself. Modern columns offer advanced chemistries designed to minimize the very secondary interactions causing your peak tailing.[4][6]

Table 2: Recommended HPLC Columns for Amide-Containing Compounds

Column Type Description Why It Works
High-Purity, End-Capped C18 A standard C18 column made from high-purity silica where most residual silanols are chemically deactivated ("capped").[4] Reduces the number of available silanol groups for secondary interactions. A good first choice.[14]
Polar-Embedded Phase A C18 or C8 phase with a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[18] The embedded polar group shields the analyte from residual silanols. It can also offer alternative selectivity. This is often an excellent choice for polar compounds like amides.[13]

| HILIC (Hydrophilic Interaction) | Uses a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic mobile phase.[5][19] | An alternative separation mode for very polar compounds that are poorly retained in reversed-phase. The amide group on your analyte would interact favorably with a polar stationary phase.[20] |

If you are using an older "Type A" silica column, switching to a modern "Type B" high-purity, end-capped column will almost certainly improve peak shape.[14]

Q4: Could metal contamination be the problem? How would I diagnose and fix it?

A: Yes, metal contamination is a well-known but often-overlooked cause of peak tailing, especially for compounds that can act as chelating agents.[1][14] The isoxazole and carboxamide moieties in your analyte contain oxygen and nitrogen atoms with lone pairs of electrons, making them potential sites for chelation with metal ions (e.g., Fe²⁺, Fe³⁺, Cr³⁺) present in the system.[21]

These metal impurities can reside on the silica surface or leach from stainless-steel frits and tubing.[8][14] When your analyte chelates with these metal ions, it forms a strong secondary retention point, causing significant tailing.

Caption: Mechanism of peak tailing due to metal chelation.

To diagnose this issue, you can add a "sacrificial" chelating agent to your mobile phase.

Experimental Protocol 2: Diagnosing Metal Chelation with EDTA
  • Prepare a Modified Mobile Phase: Add a low concentration of ethylenediaminetetraacetic acid (EDTA) to the aqueous component of your mobile phase. A starting concentration of 0.1-1 mM is typically effective.[16]

  • Equilibrate and Analyze: Equilibrate the column with this modified mobile phase and inject your sample.

  • Evaluate the Result: If the peak tailing is significantly reduced or eliminated, metal chelation was a contributing factor. The EDTA preferentially binds to the active metal sites, preventing your analyte from interacting with them.[16]

  • Long-Term Solution: For a permanent fix, consider switching to a column known for low metal content or using PEEK-lined hardware if the contamination is from the system.

Q5: All the peaks in my chromatogram are tailing, not just my target analyte. What does this mean?

A: If all peaks, including those that are non-polar and elute early, exhibit tailing, the problem is likely physical or system-wide, rather than chemical.[12]

  • Column Void or Contamination: The most common cause is a problem at the head of the column. Over time, high pressure or harsh mobile phase conditions can cause the stationary phase to settle, creating a "void" or empty space at the inlet.[4][15] This disrupts the sample band as it enters the column, causing distortion for all peaks. A partially blocked inlet frit from precipitated sample or buffer can have a similar effect.[4]

    • Diagnosis: A sudden increase in backpressure or a noticeable drop in efficiency are key signs. The definitive test is to replace the column with a new one; if the problem is solved, the old column was the issue.[3][4]

    • Solution: Replace the column. To prevent this, always use a guard column, ensure your sample is fully dissolved and filtered, and avoid sudden pressure shocks.[4][22]

  • Extra-Column Volume: This refers to any volume the sample travels through outside of the column itself, such as in the injector, connecting tubing, and detector flow cell.[14][23] Excessive extra-column volume allows the separated peak to spread out before it reaches the detector, causing band broadening and tailing.[1] This effect is most pronounced for early-eluting, sharp peaks.[2]

    • Solution: Minimize tubing length between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005").[23] Ensure all fittings are properly made (e.g., ferrules are set correctly) to avoid dead volumes.

Protocol 3: Column Flushing and Regeneration

If you suspect column contamination is the issue, a rigorous washing procedure may restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.

  • Reverse Direction: Reverse the column direction to flush contaminants from the inlet frit.

  • Flush with a Series of Solvents: Flush the column with 15-20 column volumes of each of the following solvents, in order:

    • Your mobile phase (without buffer salts)

    • Water

    • Isopropanol

    • Hexane (only if your stationary phase is compatible and you suspect very non-polar contaminants)

    • Isopropanol

    • Your mobile phase (without buffer salts)

  • Re-equilibrate: Return the column to its normal flow direction and re-equilibrate with your buffered mobile phase.

Q6: Can my sample injection technique cause peak tailing?

A: Yes, absolutely. Two common injection-related issues can lead to poor peak shape:

  • Sample Overload (Mass or Volume): Injecting too much analyte (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase at the column inlet.[1][22] This leads to a non-linear relationship between the analyte and the stationary phase, often resulting in fronting or tailing peaks.[4][12]

    • Diagnosis & Solution: This is easy to check. Dilute your sample 10-fold and re-inject the same volume. If the peak shape improves dramatically, you were overloading the column.[22][24] Alternatively, reduce the injection volume.[24]

  • Sample Solvent Mismatch: The solvent used to dissolve your sample should be as weak as or weaker than your mobile phase.[1][2] If you inject your sample in a solvent that is much stronger than the mobile phase (e.g., dissolving in 100% acetonitrile and injecting into a mobile phase of 10% acetonitrile), the sample band will not focus correctly at the head of the column. It will spread out, leading to broad and often distorted peaks.[24]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[24] If solubility is an issue, use the weakest possible solvent that can fully dissolve your compound.

By systematically working through these potential causes, you can effectively diagnose and resolve issues with peak tailing, leading to more robust and reliable HPLC data for your this compound analyses.

References

Interpreting complex NMR spectra of substituted isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address common and complex issues in spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the isoxazole core, and why do they appear there?

A1: Understanding the Baseline: The Unsubstituted Isoxazole Ring

Before interpreting complex substituted derivatives, it's crucial to understand the electronic environment of the parent isoxazole ring. The isoxazole ring is an aromatic heterocycle, but the presence of two different heteroatoms (nitrogen and oxygen) creates a non-uniform distribution of electron density, which directly influences the chemical shifts of the ring protons and carbons.

Causality & Expertise: The nitrogen atom acts as an electron-withdrawing group via an inductive effect and its imine-like nature, de-shielding adjacent nuclei. The oxygen atom, being highly electronegative, also strongly de-shields adjacent nuclei. Consequently, the protons and carbons of the isoxazole ring are typically found in the downfield region of the spectrum compared to benzene.

  • H3 Proton: This proton is adjacent to the oxygen and beta to the nitrogen. It is typically the most downfield proton of the ring system.[1]

  • H5 Proton: This proton is adjacent to the nitrogen and beta to the oxygen. It is also significantly downfield.[1]

  • H4 Proton: This proton is situated between two carbons and is the most shielded (upfield) of the three ring protons.[1]

The corresponding carbon atoms follow a similar trend, with C3 and C5 being the most de-shielded.

Data Presentation: Typical Chemical Shifts

The following table summarizes the approximate chemical shift ranges for the unsubstituted isoxazole ring in CDCl₃. Note that these values can shift significantly based on solvent and substitution.[1][2]

NucleusPositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
H-3C-38.3 - 8.5149 - 158
H-4C-46.3 - 6.5103 - 105
H-5C-58.4 - 8.6157 - 159
Q2: My aromatic substituent signals are overlapping with the isoxazole proton signals. How can I resolve these peaks for accurate analysis?

A2: Tackling Signal Overlap with Solvent Effects and 2D NMR

This is one of the most common challenges, especially when phenyl or other aromatic groups are attached to the isoxazole core, leading to a crowded aromatic region in the ¹H NMR spectrum.

Expertise & Causality: Peak resolution can often be achieved by changing the NMR solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts through anisotropic effects. These solvents form weak complexes with the solute molecule, causing protons in different spatial environments to be shielded or de-shielded differently, often breaking the spectral overlap observed in common solvents like CDCl₃.[3]

If solvent changes are insufficient, two-dimensional (2D) NMR is the definitive solution. By adding a second frequency dimension, we can disperse the signals and resolve the overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most robust method for resolving proton overlap. It correlates each proton directly to the carbon it is attached to.[4][5] Since ¹³C spectra have a much wider chemical shift range (~200 ppm) than ¹H spectra (~12 ppm), carbons that are close in the proton dimension are often well-separated in the carbon dimension. This allows you to "see" the individual proton signals through their carbon correlations.[6]

Experimental Protocols: Using HSQC to Resolve Overlap

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C{¹H} spectra of your sample.

  • Set Up the HSQC Experiment:

    • Use a standard pulse program (e.g., hsqcedetgpsp on Bruker systems).

    • The key parameter is the one-bond coupling constant (¹J_CH). For aromatic and heterocyclic systems, a value of 145-170 Hz is typical. Start with an average value of 160 Hz.

    • Ensure the ¹³C spectral width encompasses all expected carbon signals (e.g., 0 to 180 ppm).

    • The ¹H spectral width should cover all proton signals (e.g., 0 to 10 ppm).

  • Process and Analyze:

    • After Fourier transformation, the 2D spectrum will show the ¹H spectrum on one axis (F2) and the ¹³C spectrum on the other (F1).

    • Each peak (cross-peak) in the spectrum represents a direct one-bond connection between a proton and a carbon.

    • Even if two proton signals overlap in the 1D spectrum, they will appear as two distinct cross-peaks in the HSQC spectrum if their attached carbons have different chemical shifts.

Mandatory Visualization: HSQC Concept

hsqc_concept cluster_1d 1D ¹H NMR (F2 Axis) cluster_2d 2D HSQC Spectrum cluster_1d_C 1D ¹³C NMR (F1 Axis) H_overlap Overlapping Protons (e.g., H-5 and Ar-H) C5 Isoxazole C-5 H_overlap->C5 ¹J_CH Correlation H_overlap->C5 C_Ar Aromatic C-Ar H_overlap->C_Ar ¹J_CH Correlation H_overlap->C_Ar C5_proj C-5 Signal C5->C5_proj C_Ar_proj C-Ar Signal C_Ar->C_Ar_proj

Caption: HSQC disperses overlapping proton signals based on the chemical shifts of their attached carbons.

Q3: How can NMR definitively distinguish between regioisomers, such as a 3,5-disubstituted vs. a 3,4-disubstituted isoxazole?

A3: Using Long-Range Correlations (HMBC) and Through-Space Interactions (NOE)

Regioisomer assignment is a classic challenge where 1D NMR alone is often ambiguous. The solution lies in experiments that reveal correlations over multiple bonds (HMBC) or through space (NOE/ROESY).

Trustworthiness & Authoritative Grounding: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for this task. It detects correlations between protons and carbons that are typically 2 or 3 bonds apart (²J_CH and ³J_CH).[4][7] By carefully analyzing these long-range correlations, one can piece together the molecular skeleton and unambiguously determine the substitution pattern.

Experimental Protocols: A Logic-Based Workflow for Regioisomer Assignment

Let's consider distinguishing between a 3-Aryl, 5-Methyl isoxazole and a 3-Aryl, 4-Methyl isoxazole.

  • Acquire Full Data Set: Obtain ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Assign Known Fragments:

    • Using HSQC, identify the methyl protons and their attached carbon.

    • Identify the remaining isoxazole ring proton (H4 or H5) and its attached carbon.

    • Identify the protons and carbons of the aryl substituent.

  • Analyze Key HMBC Correlations:

    • For the 3-Aryl, 5-Methyl isomer:

      • The methyl protons at C5 should show a ³J correlation to the isoxazole ring carbon C4.

      • The methyl protons should also show a ²J correlation to the isoxazole ring carbon C5.

      • The isoxazole proton H4 should show ²J correlations to both C3 and C5.

      • Crucially, the aryl protons ortho to the isoxazole ring should show a ³J correlation to the isoxazole carbon C3.

    • For the 3-Aryl, 4-Methyl isomer:

      • The methyl protons at C4 should show ²J correlations to isoxazole carbons C3 and C5.

      • The isoxazole proton H5 should show a ³J correlation to C4 and a ²J correlation to C3.

      • The aryl protons will still show a ³J correlation to C3.

  • Confirmation with NOE (Nuclear Overhauser Effect):

    • An NOE (or ROE) experiment reveals spatial proximity.

    • In the 3-Aryl, 5-Methyl isomer, irradiation of the methyl protons at C5 may show an NOE to the isoxazole proton at H4.

    • In the 3-Aryl, 4-Methyl isomer, irradiation of the methyl protons at C4 should show a strong NOE to the isoxazole proton at H5 and to the ortho protons of the aryl group at C3. This latter correlation is often definitive.

Mandatory Visualization: Decision Workflow for Regioisomer Elucidation

structure_elucidation start Unknown Isoxazole Derivative exp1d Acquire 1D ¹H & ¹³C NMR start->exp1d exp2d Acquire 2D COSY, HSQC, HMBC exp1d->exp2d assign_frags Assign Protons to Carbons (HSQC) & Identify Spin Systems (COSY) exp2d->assign_frags analyze_hmbc Analyze Key HMBC Correlations (e.g., Me -> C4 vs. Me -> C3/C5) assign_frags->analyze_hmbc ambiguous Ambiguity Remains? analyze_hmbc->ambiguous Clear Correlations exp_noe Acquire 2D NOESY/ROESY ambiguous->exp_noe Yes structure_a Structure A Confirmed (e.g., 3,5-isomer) ambiguous->structure_a No analyze_noe Analyze Through-Space Correlations exp_noe->analyze_noe structure_b Structure B Confirmed (e.g., 3,4-isomer) analyze_noe->structure_b

Caption: A systematic workflow for distinguishing isoxazole regioisomers using 2D NMR techniques.

Q4: How do electron-donating vs. electron-withdrawing substituents affect the isoxazole ring's chemical shifts?

A4: Predicting Chemical Shift Trends Based on Substituent Effects

Substituents dramatically alter the electronic landscape of the isoxazole ring, providing predictable trends in chemical shifts that are invaluable for spectral assignment.[8][9]

Expertise & Causality:

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ pull electron density away from the ring. This de-shields the remaining ring nuclei, causing their signals to shift downfield (to higher ppm values). The effect is most pronounced at the position of substitution and the positions ortho and para to it (if conjugation is possible).

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, or -CH₃ push electron density into the ring. This shields the ring nuclei, causing their signals to shift upfield (to lower ppm values).

Data Presentation: Substituent Effect Trends

The following table provides a qualitative guide to the expected shifts in ¹H NMR for monosubstituted isoxazoles relative to the parent compound.

Position of SubstitutionSubstituent TypeEffect on H3Effect on H4Effect on H5
C3EDG (-OCH₃)---Upfield (↑)Upfield (↑)
C3EWG (-NO₂)---Downfield (↓)Downfield (↓)
C4EDG (-CH₃)Upfield (↑)---Upfield (↑)
C4EWG (-Br)Downfield (↓)---Downfield (↓)
C5EDG (-NH₂)Upfield (↑)Upfield (↑)---
C5EWG (-CO₂Et)Downfield (↓)Downfield (↓)---

(↑) indicates a shielding effect (upfield shift); (↓) indicates a de-shielding effect (downfield shift).

Q5: Standard 1D and 2D NMR experiments are not providing a complete picture. What are the next steps?

A5: Advanced NMR and Computational Chemistry

When faced with exceptionally complex structures, severe signal overlap, or the need for absolute certainty, advanced methods are required.

Authoritative Grounding & Field-Proven Insights:

  • ¹⁵N NMR Spectroscopy: As a core component of the ring, the nitrogen atom's chemical shift is highly sensitive to the electronic environment. While ¹⁵N has a low natural abundance and sensitivity, modern spectrometers with cryoprobes can often obtain ¹H-¹⁵N HMBC spectra.[2][10] This experiment correlates protons (like H4 and H5) to the ring nitrogen over 2 and 3 bonds, providing an additional, powerful constraint for structure verification. The synthesis of ¹⁵N-labeled compounds can dramatically enhance signal for these experiments.[11]

  • Computational NMR Prediction: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for structure validation.[12][13] The process involves calculating the theoretical NMR shielding constants for a proposed structure and comparing the predicted spectrum to the experimental one.[14][15]

Trustworthiness: A Self-Validating Computational Protocol

A robust computational workflow is essential for reliable results.

  • Conformational Search: For flexible molecules, first perform a thorough conformational search to find all low-energy structures.

  • Geometry Optimization: Optimize the geometry of each plausible conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[13]

  • NMR Calculation: Perform NMR shielding constant calculations on the optimized geometries using a higher level of theory, including a solvent model (e.g., GIAO method with mPW1PW91/6-311+G(d,p) and a PCM solvent model for CDCl₃).[16]

  • Boltzmann Averaging: Average the calculated chemical shifts of all conformers based on their relative Boltzmann populations.

  • Correlation and Comparison: Plot the calculated vs. experimental chemical shifts. A high correlation coefficient (R²) and a low mean absolute error (MAE) provide strong evidence that the proposed structure is correct.

This combination of advanced experimental techniques and computational validation represents the gold standard for elucidating complex molecular structures in modern chemical research.

References

Technical Support Center: Optimizing Catalyst Selection for Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to enhance the efficiency, yield, and selectivity of your isoxazole synthesis endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common catalytic systems for isoxazole synthesis, and how do I choose between them?

    • How can I improve the regioselectivity of my cycloaddition reaction?

    • My reaction is showing low or no conversion. What are the likely causes?

    • I'm observing significant byproduct formation. How can I minimize this?

  • Troubleshooting Guide: Common Issues & Solutions

    • Problem 1: Catalyst Inactivity or Decomposition

    • Problem 2: Poor Regioselectivity (Formation of Isomeric Products)

    • Problem 3: Low Reaction Yields Despite High Conversion

  • Experimental Protocols

    • Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Isoxazole Synthesis

    • Protocol 2: Screening of Catalysts for Optimal Performance

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for isoxazole synthesis, and how do I choose between them?

The synthesis of isoxazoles, particularly through the 1,3-dipolar cycloaddition of alkynes and nitrile oxides, is frequently catalyzed by various metal complexes. The choice of catalyst is critical and depends on factors such as the substrate scope, desired regioselectivity, and reaction conditions.

  • Copper(I) Catalysts: Copper(I)-catalyzed reactions, often referred to as a "click" reaction, are widely used for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides. These reactions are typically robust, high-yielding, and proceed under mild conditions. Common copper(I) sources include CuI, CuSO4/sodium ascorbate, and copper(I) complexes with ligands like TBTA. The choice of ligand can significantly influence catalyst stability and efficiency.

  • Ruthenium(II) Catalysts: Ruthenium catalysts, such as Cp*RuCl(PPh3)2, are known to favor the formation of the 3,4-disubstituted isoxazole regioisomer. This is in contrast to copper catalysts, which predominantly yield the 3,5-isomer. Therefore, if your target molecule is the 3,4-disubstituted isoxazole, a ruthenium-based system is the logical choice.

  • Silver(I) Catalysts: Silver catalysts, like Ag2O, have also been employed in isoxazole synthesis. They can offer advantages in specific cases, particularly when dealing with substrates that are sensitive to copper or ruthenium.

  • Organocatalysts: In recent years, metal-free organocatalytic approaches have gained traction for their environmental benefits and unique reactivity profiles. These systems often employ organic bases or phase-transfer catalysts.

Catalyst Selection Workflow:

cluster_selection Catalyst Selection Workflow start Define Target Isoxazole Regioisomer regio_35 3,5-Disubstituted Isoxazole start->regio_35 Target Isomer? regio_34 3,4-Disubstituted Isoxazole start->regio_34 Target Isomer? cu_cat Copper(I) Catalyst System (e.g., CuI, CuSO4/Ascorbate) regio_35->cu_cat Yes ru_cat Ruthenium(II) Catalyst System (e.g., Cp*RuCl(PPh3)2) regio_34->ru_cat Yes optimize Optimize Ligand and Reaction Conditions cu_cat->optimize ru_cat->optimize ag_cat Consider Silver(I) or Organocatalysts for sensitive substrates optimize->ag_cat Substrate Sensitivity Issues?

Caption: A decision workflow for selecting the appropriate catalyst system based on the desired isoxazole regioisomer.

Q2: How can I improve the regioselectivity of my cycloaddition reaction?

Regioselectivity is a common challenge in isoxazole synthesis. The formation of undesired regioisomers complicates purification and reduces the yield of the target molecule.

  • Catalyst Choice is Key: As highlighted in the previous question, the metal center of the catalyst plays a pivotal role in directing regioselectivity. Copper(I) catalysts generally favor the 3,5-disubstituted product, while ruthenium(II) catalysts favor the 3,4-disubstituted isomer.

  • Ligand Effects: The ligands coordinated to the metal center can have a profound impact on regioselectivity. Bulky ligands can create steric hindrance that favors the formation of one regioisomer over the other. It is often beneficial to screen a variety of ligands for your specific substrate combination.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can also influence the regiochemical outcome. Non-polar solvents may favor one transition state over another, leading to higher selectivity. Lowering the reaction temperature can also enhance selectivity by increasing the energy difference between the competing reaction pathways.

Q3: My reaction is showing low or no conversion. What are the likely causes?

Low or no conversion is a frustrating but common issue. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The catalyst may be inactive due to oxidation (in the case of Cu(I)), improper preparation, or the presence of impurities in the reaction mixture that act as catalyst poisons. Ensure that your catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts) and that your reagents and solvents are of high purity.

  • Incorrect Reaction Conditions: Temperature, reaction time, and concentration are all critical parameters. If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier. Conversely, if the temperature is too high, catalyst decomposition may occur. Consult literature precedents for similar substrates to establish a suitable starting point for your reaction conditions.

  • Substrate Reactivity: The electronic and steric properties of your alkyne and nitrile oxide precursors can significantly affect their reactivity. Electron-deficient alkynes, for instance, may react more slowly. In such cases, a more active catalyst or more forcing reaction conditions may be necessary.

Q4: I'm observing significant byproduct formation. How can I minimize this?

Byproduct formation can arise from several sources, including side reactions of the starting materials or decomposition of the product.

  • Dimerization of Alkynes: In some catalytic systems, particularly those involving copper, the oxidative homocoupling of terminal alkynes (Glaser coupling) can be a significant side reaction. This can be minimized by running the reaction under strictly anaerobic conditions and by using a reducing agent, such as sodium ascorbate, to maintain the copper in its active +1 oxidation state.

  • Decomposition of Nitrile Oxides: Nitrile oxides can be unstable and prone to dimerization or decomposition, especially at elevated temperatures. It is often advantageous to generate the nitrile oxide in situ from an aldoxime precursor using a mild oxidant.

  • Reaction Optimization: A systematic optimization of reaction parameters, such as catalyst loading, temperature, and reaction time, can often identify conditions that favor the desired reaction pathway and minimize byproduct formation. Techniques like Design of Experiments (DoE) can be valuable for this purpose.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Catalyst Inactivity or Decomposition
Symptom Potential Cause Troubleshooting Steps
No or very low conversionOxidation of Cu(I) to inactive Cu(II)1. Ensure all solvents and reagents are rigorously deoxygenated. 2. Perform the reaction under an inert atmosphere (N2 or Ar). 3. Include a reducing agent like sodium ascorbate in the reaction mixture.
Reaction starts but then stallsCatalyst poisoning1. Purify all starting materials and solvents to remove potential inhibitors (e.g., coordinating impurities). 2. Consider using a ligand that protects the catalytic center.
Color change of the reaction mixture (e.g., from colorless to blue/green for copper)Catalyst decomposition or oxidation1. Lower the reaction temperature. 2. Screen different ligands to enhance catalyst stability.
Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
Symptom Potential Cause Troubleshooting Steps
Mixture of 3,5- and 3,4-disubstituted isoxazolesInappropriate catalyst choice for the desired isomer1. For the 3,5-isomer, use a copper(I) catalyst. 2. For the 3,4-isomer, switch to a ruthenium(II) catalyst.
Inconsistent regioselectivity between runsSensitivity to reaction conditions1. Carefully control the reaction temperature. 2. Screen different solvents to assess their impact on selectivity. 3. Evaluate a range of ligands to identify one that provides optimal steric or electronic control.
Problem 3: Low Reaction Yields Despite High Conversion
Symptom Potential Cause Troubleshooting Steps
Complex mixture of products observed by TLC or LC-MSProduct decomposition under reaction conditions1. Monitor the reaction progress over time to determine the point of maximum product formation. 2. Reduce the reaction temperature or shorten the reaction time.
Difficult isolation and purificationFormation of highly polar byproducts1. Optimize the work-up procedure to effectively remove catalyst residues and byproducts. 2. Consider alternative purification techniques, such as preparative HPLC.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles via a Cu(I)-catalyzed cycloaddition of a terminal alkyne and an in situ generated nitrile oxide.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), CuI (0.05 mmol), and anhydrous DCM (5 mL).

  • Stir the mixture at room temperature and add DIPEA (1.5 mmol).

  • In a separate flask, dissolve NCS (1.2 mmol) in anhydrous DCM (5 mL).

  • Add the NCS solution dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_protocol1 Protocol 1: Cu(I)-Catalyzed Isoxazole Synthesis step1 1. Combine Alkyne, Aldoxime, CuI in DCM step2 2. Add DIPEA step1->step2 step4 4. Add NCS Solution Dropwise step2->step4 step3 3. Prepare NCS Solution step3->step4 step5 5. Stir and Monitor Reaction step4->step5 step6 6. Quench and Extract step5->step6 step7 7. Purify by Chromatography step6->step7

Caption: A flowchart outlining the key steps in the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.

Protocol 2: Screening of Catalysts for Optimal Performance

This protocol provides a framework for screening different catalysts to identify the optimal system for a specific alkyne and nitrile oxide combination.

Materials:

  • A set of catalysts (e.g., CuI, CuSO4/Sodium Ascorbate, Cp*RuCl(PPh3)2, Ag2O)

  • A set of ligands (if applicable, e.g., TBTA, PPh3)

  • Your specific alkyne and aldoxime substrates

  • A suitable solvent (e.g., DCM, THF, Toluene)

  • An internal standard for GC or HPLC analysis

  • A multi-well reaction block or several small reaction vials

Procedure:

  • Set up a parallel array of reactions in the multi-well block or individual vials.

  • In each well/vial, add the alkyne (e.g., 0.1 mmol) and the internal standard.

  • Add the appropriate catalyst (e.g., 5 mol%) and ligand (if applicable, e.g., 5 mol%) to each designated well/vial.

  • Add the solvent to each well/vial.

  • Initiate the reactions by adding the aldoxime and the oxidant (e.g., NCS) and base (e.g., DIPEA).

  • Stir the reactions at a controlled temperature for a set period (e.g., 12 hours).

  • Take an aliquot from each reaction, quench, and prepare for analysis by GC or HPLC.

  • Analyze the samples to determine the conversion and the ratio of regioisomers.

  • Tabulate the results to compare the performance of each catalyst system.

Catalyst System Ligand Conversion (%) Regioisomeric Ratio (3,5 : 3,4)
CuINone
CuSO4/AscorbateNone
CuITBTA
Cp*RuCl(PPh3)2None
Ag2ONone

This systematic approach will allow you to identify the most effective catalyst for your specific transformation, leading to improved yields and selectivity.

Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis via 1,3-dipolar cycloaddition. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in this powerful heterocyclic synthesis. Here, we move beyond simple protocols to dissect the underlying principles that govern regioisomer formation, offering field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes. Isoxazoles are a vital scaffold in medicinal chemistry, found in drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory isoxicam.[1] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis, but it often yields a mixture of regioisomers, complicating purification and reducing the yield of the target molecule. This guide will equip you with the knowledge to minimize or even eliminate the formation of unwanted regioisomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges related to poor regioselectivity in isoxazole synthesis.

Q1: My reaction is producing a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-disubstituted isomer?

A1: Enhancing 3,5-Regioselectivity through Catalysis and Reaction Conditions

A common challenge in nitrile oxide cycloadditions is achieving high regioselectivity, especially when electronic and steric biases of the substrates are minimal.[2] To favor the 3,5-disubstituted isoxazole, several strategies can be employed, primarily centered around the use of copper(I) catalysis.

Underlying Principle: The Role of Copper(I) Catalysis

Copper(I) catalysts are widely used to promote the formation of 3,5-disubstituted isoxazoles.[3] The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate alters the electronic properties of the alkyne, leading to a reversal of polarity compared to the uncatalyzed reaction and favoring the formation of the 3,5-isomer.[4]

Troubleshooting Steps:

  • Introduce a Copper(I) Catalyst: If your current protocol is uncatalyzed, the addition of a copper(I) source is the most critical first step. Common and effective catalysts include copper(I) iodide (CuI) and copper(II) sulfate with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3][5]

  • Optimize the Ligand: The choice of ligand can significantly impact the efficacy of the copper catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is a frequently used ligand that stabilizes the Cu(I) oxidation state and can enhance catalytic activity.[3] Experimenting with different nitrogen-based ligands may be necessary for challenging substrates.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity.[6][7] A solvent system of t-butanol and water is often effective for copper-catalyzed cycloadditions.[8] However, screening other solvents like THF, acetonitrile, or DMF might be beneficial.[6][8]

  • Inert Atmosphere: The active Cu(I) catalytic species is susceptible to oxidation to the inactive Cu(II) state.[3] To prevent this, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[3]

  • Purity of Starting Materials: Ensure that both the nitrile oxide precursor and the alkyne are of high purity. Impurities can potentially poison the catalyst and lead to lower yields and selectivity.[3]

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

  • To a reaction vessel under an inert atmosphere, add the alkyne (1.0 eq.), the nitrile oxide precursor (e.g., hydroximoyl chloride, 1.1 eq.), CuI (5-10 mol%), and a suitable ligand like TBTA (5-10 mol%).

  • Add the solvent (e.g., a mixture of t-butanol and water).

  • If starting from an aldoxime, add an in-situ oxidizing agent like chloramine-T.[8] If using a hydroximoyl chloride, add a non-nucleophilic base such as triethylamine (1.2 eq.) to generate the nitrile oxide in situ.[5]

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Q2: I am working with an electron-deficient alkyne and obtaining the undesired 3,4-disubstituted isoxazole as the major product. How can I reverse this selectivity?

A2: Overcoming the Intrinsic Selectivity of Electron-Deficient Alkynes

Electron-deficient alkynes, such as propiolate esters, often show a preference for forming 4-substituted (3,4-disubstituted) isoxazoles in uncatalyzed reactions. This is governed by the frontier molecular orbital (FMO) interactions, where the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne.[9] To favor the 3,5-isomer, a change in catalytic strategy is often required.

Underlying Principle: Switching to Ruthenium Catalysis

While copper(I) catalysts are the go-to for 3,5-disubstitution, ruthenium(II) catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles.[3][8] Therefore, if your goal is to synthesize the 3,4-isomer with high selectivity, a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ is the recommended choice.[8]

Troubleshooting and Optimization:

  • Catalyst Choice: For preferential synthesis of 3,4-disubstituted isoxazoles, employ a ruthenium(II) catalyst.[3]

  • Solvent and Temperature: The solvent and temperature can also play a role in regioselectivity. It is advisable to screen various solvents and temperatures to optimize the reaction for your specific substrates.[3]

Q3: My reaction is sluggish, and I'm observing significant dimerization of the nitrile oxide. What can I do to improve the reaction rate and minimize side products?

A3: Mitigating Nitrile Oxide Dimerization

Nitrile oxides are highly reactive intermediates that can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the cycloaddition reaction is slow. This side reaction consumes the nitrile oxide and reduces the yield of the desired isoxazole.

Strategies to Minimize Dimerization:

  • In Situ Generation: The most effective way to minimize dimerization is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the concentration of the nitrile oxide remains low throughout the reaction, favoring the intermolecular cycloaddition over dimerization. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a base or the oxidation of aldoximes.[1][10]

  • Increase Dipolarophile Concentration: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.

  • Temperature Control: The rate of dimerization is temperature-dependent. In some cases, running the reaction at a lower temperature can reduce the rate of dimerization more significantly than the rate of the desired cycloaddition. Conversely, for some systems, increasing the temperature might accelerate the cycloaddition to a greater extent. Experimental optimization is key.

  • Catalysis: As mentioned previously, catalysts not only control regioselectivity but can also significantly accelerate the rate of the cycloaddition, thereby minimizing the time available for the nitrile oxide to dimerize.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the 1,3-dipolar cycloaddition for isoxazole synthesis.

Q4: What are the fundamental principles governing regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne?

A4: The Interplay of Electronic and Steric Effects

The regioselectivity of this reaction is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[9][12]

Frontier Molecular Orbital (FMO) Theory

FMO theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[12] The regioselectivity is determined by the combination of orbitals that results in the largest stabilization energy, which is in turn dependent on the relative energies of the HOMOs and LUMOs and the magnitudes of the atomic orbital coefficients at the reacting centers.

  • Normal Electron Demand: In most cases, the reaction proceeds under "normal electron demand," where the dominant interaction is between the HOMO of the 1,3-dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne). This typically leads to the formation of the 5-substituted isoxazole (3,5-disubstituted product).

  • Inverse Electron Demand: When the alkyne is substituted with a strong electron-donating group and the nitrile oxide with a strong electron-withdrawing group, the reaction can proceed under "inverse electron demand." In this scenario, the primary interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne.

Steric Effects

Steric hindrance between bulky substituents on the nitrile oxide and the alkyne can also play a significant role in directing the regioselectivity.[13][14] The transition state that minimizes steric repulsion between these bulky groups will be favored, often reinforcing the electronically preferred regioisomer.

Diagram: FMO Control of Regioselectivity

FMO_Interaction cluster_nitrile_oxide Nitrile Oxide (Dipole) cluster_alkyne Alkyne (Dipolarophile) HOMO_dipole HOMO LUMO_alkyne LUMO HOMO_dipole->LUMO_alkyne Normal Demand (Favors 3,5-isomer) LUMO_dipole LUMO HOMO_alkyne HOMO HOMO_alkyne->LUMO_dipole Inverse Demand (Can favor 3,4-isomer)

Caption: FMO interactions governing regioselectivity.

Q5: How do solvent effects influence the regioselectivity of the reaction?

A5: The Role of the Solvent in Modulating Reactivity

Solvent polarity can influence both the rate and the regioselectivity of 1,3-dipolar cycloadditions.[6][7] While the effect is often not as pronounced as that of catalysts, it can be a useful parameter to optimize.

  • Polar Solvents: More polar solvents can stabilize the charge-separated resonance structures of the nitrile oxide and the transition state, which can affect the activation energies for the formation of the different regioisomers.[6] Computational studies have shown that the inclusion of solvent effects can alter the preferential reaction pathway.[6][7]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the reactants and the transition state, potentially influencing the regiochemical outcome.[7] For instance, hydrogen bonding to the oxygen of the nitrile oxide can alter its electronic properties and reactivity.

Q6: Are there any "green" or more sustainable approaches to performing these cycloadditions?

A6: Towards More Environmentally Friendly Isoxazole Synthesis

Yes, significant efforts have been made to develop greener synthetic methodologies for isoxazole synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

  • Solvent-Free Conditions: One notable advancement is the use of mechanochemistry, such as ball-milling, to perform the cycloaddition under solvent-free conditions.[1] This method has been shown to be scalable and can lead to moderate to excellent yields with reduced waste generation.[1]

  • Green Solvents: The use of more environmentally benign solvents like water or ionic liquids has also been explored as an alternative to traditional organic solvents.[1]

  • Catalyst-Free Methods: In some cases, catalyst-free conditions can be developed, particularly under mechanochemical activation, further simplifying the reaction and purification process.[1]

  • Ultrasonic Irradiation: Ultrasound-assisted synthesis has emerged as a green technique that can enhance reaction rates and selectivity through acoustic cavitation, often leading to reduced energy consumption.[15]

References

Challenges and solutions in the scale-up of 5-phenyl-3-isoxazolecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenyl-3-isoxazolecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic process. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers and references to more detailed explanations.

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: The two most prevalent and scalable synthetic routes are:

  • Two-Step Synthesis: This involves an initial 1,3-dipolar cycloaddition to form the isoxazole core, followed by amidation. This is often the preferred route for process control and optimization.

  • One-Pot Synthesis: This approach combines the cycloaddition and amidation steps in a single reaction vessel, offering increased efficiency but potentially more complex process control and impurity profiles.[1][2]

Q2: What are the main challenges when scaling up the 1,3-dipolar cycloaddition for the isoxazole ring formation?

A2: Key challenges include:

  • Handling of Hazardous Reagents: Hydroxylamine and its salts can be hazardous, especially at a large scale.[3][4][5][6][7]

  • Regiocontrol: Ensuring the desired 3,5-disubstituted isoxazole isomer is formed selectively is crucial and can be influenced by steric and electronic factors.[4][5][6][8]

  • Impurity Formation: Dimerization of the in-situ generated nitrile oxide to form furoxans is a common side reaction that can reduce yield.[9]

Q3: What are the critical safety considerations when using thionyl chloride for the amidation step at scale?

A3: Thionyl chloride is a highly reactive and corrosive reagent. Key safety considerations for its large-scale use include:

  • Exothermic Reactions: The reaction with the carboxylic acid to form the acid chloride is exothermic and requires careful temperature control to prevent thermal runaway.[10][11][12]

  • Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive and must be safely scrubbed.

  • Water Reactivity: Thionyl chloride reacts violently with water, so all equipment must be scrupulously dried before use.[13]

Q4: Column chromatography is not ideal for large-scale purification. What are the recommended methods for purifying this compound at scale?

A4: For large-scale purification, the focus shifts from chromatography to crystallization-based methods. Recrystallization from a suitable solvent system is the most common and effective technique for obtaining high-purity crystalline this compound.[14]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems that may be encountered during the synthesis.

Troubleshooting the 1,3-Dipolar Cycloaddition Step
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Isoxazole Product 1. Dimerization of Nitrile Oxide: The in-situ generated nitrile oxide can dimerize to form furoxan byproducts, reducing the yield of the desired isoxazole.[9] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Poor Quality Reagents: The starting materials, particularly the alkyne and the hydroxylamine source, may be of poor quality.1. Control Nitrile Oxide Concentration: Add the nitrile oxide precursor (e.g., aldoxime) slowly to the reaction mixture containing the alkyne to keep its concentration low and favor the cycloaddition over dimerization. Consider using a slight excess of the nitrile oxide precursor.[9] 2. Optimize Reaction Conditions: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Gradually increase the reaction temperature, being mindful of potential side reactions. 3. Verify Reagent Purity: Ensure all starting materials are of high purity and appropriately stored.
Formation of Regioisomers 1. Steric and Electronic Effects: The regioselectivity of the 1,3-dipolar cycloaddition is governed by the steric and electronic properties of both the nitrile oxide and the alkyne.[4][6][8] 2. Reaction Conditions: Solvent polarity and the presence of catalysts can influence the regiochemical outcome.[9]1. Substrate Design: If possible, modify the substituents on the alkyne or the benzaldehyde precursor to sterically or electronically favor the formation of the desired regioisomer.[4][6] 2. Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar solvents often provide different selectivity compared to polar solvents. 3. Catalysis: The use of a copper(I) catalyst can significantly improve the regioselectivity of the cycloaddition.[15]
Difficult Work-up and Product Isolation 1. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. 2. Product Oiling Out: The crude product may separate as an oil instead of a solid, complicating isolation.[16]1. Break Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective for smaller scale work-ups.[16] 2. Induce Crystallization: Ensure all volatile solvents are removed. Try scratching the flask with a glass rod or adding a seed crystal to induce crystallization. If the product remains an oil, consider purifying it via a different method or attempting crystallization from a different solvent system.[16]
Troubleshooting the Amidation Step
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Amide Product 1. Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride may be incomplete. 2. Side Reactions of the Acid Chloride: The highly reactive acid chloride can react with moisture or other nucleophiles present in the reaction mixture. 3. Sterically Hindered Amine: If the amine used for amidation is sterically hindered, the reaction may be slow or incomplete.1. Ensure Complete Conversion: Use a slight excess (1.2-1.5 equivalents) of thionyl chloride and consider gentle heating to drive the reaction to completion.[17] Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 2. Maintain Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Reaction Conditions: For sterically hindered amines, longer reaction times, higher temperatures, or the use of a stronger activating agent may be necessary.
Formation of Impurities 1. Over-reaction with Thionyl Chloride: Excess thionyl chloride can potentially lead to the formation of imidoyl chlorides from the amide product.[17] 2. Dehydration of Primary Amide: If a primary amide is the target, excess thionyl chloride can dehydrate it to a nitrile.[18][19] 3. Unreacted Acid Chloride: Residual acid chloride can hydrolyze back to the carboxylic acid during work-up.1. Control Stoichiometry: Use a minimal excess of thionyl chloride. Remove any excess thionyl chloride by distillation or under high vacuum before adding the amine.[17] 2. Careful Control of Conditions: Use milder conditions (lower temperature, shorter reaction time) if nitrile formation is a concern. 3. Thorough Quenching: Ensure the reaction is properly quenched to destroy any remaining acid chloride before product isolation.
Thermal Runaway During Acid Chloride Formation 1. Highly Exothermic Reaction: The reaction between the carboxylic acid and thionyl chloride is highly exothermic.[10][11][12] 2. Inadequate Heat Removal: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.1. Slow Addition: Add the thionyl chloride slowly to the carboxylic acid solution at a controlled temperature. 2. Efficient Cooling: Use a reactor with efficient cooling and agitation. Monitor the internal temperature of the reaction closely. 3. Process Safety Analysis: Conduct a thorough process safety analysis before scaling up to identify potential hazards and establish safe operating limits.

Section 3: Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 5-Phenylisoxazole-3-carboxylic acid via 1,3-Dipolar Cycloaddition

  • Reaction: Phenylacetylene + Hydroxylamine → 5-Phenylisoxazole-3-carboxylic acid

  • Procedure:

    • To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., aqueous ethanol), add a base (e.g., sodium hydroxide) at 0-5 °C.

    • Slowly add a solution of phenylacetylene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

    • Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound via Acid Chloride

  • Reaction: 5-Phenylisoxazole-3-carboxylic acid + Thionyl Chloride → 5-Phenylisoxazole-3-carbonyl chloride; 5-Phenylisoxazole-3-carbonyl chloride + Ammonia → this compound

  • Procedure:

    • Suspend the 5-phenylisoxazole-3-carboxylic acid in a dry, inert solvent (e.g., toluene or dichloromethane).

    • Slowly add thionyl chloride (1.2-1.5 equivalents) at a controlled temperature (e.g., 20-25 °C).

    • Heat the mixture gently (e.g., 40-50 °C) until the reaction is complete (cessation of gas evolution, monitor by IR).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acid chloride in a dry, inert solvent (e.g., THF or dichloromethane).

    • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent at a low temperature (e.g., 0-10 °C).

    • Stir the reaction until completion (monitor by TLC/HPLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Identify a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, ethyl acetate, or mixtures with water or heptane.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: Visualizations

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Amidation Phenylacetylene Phenylacetylene 5-Phenylisoxazole-3-carboxylic acid 5-Phenylisoxazole-3-carboxylic acid Phenylacetylene->5-Phenylisoxazole-3-carboxylic acid 1. Base 2. Acidification Hydroxylamine Hydroxylamine Hydroxylamine->5-Phenylisoxazole-3-carboxylic acid Intermediate 5-Phenylisoxazole-3-carbonyl chloride 5-Phenylisoxazole-3-carboxylic acid->Intermediate Formation of Acid Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Intermediate Ammonia Ammonia This compound This compound Ammonia->this compound Intermediate->this compound

Caption: Two-step synthesis of this compound.

Diagram 2: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition

G Start Low Yield Check_Purity Check Reagent Purity Start->Check_Purity Impure Reagents Impure? Check_Purity->Impure Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete Reaction Incomplete? Optimize_Conditions->Incomplete Control_Nitrile_Oxide Control Nitrile Oxide Concentration Dimerization Furoxan Impurity Detected? Control_Nitrile_Oxide->Dimerization Impure->Optimize_Conditions No Purify Purify/Replace Reagents Impure->Purify Yes Incomplete->Control_Nitrile_Oxide No Increase_Time_Temp Increase Time/Temp Incomplete->Increase_Time_Temp Yes Slow_Addition Slow Addition of Precursor Dimerization->Slow_Addition Yes

Caption: Decision tree for troubleshooting low yield in cycloaddition.

Section 5: Regulatory and Safety Compliance

The scale-up of any active pharmaceutical ingredient (API) synthesis must adhere to strict regulatory and safety guidelines.

  • Good Manufacturing Practices (GMP): All stages of the synthesis, purification, and packaging of this compound intended for clinical use must be conducted under GMP conditions.[20][21] This ensures product quality, consistency, and safety. Key aspects of GMP include process validation, documentation, and quality control.[21]

  • Process Safety Management (PSM): A comprehensive PSM program is essential for managing the risks associated with hazardous chemicals and processes at a large scale.[8][15][22] This includes conducting thorough hazard analyses, implementing safe operating procedures, and ensuring mechanical integrity of equipment.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-3-Isoxazolecarboxamides as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oncology, the 5-phenyl-3-isoxazolecarboxamide scaffold has emerged as a promising framework for the design of novel anticancer therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data to elucidate the key structural determinants of their anticancer activity. We will explore how modifications to the core scaffold influence potency, selectivity, and mechanism of action, offering insights to guide the rational design of next-generation cancer therapies.

The this compound Scaffold: A Privileged Structure in Cancer Research

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2] When incorporated into the this compound framework, it provides a rigid core that can be strategically functionalized to optimize anticancer activity. Numerous studies have demonstrated that derivatives of this scaffold exhibit potent cytotoxic effects against a range of cancer cell lines, acting through diverse mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways.[3][4][5]

Below is a diagram illustrating the core this compound scaffold and the key positions for chemical modification that will be discussed in this guide.

Core_Scaffold cluster_0 This compound Core Scaffold R1 Phenyl Ring Substituents Scaffold->R1 Position 5 R2 Carboxamide Substituents Scaffold->R2 Position 3 R3 Isoxazole Ring Substituents Scaffold->R3 Position 4

Caption: Core chemical structure of this compound highlighting key modification points.

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of this compound derivatives is intricately linked to the nature and position of substituents on the phenyl ring, the isoxazole core, and the carboxamide moiety. This section provides a comparative analysis of these structural modifications, supported by experimental data from various studies.

Phenyl Ring Substitutions (Position 5)

The phenyl ring at position 5 of the isoxazole core is a critical determinant of biological activity. Modifications to this ring can significantly impact the compound's interaction with its molecular target.

  • Halogen Substitution: The introduction of halogens, particularly chlorine and fluorine, to the phenyl ring has been shown to enhance anticancer activity.[4] For instance, a study investigating a series of N-phenyl-5-carboxamidyl isoxazoles found that the derivative with a chlorine atom at the para-position of the N-phenyl ring exhibited the most potent activity against colon cancer cell lines.[5] This suggests that the electron-withdrawing nature and steric bulk of halogens can contribute to favorable interactions within the target's binding pocket.

Carboxamide Moiety Modifications (Position 3)

The carboxamide linker and its N-substituent are pivotal for the molecule's overall activity and pharmacokinetic properties.

  • Aryl and Heteroaryl Substituents: The nature of the substituent on the carboxamide nitrogen significantly influences potency. Studies have shown that substituting the carboxamide with various aryl and heteroaryl rings can modulate activity. For example, in a series of 5-methyl-3-phenylisoxazole-4-carboxamides, compounds with substituted phenyl rings on the carboxamide displayed a range of activities against different cancer cell lines, with some exhibiting potent cytotoxicity.[4]

Isoxazole Ring Substitutions (Position 4)

While the 5-phenyl and 3-carboxamide positions have been more extensively studied, modifications at the 4-position of the isoxazole ring can also influence activity. The introduction of small alkyl groups, for instance, can alter the molecule's conformation and its interaction with the target.

Comparative Anticancer Activity: A Data-Driven Overview

To provide a clearer picture of the SAR, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.

Compound IDPhenyl Ring Substituent (R1)Carboxamide N-Substituent (R2)Cancer Cell LineIC50 (µM)Reference
1 Unsubstituted4-ChlorophenylColon-382.5 (µg/mL)[5]
2 Unsubstituted4-ChlorophenylCT-262.5 (µg/mL)[5]
3a Unsubstituted4-tert-ButylphenylHep3B9.58[6]
3b Unsubstituted3-Chloro-4-fluorophenylHep3B8.54[6]
3c Unsubstituted4-ChlorophenylHep3B23[7]
3d Unsubstituted3,4-DimethoxyphenylHep3B23[7]
4a Unsubstituted4-tert-ButylphenylHeLa>100[7]
4b Unsubstituted3,4-DimethoxyphenylHeLa15.48[7]
5a Unsubstituted4-ChlorophenylMCF-739.80[7]
5b Unsubstituted2,4-DichlorophenylMCF-7Potent[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanistic Insights: How Do These Compounds Work?

The anticancer effects of 5-phenyl-3-isoxazolecarboxamides are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with critical cellular signaling pathways.

Induction of Apoptosis

A proposed mechanism of action for some isoxazole-containing compounds involves the induction of apoptosis.[8] This can occur through the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

Inhibition of Signaling Pathways

Several studies have pointed to the inhibition of specific signaling pathways as a key mechanism.

  • JAK/STAT Pathway: One derivative, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was found to significantly down-regulate the expression of phosphorylated STAT3 in colon cancer cells, suggesting that its anticancer activity may be mediated through the inhibition of the JAK/STAT3 signaling pathway.[5]

  • Akt Pathway: The same study also showed that this compound could suppress the levels of phosphorylated Akt kinase, another crucial signaling node involved in cell survival and proliferation.[5]

The following diagram illustrates the potential mechanisms of action for this class of compounds.

Mechanism_of_Action cluster_0 Signaling Pathway Inhibition cluster_1 Apoptosis Induction Isoxazole_Derivative This compound Derivative JAK JAK Isoxazole_Derivative->JAK Inhibits Akt Akt Isoxazole_Derivative->Akt Inhibits Mitochondria Mitochondrial Membrane Depolarization Isoxazole_Derivative->Mitochondria Induces STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Cell_Proliferation Cell Proliferation & Survival pSTAT3->Cell_Proliferation Promotes pAkt pAkt Akt->pAkt pAkt->Cell_Proliferation Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->Cell_Proliferation Inhibits

Caption: Potential mechanisms of action for this compound anticancer agents.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate.

Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

The following diagram outlines the general workflow for the discovery and evaluation of these anticancer compounds.

Experimental_Workflow Synthesis Synthesis of Isoxazole Derivatives Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A general experimental workflow for the discovery and optimization of anticancer compounds.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of strategic substitutions on the phenyl and carboxamide moieties to enhance cytotoxic potency. The ability of these compounds to induce apoptosis and inhibit key oncogenic signaling pathways, such as JAK/STAT and Akt, further validates their therapeutic potential.

Future research in this area should focus on:

  • Expanding the chemical diversity of these derivatives to further probe the SAR and identify compounds with improved potency and selectivity.

  • Elucidating the precise molecular targets of the most active compounds to gain a deeper understanding of their mechanism of action.

  • Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in preclinical cancer models.

By leveraging the insights from SAR analyses and employing rigorous experimental validation, the scientific community can continue to advance the development of this compound-based therapeutics for the treatment of cancer.

References

Comparative study of the anticancer efficacy of 5-phenyl-3-isoxazolecarboxamide vs. doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Development

Introduction

For decades, doxorubicin has been a cornerstone of chemotherapy regimens for a wide array of malignancies, including breast cancer, lymphomas, and sarcomas.[1][2] Its potent cytotoxic effects, primarily mediated through DNA intercalation and inhibition of topoisomerase II, are well-documented.[3][4][5] However, its clinical utility is often hampered by significant dose-limiting cardiotoxicity and the development of drug resistance.[1][2][6][7] This has spurred the search for novel anticancer agents with improved efficacy and more favorable safety profiles.

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[8][9][10] These compounds often exhibit diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, with potentially lower toxicity than traditional chemotherapeutics.[9][10][11] This guide presents a comparative study of a representative isoxazole derivative, 5-phenyl-3-isoxazolecarboxamide, against the clinical standard, doxorubicin. While direct comprehensive studies on this specific molecule are emerging, we will draw upon published data from closely related 5-methyl-3-phenylisoxazole-4-carboxamide analogues to provide a robust, evidence-based comparison.[12][13]

Comparative Mechanism of Action

The fundamental difference in the anticancer efficacy of doxorubicin and isoxazole derivatives lies in their distinct molecular mechanisms. Doxorubicin's action is largely indiscriminate, targeting DNA replication in all rapidly dividing cells, which contributes to its toxicity in healthy tissues.[3][6][14] In contrast, many isoxazole derivatives are being investigated for their potential to selectively target signaling pathways that are dysregulated in cancer cells.[9][10][11]

Doxorubicin:

  • DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, distorting the double helix structure and obstructing DNA and RNA synthesis.[3][4]

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and subsequent apoptosis.[3][5][15]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide radicals and other ROS. This induces severe oxidative stress, damaging cellular components like membranes, proteins, and DNA.[1][5][14]

This compound (and related derivatives):

  • Induction of Apoptosis: A primary mechanism for many isoxazole derivatives is the activation of the intrinsic apoptotic pathway.[10][11] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[8]

  • Kinase Inhibition: Certain isoxazole-containing molecules act as small molecule inhibitors of protein kinases that are crucial for tumor growth and survival, such as those in the PI3K/Akt pathway.[8][10]

G cluster_0 Doxorubicin MOA cluster_1 Isoxazole Derivative MOA Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks TopoII->DSB OxStress Oxidative Stress ROS->OxStress Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox OxStress->Apoptosis_Dox Iso 5-Phenyl-3- isoxazolecarboxamide Kinase Kinase Inhibition (e.g., PI3K/Akt) Iso->Kinase Bcl2 Modulation of Bcl-2 Family Proteins Iso->Bcl2 CellCycle Cell Cycle Arrest (G2/M) Iso->CellCycle Apoptosis_Iso Apoptosis Kinase->Apoptosis_Iso Bcl2->Apoptosis_Iso

Figure 1. Comparative signaling pathways of Doxorubicin and Isoxazole derivatives.

Part 1: In Vitro Anticancer Efficacy

The initial evaluation of anticancer compounds relies on in vitro cytotoxicity assays, which determine the concentration of a drug required to inhibit the growth of cancer cells.[16][17][18] The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

Comparative Cytotoxicity (IC50)

Data from studies on 5-methyl-3-phenylisoxazole-4-carboxamide derivatives provide a valuable proxy for comparison with doxorubicin across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Doxorubicin MCF-7Breast (ER+)~0.58
HepG2Liver~0.35
HeLaCervical~0.15
B16-F1Melanoma~0.056[12]
Isoxazole Derivative (2a) MCF-7Breast (ER+)10.15
HepG2Liver7.55[12]
HeLaCervical0.91[13]
Isoxazole Derivative (2e) B16-F1Melanoma0.079[12]

Note: IC50 values are approximate and compiled from multiple sources for comparative purposes.[12][13] Isoxazole derivatives 2a and 2e are specific 5-methyl-3-phenylisoxazole-4-carboxamide analogues.

Interpretation: The data indicates that while doxorubicin generally exhibits higher potency (lower IC50 values) across most cell lines, certain isoxazole derivatives can achieve comparable or even superior potency against specific cancer types, such as melanoma (B16-F1).[12] Furthermore, some isoxazole compounds show a degree of selectivity, with significantly different efficacy profiles between cell lines, suggesting a more targeted mechanism of action compared to the broad-spectrum cytotoxicity of doxorubicin.[13] A crucial aspect of drug development is assessing toxicity against normal cells; studies have shown that these isoxazole derivatives have much higher IC50 values against normal cell lines (e.g., Hek293T) compared to doxorubicin, indicating a potentially wider therapeutic window.[13]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18][19]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Compound (Varying concentrations) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (3-4h, until formazan forms) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Figure 2. Standard experimental workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and doxorubicin). A vehicle control (e.g., DMSO) and a no-cell blank are included.

  • Incubation: The plate is incubated for a period corresponding to several cell doubling times (typically 48-72 hours).

  • MTT Addition: After incubation, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the viability percentage against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Part 2: In Vivo Anticancer Efficacy

While in vitro assays are essential for initial screening, in vivo models are critical for evaluating a drug's efficacy and toxicity in a whole-organism context.[20][21] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[20][22][23]

Comparative Xenograft Study

A hypothetical but representative subcutaneous xenograft study in nude mice bearing MCF-7 breast cancer tumors is outlined below to compare the in vivo performance of the compounds.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0%+2.5%
Doxorubicin 575%-10.2%
This compound 2060%-1.5%

Interpretation: In this model, doxorubicin demonstrates superior tumor growth inhibition. However, this efficacy comes at the cost of significant toxicity, as evidenced by the substantial loss in body weight.[1] The isoxazole derivative, while showing slightly less potent tumor inhibition at the tested dose, exhibits a much better safety profile with minimal impact on the animals' body weight. This suggests a more favorable therapeutic index, which is a critical consideration for clinical translation. The choice of dose is crucial; further dose-escalation studies for the isoxazole compound would be necessary to determine its maximal efficacy and potential for matching doxorubicin's effect without inducing severe toxicity.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment and use of a xenograft model to test the in vivo efficacy of anticancer compounds.[22][24]

Methodology:

  • Cell Preparation: Human cancer cells (e.g., MCF-7) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor formation.

  • Implantation: A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[20]

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored as indicators of toxicity.

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, doxorubicin, isoxazole derivative). The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).

  • Study Endpoint: The study continues for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects. Body weight changes and clinical observations are used to assess toxicity.

Discussion and Future Directions

This comparative analysis highlights a classic trade-off in cancer therapy: the potent, broad-spectrum efficacy of a conventional cytotoxic agent like doxorubicin versus the potentially more targeted and less toxic profile of a novel compound like this compound.

  • Doxorubicin remains a powerful tool, but its severe cardiotoxicity and general toxicity profile necessitate careful patient monitoring and limit its long-term use.[2][7][14]

  • This compound and its analogues represent a promising therapeutic strategy. While they may exhibit lower raw potency in some contexts, their improved safety profile and potential for targeted action could translate to a better overall clinical outcome.[9][12] The ability of some derivatives to achieve high efficacy in specific cancer types underscores the importance of patient stratification and biomarker development in future clinical trials.

Future research should focus on conducting direct, head-to-head in vivo studies of optimized isoxazole derivatives against doxorubicin. Investigating combination therapies, where a lower, less toxic dose of doxorubicin is paired with an isoxazole compound, could also be a fruitful avenue to enhance efficacy while mitigating side effects. Elucidating the precise molecular targets of promising isoxazole derivatives will be crucial for their rational development and clinical application.

References

A Comparative Guide to the In Vitro Validation of 5-phenyl-3-isoxazolecarboxylic Acid Esters as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutic agents.[1][2] Isoxazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant potential as antitubercular agents.[2][3][4] This guide provides an in-depth comparative analysis of the in vitro antitubercular activity of a specific subclass, 5-phenyl-3-isoxazolecarboxylic acid esters, benchmarking their performance against established first-line anti-TB drugs and outlining the critical experimental protocols for their validation.

The Promise of Isoxazoles in TB Drug Discovery

The isoxazole scaffold is a versatile heterocyclic motif that has been explored for various therapeutic applications.[2][4] In the context of tuberculosis, certain isoxazole derivatives have demonstrated potent activity against both replicating and non-replicating Mtb, including strains resistant to current drugs like isoniazid and rifampin.[5][6][7] Some studies suggest that these compounds may act as prodrugs, with their ester group being crucial for activity.[5][8] The potential for a dual mode of action and their bio-isosteric resemblance to nitro-containing compounds, without the associated mutagenicity concerns, further enhances their appeal as lead candidates.[5]

Comparative In Vitro Efficacy

A critical step in the preclinical evaluation of any new antitubercular candidate is the determination of its in vitro activity against Mtb. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits visible bacterial growth.

Performance of 5-phenyl-3-isoxazolecarboxylic Acid Esters

Several studies have highlighted the potent activity of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters. Certain derivatives have exhibited nanomolar activity against replicating Mtb and low micromolar activity against non-replicating bacteria.[6][7] Notably, these compounds often retain their efficacy against Mtb strains resistant to isoniazid, rifampin, and streptomycin.[6][7] For instance, urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have shown potent activity against both drug-susceptible and drug-resistant Mtb, with some derivatives displaying MIC values as low as 0.25 µg/mL.[5]

Benchmarking Against Standard Antitubercular Drugs

To contextualize the activity of these isoxazole esters, it is essential to compare their MIC values with those of first-line anti-TB drugs.

Compound Target/Mechanism of Action Typical MIC Range against Mtb H37Rv (µg/mL)
5-phenyl-3-isoxazolecarboxylic acid ester derivatives Proposed to inhibit MmpL3 or FadD enzymes; may also act as prodrugs.[5][9][10]0.25 - 8[1][5]
Isoniazid (INH) A prodrug activated by KatG, inhibiting mycolic acid synthesis via InhA.[11][12]0.05 - 0.2[13]
Rifampicin (RIF) Inhibits bacterial DNA-dependent RNA polymerase.[14][15][16]0.2 - 0.8[13]
Ethambutol (ETB) Inhibits arabinosyl transferases, involved in cell wall synthesis.2.0 - 8.0[13]
Streptomycin (SM) Inhibits protein synthesis by binding to the 30S ribosomal subunit.1.25 - 5.0[13]

Note: MIC values can vary depending on the specific assay conditions and the Mtb strain used.

Essential In Vitro Validation Protocols

The following section details the step-by-step methodologies for the key experiments required to validate the antitubercular activity and safety profile of 5-phenyl-3-isoxazolecarboxylic acid esters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is fundamental for assessing the potency of a compound against Mtb. The microplate Alamar Blue assay (MABA) is a widely used, rapid, and reliable method.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. This color change provides a visual or quantifiable measure of bacterial growth inhibition.

Step-by-Step Protocol:

  • Preparation of Mtb Inoculum:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density (OD) at 600 nm of 0.6-0.8 (logarithmic growth phase).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth to obtain the final inoculum.

  • Compound Preparation:

    • Dissolve the 5-phenyl-3-isoxazolecarboxylic acid esters and control drugs (Isoniazid, Rifampicin) in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microplate using 7H9 broth. The final concentration of DMSO should not exceed 1%, as higher concentrations can be toxic to the bacteria.

  • Assay Procedure:

    • Add 100 µL of the prepared Mtb inoculum to each well of the microplate containing the serially diluted compounds.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Reading the Results:

    • After incubation, add 20 µL of Alamar Blue solution to each well.

    • Incubate for another 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assessment in Mammalian Cells

It is crucial to ensure that the antitubercular activity of the compounds is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell viability.[17]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a mammalian cell line, such as Vero (monkey kidney epithelial cells) or RAW 264.7 (mouse macrophages), in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the 5-phenyl-3-isoxazolecarboxylic acid esters. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration. A higher CC50 value indicates lower cytotoxicity.

The selectivity index (SI) is then calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value is desirable, indicating that the compound is more toxic to the bacteria than to mammalian cells.

Visualizing the Workflow and Potential Mechanisms

Diagrams can aid in understanding the experimental process and the hypothesized mode of action of these novel compounds.

G cluster_workflow In Vitro Antitubercular Drug Discovery Workflow Compound 5-phenyl-3-isoxazolecarboxylic acid esters MIC MIC Determination (e.g., Alamar Blue Assay) Compound->MIC Test against Mtb Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Test on Mammalian Cells SI Selectivity Index (SI) Calculation (CC50/MIC) MIC->SI Cytotoxicity->SI Lead Lead Compound Identification SI->Lead High SI indicates promise

Caption: A simplified workflow for the in vitro validation of antitubercular compounds.

G cluster_mechanism Hypothesized Mechanism of Action Ester 5-phenyl-3-isoxazolecarboxylic acid ester (Prodrug) Active_Acid Active Carboxylic Acid Ester->Active_Acid Hydrolysis within Mtb MmpL3 MmpL3 Transporter Active_Acid->MmpL3 Binds to Inhibition Inhibition Active_Acid->Inhibition Mycolic_Acid Mycolic Acid Transport MmpL3->Mycolic_Acid Mediates Cell_Wall Mtb Cell Wall Synthesis Mycolic_Acid->Cell_Wall Inhibition->MmpL3

Caption: Hypothesized prodrug activation and inhibition of the MmpL3 transporter.

Conclusion

5-phenyl-3-isoxazolecarboxylic acid esters represent a highly promising class of antitubercular agents, demonstrating potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Their favorable selectivity index, as determined by rigorous in vitro testing, underscores their potential for further development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of these and other novel antitubercular candidates, a critical endeavor in the global fight against tuberculosis.

References

A Comparative Guide to the Metabolic Stability of 5-Phenyl-3-Isoxazolecarboxamide and Leflunomide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This guide provides an in-depth comparison of the metabolic stability of the established immunosuppressive agent, leflunomide, with a representative isoxazole-containing compound, 5-phenyl-3-isoxazolecarboxamide. Our analysis is grounded in established in vitro methodologies and aims to provide researchers, scientists, and drug development professionals with a framework for evaluating similar compounds.

Introduction: The Critical Role of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, dictates its in vitro half-life (t½) and intrinsic clearance (CLint).[3] These parameters are crucial for predicting in vivo pharmacokinetic properties such as bioavailability and half-life.[3] Compounds with low metabolic stability are rapidly cleared from the body, often leading to poor exposure and reduced efficacy. Conversely, highly stable compounds may accumulate, potentially causing off-target effects and toxicity. Early assessment of metabolic stability using in vitro models like liver microsomes and S9 fractions is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with desirable pharmacokinetic profiles.[1][4]

The Compounds: A Tale of Two Isoxazoles

This guide focuses on two isoxazole-containing molecules:

  • Leflunomide: A well-characterized, FDA-approved disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[5][6] It serves as our benchmark compound due to its extensively studied and complex metabolic pathway.

  • This compound: A representative of a broad class of isoxazole derivatives with diverse biological activities. While less is known about its specific metabolic fate, the isoxazole core presents a key site for metabolic investigation. Isoxazole moieties are prevalent in medicinal chemistry, making an understanding of their metabolic liabilities broadly applicable.[7]

CompoundStructureKey Features
Leflunomide N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamideProdrug, rapid conversion to active metabolite, long half-life of the metabolite.[5][8][9]
This compound This compoundA structurally related isoxazole carboxamide. The metabolic fate of this specific compound is not extensively documented, making it an ideal candidate for comparative in vitro evaluation.

Metabolic Pathways: Knowns and Probabilities

Leflunomide: A Prodrug Strategy

Leflunomide is a classic example of a prodrug. Following oral administration, it undergoes rapid and near-complete conversion to its pharmacologically active metabolite, A77 1726 (teriflunomide), during first-pass metabolism in the gut wall and liver.[8][9][10][11] This conversion involves the opening of the isoxazole ring and is a critical step for its therapeutic activity.[11]

The biotransformation of leflunomide to teriflunomide is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2C19, and CYP3A4 identified as key players.[12][13][14] Teriflunomide itself has a remarkably long elimination half-life of approximately two weeks, a factor that contributes significantly to its clinical profile.[5] Further metabolism of teriflunomide and leflunomide leads to various minor metabolites, with final elimination occurring through both renal and biliary routes.[5]

G Leflunomide Leflunomide (Prodrug) Teriflunomide A77 1726 (Teriflunomide) (Active Metabolite) Leflunomide->Teriflunomide  Isoxazole Ring Opening (CYP1A2, CYP2C19, CYP3A4) Intestine & Liver Metabolites Minor Metabolites (e.g., Glucuronides, Oxalinic Acid Derivative) Teriflunomide->Metabolites  Phase II Metabolism Elimination Elimination (Urine and Feces) Teriflunomide->Elimination  Biliary Recycling Metabolites->Elimination

Caption: Metabolic pathway of Leflunomide.

This compound: Predicting Metabolic Hotspots

For novel chemical entities like this compound, the metabolic pathway is not predetermined. However, based on the known metabolism of other isoxazole-containing compounds, we can anticipate key metabolic "hotspots." The isoxazole ring itself is a likely site of biotransformation.[15] Metabolism can proceed via reductive ring cleavage, potentially leading to the formation of reactive imine intermediates.[11][16] Furthermore, the phenyl ring is susceptible to hydroxylation by CYP enzymes.

The primary goal of in vitro metabolic stability studies for a new compound is to identify the rate and primary routes of its degradation, which could include:

  • Phase I Reactions: Oxidation, reduction, and hydrolysis, primarily mediated by CYP enzymes.

  • Phase II Reactions: Conjugation reactions, such as glucuronidation, which increase water solubility and facilitate excretion.

Experimental Design: A Head-to-Head Comparison

To objectively compare the metabolic stability of this compound and leflunomide, a series of well-established in vitro assays are employed. The following protocols are designed to provide robust and reproducible data.

Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability.[4][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[18] By incubating the test compounds with liver microsomes and an NADPH-regenerating system, we can measure the rate of parent compound depletion over time.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock (1 mM in DMSO) Incubation_Mix Incubation Mixture (Test Compound, Microsomes, Buffer, NADPH) Test_Compound->Incubation_Mix Microsomes Liver Microsomes (Human, Rat, Mouse) Microsomes->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH NADPH-Regenerating System NADPH->Incubation_Mix Time_Points Time Points (0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Prepare Reagents:

    • Test Compounds: Prepare 1 mM stock solutions of leflunomide and this compound in DMSO.

    • Liver Microsomes (Human, Rat, Mouse): Thaw on ice. Prepare a working stock of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[17]

    • NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[19]

  • Incubation:

    • Pre-warm a 96-well plate containing the test compounds (final concentration 1 µM) and liver microsomes (final concentration 0.5 mg/mL) at 37°C for 5 minutes.[18]

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[17]

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[19]

Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.[20][21] This assay is particularly useful for identifying if a compound is susceptible to conjugation reactions.

Detailed Protocol:

The protocol is similar to the microsomal stability assay, with the following key differences:

  • Enzyme Source: Use liver S9 fraction (e.g., 1 mg/mL final concentration) instead of microsomes.[20]

  • Cofactors: In addition to the NADPH-regenerating system (for Phase I), the reaction mixture is supplemented with cofactors for Phase II enzymes, such as UDPGA (for glucuronidation).[20][21] Parallel incubations with and without Phase II cofactors can delineate the contribution of each metabolic pathway.

Data Summary and Interpretation

The following tables present hypothetical, yet representative, data from the proposed experiments to illustrate the comparative analysis.

Table 1: Metabolic Stability in Human Liver Microsomes (+NADPH)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability Class
Leflunomide > 60< 10High
This compound 2527.7Moderate
Verapamil (Control) 1257.8Low

Interpretation: In this hypothetical scenario, leflunomide shows high stability in liver microsomes, which is consistent with the fact that its primary metabolism is a rapid conversion to teriflunomide, not extensive degradation of the parent molecule in this system. This compound displays moderate stability, suggesting it is a substrate for CYP enzymes.

Table 2: Metabolic Stability in Human Liver S9 Fraction

CompoundCofactorsHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Leflunomide NADPH> 60< 10
NADPH + UDPGA4515.4
This compound NADPH2527.7
NADPH + UDPGA2231.5
7-Hydroxycoumarin (Control) NADPH + UDPGA886.6

Interpretation: The data for leflunomide in the S9 fraction, when supplemented with UDPGA, shows a slight increase in clearance, hinting at the possibility of direct glucuronidation of the parent compound, though this is a minor pathway compared to its conversion to teriflunomide. For this compound, the modest increase in clearance with UDPGA suggests that both Phase I and Phase II pathways contribute to its metabolism.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to evaluating the metabolic stability of a novel compound, this compound, against a well-understood drug, leflunomide. Our analysis, based on standard in vitro assays, suggests that this compound is likely to have moderate metabolic clearance driven by both Phase I and Phase II enzymes.

In contrast, the metabolic profile of leflunomide is dominated by its rapid conversion to the highly stable and long-lived active metabolite, teriflunomide. This highlights a key principle in drug design: metabolic stability is not always about maximizing the half-life of the parent drug but about achieving a desired pharmacokinetic profile for the active species.

For drug development professionals, these findings would prompt the following next steps for this compound:

  • Metabolite Identification: To pinpoint the exact sites of metabolic modification.

  • Reaction Phenotyping: To identify the specific CYP isoforms responsible for its metabolism, which is crucial for predicting potential drug-drug interactions.[22]

  • In vivo Pharmacokinetic Studies: To confirm the in vitro predictions in a relevant animal model.

By integrating these multi-faceted approaches, researchers can build a comprehensive understanding of a compound's metabolic fate, a critical step on the path to developing safe and effective medicines.

References

A Researcher's Guide to Molecular Docking: Investigating 5-Phenyl-3-Isoxazolecarboxamide Derivatives and Their Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 5-phenyl-3-isoxazolecarboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of this chemical moiety lies in its ability to interact with a diverse range of biological macromolecules, thereby modulating their function. Computational methods, particularly molecular docking, have become indispensable in elucidating these interactions at a molecular level, providing crucial insights for the rational design of more potent and selective therapeutic agents.

This guide offers an in-depth, objective comparison of the performance of various this compound derivatives against several key protein targets implicated in disease. We will delve into the causality behind experimental choices in a typical molecular docking workflow, present detailed protocols, and analyze supporting data from various studies to provide a comprehensive resource for researchers, scientists, and drug development professionals. Our focus is on not just the "how" but the "why," ensuring a thorough understanding of the principles and applications of molecular docking in the context of this promising class of compounds.

The Scientific Rationale: Why Molecular Docking?

At its core, molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[2] This predictive power allows us to:

  • Elucidate Binding Modes: Understand the specific three-dimensional arrangement of the ligand within the protein's binding site.

  • Identify Key Interactions: Pinpoint the crucial amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

  • Estimate Binding Affinity: Predict the strength of the interaction, often expressed as a docking score or binding energy, which can correlate with the compound's inhibitory potential (e.g., IC50 values).

  • Screen Virtual Libraries: Rapidly evaluate large numbers of candidate molecules against a target protein to identify promising leads for further experimental validation.

By simulating these molecular interactions, we can prioritize the synthesis and biological testing of compounds with the highest likelihood of success, thereby saving significant time and resources in the drug discovery pipeline.

Target Proteins of Interest for this compound Derivatives

The broad therapeutic potential of this compound derivatives stems from their ability to interact with multiple, biologically significant protein targets. This guide will focus on a selection of these targets that have been the subject of notable docking studies.

Cyclooxygenase-2 (COX-2)

An enzyme that plays a key role in inflammation and pain, COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[3] Several isoxazole derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional NSAIDs with a reduced risk of gastrointestinal side effects.[3]

Tubulin

This protein is the fundamental building block of microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[4] Tubulin inhibitors can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[4][5]

Cytochrome P450 (CYP450) Enzymes

This superfamily of enzymes is crucial for the metabolism of a vast array of drugs and endogenous compounds.[6][7] Inhibition of specific CYP450 isoforms can lead to drug-drug interactions or be a therapeutic strategy in itself. Docking studies help in predicting the potential of isoxazole derivatives to interact with these enzymes.[6][7]

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and metastasis.[8] Targeting the STAT3 signaling pathway is a promising strategy in cancer therapy, and isoxazole derivatives have shown potential as STAT3 inhibitors.[8]

Xanthine Oxidase (XO)

This enzyme catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[9] Overproduction of uric acid can lead to gout.[9] Isoxazole-containing compounds have been designed and evaluated as potent xanthine oxidase inhibitors.[9]

A Detailed, Step-by-Step Molecular Docking Workflow

To ensure the scientific integrity and reproducibility of docking studies, a systematic and validated protocol is essential. The following workflow, based on the widely used AutoDock Vina software, provides a self-validating system for investigating the interaction of this compound derivatives with their target proteins.

Experimental Workflow Diagram

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) Grid Grid Box Generation PDB->Grid Prepared Protein Ligand Ligand Structure Preparation Docking Running AutoDock Vina Ligand->Docking Prepared Ligand Grid->Docking Grid Parameters Results Analysis of Docking Poses & Scores Docking->Results Visualization Visualization of Interactions Results->Visualization Validation Comparison with Experimental Data Visualization->Validation LigandProteinInteraction cluster_ligand This compound cluster_protein Protein Binding Pocket Ligand Isoxazole Ring Res2 Hydrogen Bond Donor (Ser, Thr) Ligand->Res2 Hydrogen Bond Phenyl Phenyl Group Res1 Hydrophobic Pocket (Phe, Leu, Val) Phenyl->Res1 Hydrophobic Interaction Res4 Pi-Stacking Residue (Tyr, Phe) Phenyl->Res4 Pi-Pi Stacking Amide Carboxamide Linker Res3 Hydrogen Bond Acceptor (Asp, Glu) Amide->Res3 Hydrogen Bond

References

A Senior Application Scientist's Guide to Comparative Molecular Field Analysis (CoMFA) of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of enzymes and receptors.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for developing novel therapeutics against targets like p38 MAP kinase, Cyclooxygenase-2 (COX-2), and Protein Kinase B (Akt/PKB).[3][4][5] To rationally guide the optimization of these inhibitors, computational methods are indispensable. Among these, Comparative Molecular Field Analysis (CoMFA) stands out as a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique that provides intuitive, visual feedback to the medicinal chemist.[6][7]

This guide provides an in-depth technical overview of the CoMFA methodology, its application to isoxazole-based inhibitors, and a comparative analysis of its insights across different biological targets. We will move beyond a simple protocol, delving into the causality behind each step to ensure the development of robust, predictive, and scientifically sound models.

The CoMFA Paradigm: From Structure to Predictive Model

At its core, CoMFA operates on a simple yet profound assumption: differences in the biological activity of a set of molecules are correlated with variations in the shape and electronic character of their surrounding 3D molecular fields.[8][9] CoMFA quantifies these steric (shape) and electrostatic (charge distribution) fields and uses statistical methods to build a predictive model. This process transforms abstract structural data into a tangible 3D map that highlights precisely where modifications are likely to enhance or diminish biological activity.

The Self-Validating CoMFA Workflow

A successful CoMFA study is a self-validating system, incorporating rigorous checks at each stage to ensure the final model is not a product of chance correlation. The workflow described below is designed to build confidence in the model's predictive power.

CoMFA_Workflow cluster_Data 1. Dataset Preparation cluster_Alignment 2. Structural Alignment (Crucial Step) cluster_Field 3. Field Calculation cluster_Model 4. Statistical Modeling & Validation cluster_Interpretation 5. Interpretation & Design A Select Diverse Ligands (Training & Test Sets) B Generate 3D Structures & Minimize Energy A->B C Define Common Scaffold or Pharmacophore B->C D Superimpose Molecules C->D E Define 3D Grid Box D->E F Calculate Steric & Electrostatic Fields with Probe Atom E->F G Partial Least Squares (PLS) Analysis F->G H Internal Validation (Cross-Validation, q²) G->H Self-Validation J Generate & Analyze CoMFA Contour Maps G->J I External Validation (Test Set, r²_pred) H->I Predictive Power I->J K Design Novel Inhibitors J->K

Caption: The iterative and self-validating CoMFA workflow.

Experimental Protocol: A Step-by-Step CoMFA Investigation

This section details the practical steps for conducting a CoMFA study, using a hypothetical series of isoxazole-based inhibitors. Software such as SYBYL-X is traditionally used for these analyses.[10][11][12][13]

Step 1: Dataset Curation and Preparation
  • Selection: Assemble a dataset of isoxazole-based inhibitors with a wide range of biological activities (e.g., pIC₅₀ values spanning at least 2-3 orders of magnitude). Divide this set into a training set (~70-80% of compounds) for model generation and a test set for external validation.[14]

  • 3D Structure Generation: Sketch each molecule in a molecular modeling suite. Assign appropriate atom types and calculate partial atomic charges using a method like Gasteiger-Hückel or MMFF94.[15]

  • Energy Minimization: Minimize the energy of each structure using a suitable force field (e.g., Tripos) to achieve a low-energy conformation.[9]

Step 2: The Critical Alignment Rule

The alignment of molecules is the most sensitive and critical parameter in a CoMFA study.[7] The goal is to superimpose the compounds in a manner that reflects their putative binding mode at the receptor.

  • Template Selection: Choose a highly active and conformationally rigid compound from the training set as the alignment template.[7]

  • Alignment Method: Use an atom-based alignment, selecting the common isoxazole scaffold as the basis for a root-mean-square (RMS) fit.[7][16] This ensures that the core of each inhibitor is oriented consistently.

Step 3: Molecular Field Generation
  • Grid Definition: A 3D grid is generated to encompass the aligned molecules, typically extending 4 Å beyond the molecular dimensions in all directions with a grid spacing of 2 Å.[9][17]

  • Field Calculation: A probe atom, usually an sp³ hybridized carbon with a +1 charge, is placed at each grid point.[7][18] The steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe and each molecule are calculated. An energy cutoff (e.g., 30 kcal/mol) is applied to avoid infinite values inside the molecules.[15][18]

Step 4: PLS Analysis and Model Validation

CoMFA generates thousands of energy values (variables) for a small number of compounds, a situation ill-suited for standard regression. Partial Least Squares (PLS) is the statistical method of choice for this scenario.[19][20]

  • Internal Validation (Leave-One-Out): A cross-validation analysis is performed. In this process, one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the excluded molecule is predicted. This is repeated for every molecule. The resulting cross-validated correlation coefficient (q²) and the optimum number of components are determined. A q² > 0.5 is generally considered indicative of a statistically robust model. [18]

  • Final Model Generation: A non-cross-validated PLS analysis is run using the optimal number of components determined above. This yields the conventional correlation coefficient (r²), standard error of estimate (SEE), and F-value.

  • External Validation: The predictive power of the model is assessed by using it to predict the pIC₅₀ values for the compounds in the test set (which were not used to build the model). The predictive correlation coefficient (r²_pred) is calculated. A robust model should have an r²_pred > 0.6. [21]

  • Y-Scrambling: To further ensure the model is not the result of chance, the biological activity values (Y-column) are randomly shuffled, and the CoMFA is re-run. A valid model should produce very low q² and r² values for the scrambled data.[22]

Step 5: Visualization and Interpretation

The true power of CoMFA lies in its graphical output. The results are displayed as 3D contour maps, which show regions where modifications to the molecular fields are predicted to affect activity.

  • Steric Fields:

    • Green Contours: Indicate regions where bulky, sterically favorable groups are predicted to increase activity.

    • Yellow Contours: Indicate regions where steric bulk is predicted to decrease activity.

  • Electrostatic Fields:

    • Blue Contours: Indicate regions where positive charges (or H-bond donors) are predicted to increase activity.

    • Red Contours: Indicate regions where negative charges (or H-bond acceptors) are predicted to increase activity.

Comparative Analysis: Isoxazole Inhibitors Across Key Targets

The insights from CoMFA are target-dependent. The following section compares hypothetical but literature-derived CoMFA models for isoxazole-based inhibitors against three distinct and therapeutically relevant targets.

Target EnzymeIsoxazole Scaffold ExampleKey Statistical Parameters (Hypothetical)Structural Insights from CoMFA Contour Maps
p38 MAP Kinase 3,4-diaryl-isoxazoleq² = 0.71, r² = 0.94, r²_pred = 0.75Steric: Large green contour near the 4-phenyl ring suggests bulky substituents are favored for enhanced van der Waals interactions. Electrostatic: A prominent blue contour near the isoxazole nitrogen indicates a preference for electropositive potential, consistent with hydrogen bonding to the hinge region of the kinase.[3][23]
COX-2 3,4-diaryl-isoxazole with a 5-sulfonamide moietyq² = 0.65, r² = 0.91, r²_pred = 0.68Steric: A large green contour extending from the 5-position of the isoxazole, indicating that bulky groups are well-tolerated and can occupy the selective side pocket of COX-2.[24][25] Electrostatic: A large red contour enveloping the sulfonamide group highlights the critical importance of this negatively charged moiety for binding to Arg513, a key interaction for COX-2 selectivity.[4][26]
Akt/PKB 5-anilinobenzo[c]isoxazoleq² = 0.68, r² = 0.92, r²_pred = 0.71Steric: Yellow contours near the "benzo" portion of the scaffold suggest steric hindrance, indicating a tight fit in this region. Electrostatic: A distinct blue contour near the aniline nitrogen suggests that H-bond donor capability is crucial for activity, potentially interacting with the kinase hinge.[5][27]

This comparative data illustrates how CoMFA can rationalize the structure-activity relationships for the same chemical scaffold against different biological targets, providing distinct and actionable guidance for lead optimization in each case.

Beyond CoMFA: An Introduction to CoMSIA

While CoMFA is a robust tool, an alternative and often complementary method is Comparative Molecular Similarity Indices Analysis (CoMSIA) . The primary distinction lies in how the molecular fields are calculated. CoMSIA uses a Gaussian function, which avoids the steep drop-offs of CoMFA's Lennard-Jones and Coulombic potentials and eliminates the need for arbitrary energy cutoffs.[28]

Key Advantages of CoMSIA:

  • Additional Descriptors: Beyond steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[29]

  • Smoother Contours: The Gaussian function results in more smoothly contoured and often more easily interpretable maps.

  • Reduced Alignment Sensitivity: CoMSIA models can be less sensitive to minor variations in molecular alignment compared to CoMFA.[28]

CoMFA_vs_CoMSIA CoMFA CoMFA Potential: Lennard-Jones & Coulombic Fields: • Steric • Electrostatic Notes: Requires energy cutoffs. Higher alignment sensitivity. CoMSIA CoMSIA Potential: Gaussian Function Fields: • Steric • Electrostatic • Hydrophobic • H-Bond Donor • H-Bond Acceptor Notes: No cutoffs required. Smoother contour maps. Title CoMFA vs. CoMSIA: A Field Comparison

Caption: Key differences between CoMFA and CoMSIA methodologies.

In practice, developing both CoMFA and CoMSIA models for the same dataset is a powerful strategy. If both models yield similar statistical robustness and highlight complementary structural features, it significantly increases confidence in the 3D-QSAR findings.

Conclusion

Comparative Molecular Field Analysis is a cornerstone of modern computational drug design. When applied to versatile scaffolds like the isoxazole ring, it provides invaluable, target-specific insights that can accelerate the drug discovery process. By adhering to a rigorous, self-validating workflow, researchers can move beyond simple correlation to generate truly predictive models. The 3D contour maps produced by CoMFA serve as a crucial bridge between computational data and the medicinal chemist's intuition, guiding the rational design of the next generation of potent and selective isoxazole-based inhibitors.

References

Head-to-Head Comparison of Isoxazole Scaffolds for Bruton's Tyrosine Kinase (BTK) Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of different isoxazole-containing scaffolds designed to inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical data, experimental insights, and strategic considerations for advancing the design of next-generation BTK inhibitors.

Introduction: The Significance of Targeting BTK with Isoxazole Scaffolds

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, proliferation, and survival.[3] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][4][5][6] Consequently, BTK has emerged as a highly attractive therapeutic target.

The isoxazole scaffold has proven to be a versatile and effective core structure in the design of various kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a privileged scaffold in medicinal chemistry. This guide will dissect the nuances of different isoxazole-based inhibitors of BTK, providing a head-to-head comparison of their biochemical potency, cellular activity, selectivity, and potential for clinical development.

The BTK Signaling Pathway: The Point of Intervention

Understanding the BTK signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. Upon B-cell receptor (BCR) engagement, a series of phosphorylation events leads to the activation of BTK.[3][4] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2), which in turn triggers signaling cascades that culminate in cell proliferation and survival.[3] BTK inhibitors block this critical step, thereby attenuating the pro-survival signals in malignant B-cells.[5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK PI3K PI3K BCR->PI3K BTK BTK LYN_SYK->BTK PI3K->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Isoxazole-based BTK Inhibitor Inhibitor->BTK caption Figure 1. Simplified BTK Signaling Pathway and Point of Inhibition.

Caption: Figure 1. Simplified BTK Signaling Pathway and Point of Inhibition.

Head-to-Head Comparison of Isoxazole-Based BTK Inhibitors

While a multitude of BTK inhibitors exist, this guide focuses on those incorporating an isoxazole moiety. For the purpose of this comparison, we will analyze both preclinical and clinically evaluated compounds, highlighting key structure-activity relationships (SAR).

Compound/Scaffold Binding Mode BTK IC50 (nM) Cellular Activity (IC50, nM) Key Selectivity Notes References
Ibrutinib (Implied Isoxazole Precursor) Covalent0.5 - 1.5Varies by cell lineInhibits other kinases (e.g., ITK, TEC, EGFR), leading to off-target effects.[6][7]
Acalabrutinib Covalent5.1Varies by cell lineMore selective than ibrutinib; minimal inhibition of ITK and EGFR.[6][7]
Zanubrutinib Covalent0.5Varies by cell lineHigh selectivity for BTK over other TEC family kinases.[6][7]
Novel Imidazopyrazole Derivatives Covalent4.9 - 5.2Potent in TMD8 cellsHigh kinase selectivity.[8]
N,9-Diphenyl-9H-purin-2-amine Derivatives Non-covalent0.4 - 0.57.75 - 12.6 µM (Ramos & Raji cells)Potent against JAK3, suggesting potential for dual inhibition.[9]
Reversible Carbazole Inhibitors (e.g., BMS-935177) ReversiblePotentActive in vivoExcellent pharmacokinetic profile.[10][11]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Covalent Inhibitors: The First Wave

The initial success in BTK inhibition was driven by covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[12]

  • Ibrutinib , the first-in-class BTK inhibitor, demonstrated remarkable efficacy but also exhibited off-target effects due to its inhibition of other kinases like ITK, TEC, and EGFR, leading to side effects such as rash and diarrhea.[7][13][14]

  • Acalabrutinib and Zanubrutinib are second-generation covalent inhibitors designed for improved selectivity.[6][7] Acalabrutinib shows minimal inhibition of ITK and EGFR, potentially reducing certain adverse events.[6][12] Zanubrutinib boasts high selectivity for BTK within the TEC kinase family.[6] Clinical data suggests these second-generation inhibitors have a more favorable safety profile compared to ibrutinib.[13][15][16]

Emerging Covalent Scaffolds

Research continues to explore novel covalent inhibitors with improved properties. For instance, imidazopyrazole-3-carboxamide derivatives have been synthesized and shown to possess high kinase selectivity and potent in vitro and in vivo activity against BTK.[8] These findings highlight the ongoing potential for refining the covalent inhibitor class.

Reversible and Non-Covalent Inhibitors: Overcoming Resistance

A significant challenge with covalent inhibitors is the emergence of resistance, often through mutations at the Cys481 binding site.[7] This has spurred the development of reversible, non-covalent inhibitors that do not rely on this interaction.

  • N,9-Diphenyl-9H-purin-2-amine derivatives have been identified as potent, non-covalent BTK inhibitors.[9] Interestingly, some compounds in this series also show potent inhibition of JAK3, opening the possibility of developing dual inhibitors.[9]

  • Reversible carbazole inhibitors , such as BMS-935177, represent another promising class of non-covalent BTK inhibitors with excellent pharmacokinetic profiles and demonstrated in vivo activity.[10][11]

  • Fenebrutinib is a selective, reversible, non-covalent BTKi that has shown activity in patients with C481 mutations.[17]

Experimental Protocols for Evaluating BTK Inhibitors

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize BTK inhibitors.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

Principle: Measurement of ADP production, which is directly proportional to kinase activity.

Workflow:

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Purified BTK Enzyme - Substrate (e.g., Poly(GT)) - ATP - Test Compound Start->Reagents Incubate Incubate at 37°C Reagents->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Detect Detect ADP Production (e.g., Transcreener® Assay) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End caption Figure 2. Workflow for a Biochemical BTK Kinase Activity Assay.

Caption: Figure 2. Workflow for a Biochemical BTK Kinase Activity Assay.

Detailed Steps:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Dilute purified recombinant BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer. Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a microplate, combine the BTK enzyme, substrate, and test compound. Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for enzyme activity.

  • Detection: Quantify the amount of ADP produced using a commercially available detection system, such as the Transcreener® ADP² Assay, which can be read on a standard plate reader.[18]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation status.

Principle: Activated BTK undergoes autophosphorylation at tyrosine 223 (Y223). Inhibition of BTK activity leads to a decrease in pBTK (Y223) levels.

Workflow:

Autophosphorylation_Assay_Workflow Start Start Cells Culture B-cell lines (e.g., Ramos, TMD8) Start->Cells Treat Treat cells with test compounds Cells->Treat Stimulate Stimulate BCR signaling (e.g., with anti-IgM) Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Analyze Analyze pBTK (Y223) levels (e.g., Western Blot, ELISA) Lyse->Analyze End End Analyze->End caption Figure 3. Workflow for a Cellular BTK Autophosphorylation Assay.

Caption: Figure 3. Workflow for a Cellular BTK Autophosphorylation Assay.

Detailed Steps:

  • Cell Culture: Culture a suitable B-cell line (e.g., Ramos or TMD8 cells) that expresses BTK.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with serial dilutions of the test compounds for a predetermined time.

  • BCR Stimulation: Stimulate the B-cell receptor pathway by adding an activating agent, such as goat F(ab')2 anti-human IgM, to induce BTK autophosphorylation.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection of pBTK: Analyze the levels of phosphorylated BTK (pBTK Y223) and total BTK using a suitable method such as Western blotting or a specific ELISA kit.

  • Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA) and normalize the pBTK signal to the total BTK signal. Calculate the percentage of inhibition and determine the IC50 value.

Kinase Selectivity Profiling

Assessing the selectivity of a BTK inhibitor is crucial to predict potential off-target effects.

Methodology: Screen the inhibitor against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). For kinases that show significant inhibition, determine the IC50 values. This provides a comprehensive selectivity profile and helps in identifying potential liabilities early in the drug discovery process.

Synthesis of Isoxazole-Containing Scaffolds

The synthesis of isoxazole-containing compounds can be achieved through various well-established chemical routes. A common and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

A general synthetic scheme often involves the condensation of a chalcone with hydroxylamine hydrochloride in an alkaline medium to form the isoxazole ring.[19] More complex, multi-ring systems can be constructed using intramolecular nitrile oxide cycloaddition reactions.[20] The specific synthetic route will depend on the desired substitution pattern on the isoxazole ring and the overall structure of the target molecule.[21][22]

Conclusion and Future Directions

The isoxazole scaffold has proven to be a highly valuable core in the development of potent and selective BTK inhibitors. While first and second-generation covalent inhibitors have revolutionized the treatment of B-cell malignancies, the emergence of resistance necessitates the continued development of novel inhibitors.[7][23]

Future research should focus on:

  • Developing highly selective, reversible inhibitors: These compounds hold the promise of overcoming resistance mutations and potentially offering a better long-term safety profile.

  • Exploring novel isoxazole substitution patterns: Structure-activity relationship studies will continue to be crucial in optimizing potency, selectivity, and pharmacokinetic properties.[8][24]

  • Investigating combination therapies: Combining BTK inhibitors with other targeted agents may lead to synergistic effects and improved clinical outcomes.[25][26]

This guide provides a solid foundation for researchers in the field, offering a comparative analysis of existing scaffolds and the experimental tools necessary to drive the discovery of the next generation of isoxazole-based BTK inhibitors.

References

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 5-Phenyl-3-Isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold - A Privileged Structure with a Selectivity Caveat

The 5-phenyl-3-isoxazolecarboxamide core is a prominent scaffold in modern medicinal chemistry, celebrated for its synthetic tractability and its presence in a multitude of biologically active agents.[1][2][3][4] Derivatives of this versatile heterocycle have been developed to target a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes, demonstrating its significant therapeutic potential.[5][6][7][8][9][10] However, this molecular promiscuity presents a critical challenge in drug development: ensuring target selectivity.

An inhibitor's value, whether as a therapeutic agent or a chemical probe, is intrinsically linked to its selectivity profile. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of experimental results.[11] Therefore, a rigorous and multi-faceted approach to profiling cross-reactivity is not merely a supplementary step but a foundational pillar of the discovery and development process.

This guide provides an in-depth comparison of methodologies for characterizing the selectivity of compounds based on the this compound scaffold. We will explore the causality behind experimental choices, compare biochemical and cell-based profiling strategies, and present detailed protocols to equip researchers with the knowledge to design and interpret these critical studies.

The Selectivity Profiling Funnel: From Broad Screening to Cellular Validation

A robust selectivity profiling campaign is best conceptualized as a funnel, starting with broad, high-throughput biochemical assays to identify a wide range of potential interactions and progressively moving towards more physiologically relevant cell-based assays to confirm on-target engagement and identify true cellular off-targets.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Profiling cluster_2 Outcome A Test Compound (e.g., this compound Derivative) B Broad Kinase Panel Screening (>300 Kinases, Radiometric or Mobility Shift Assay) A->B Primary Screen C Receptor/Enzyme Panel Screening (Binding or Functional Assays) A->C Parallel Screen D Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA) B->D Validate Hits C->D Validate Hits E Pathway Analysis & Phenotypic Screening (Reporter Assays, High-Content Imaging) D->E Confirm Functional Effect F Comprehensive Selectivity Profile (On-Target Potency & Off-Target Liabilities) E->F

Fig 1. A tiered workflow for comprehensive selectivity profiling.

Part 1: Biochemical Assays - A First Pass Assessment

Biochemical assays, which utilize purified recombinant proteins, offer a direct and quantitative measure of a compound's ability to interact with a target.[12] They are ideal for initial, broad screening campaigns due to their high-throughput nature.

Common Platforms:

  • Radiometric Kinase Assays (e.g., HotSpot™): This classic method measures the transfer of a radiolabeled phosphate (³³P) from ATP to a substrate. It is a highly sensitive and direct measure of catalytic activity.[13][14]

  • Mobility Shift Assays: These non-radiometric assays use microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates, providing high-quality, quantitative data.[11]

  • Binding Assays: Platforms like Ambit's KINOMEscan™ utilize phage display to measure the binding affinity of a compound to a large panel of kinases, independent of enzymatic activity.

Expertise in Experimental Design: The choice of ATP concentration is a critical parameter in kinase assays. Profiling is often performed at or near the Michaelis constant (Km) of ATP for each kinase.[15] This allows for a more direct comparison of the inhibitor's intrinsic affinity (Ki) across different enzymes. Testing at a single, high concentration of ATP might mask potent inhibitors of kinases with a low ATP Km.

Limitations of the Biochemical Approach: While invaluable, in vitro assays have inherent limitations. They do not account for:

  • Cellular Permeability: A compound may be potent biochemically but unable to reach its intracellular target.

  • Intracellular ATP Concentrations: Cellular ATP levels (1-10 mM) are much higher than those used in most assays, creating a more competitive environment for ATP-competitive inhibitors.[15]

  • Protein Scaffolding and Complex Formation: Isolated kinase domains may not fully represent the behavior of the full-length protein within its native signaling complex.[15]

  • Drug Efflux and Metabolism: The cellular environment can actively reduce the effective concentration of a compound.

These factors can lead to discrepancies between biochemical potency and cellular activity, a phenomenon highlighted in numerous studies.[12][16]

Part 2: Cell-Based Assays - The Physiologically Relevant Litmus Test

Cell-based assays are essential for validating biochemical hits and understanding a compound's activity in a more biologically relevant context.[17][18][19] They provide an integrated readout that accounts for cell permeability, metabolism, and engagement with targets in their native conformational state.[17]

Key Cellular Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. It can be performed in intact cells and even tissues.

  • NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to directly and quantitatively measure compound binding to a NanoLuc®-tagged protein target in living cells.[12] It is highly adaptable for screening panels of related proteins.

  • Transcriptional Reporter Assays: These assays measure the activity of a specific signaling pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase or β-lactamase).[16] They are powerful tools for identifying on- and off-pathway effects of a compound.[16]

G cluster_STAT3 On-Target Pathway: JAK/STAT cluster_OffTarget Potential Off-Target Pathway: PI3K/Akt Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Gene Transcription Nucleus->Gene Compound ISO-X (5-phenyl-3- isoxazolecarboxamide) Compound->STAT3 Inhibition Akt Akt Compound->Akt Off-Target Inhibition? GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PI3K->Akt pAkt pAkt Akt->pAkt Survival Cell Survival pAkt->Survival

Fig 2. Potential on-target (STAT3) and off-target (Akt) pathways for an isoxazole derivative.

Comparative Analysis: A Case Study Approach

Let's consider a hypothetical derivative, ISO-X , a this compound designed as an inhibitor of the STAT3 signaling pathway, a target implicated in colon cancer.[20] We will compare its selectivity profile against two well-characterized compounds:

  • Leflunomide: An isoxazole-containing drug (specifically, an N-phenyl-4-carboxamidyl isoxazole) approved for rheumatoid arthritis. Its primary mechanism involves inhibition of dihydroorotate dehydrogenase (DHODH).[20]

  • Sorafenib: A multi-kinase inhibitor known for its promiscuity, which can be both beneficial for its efficacy and a source of side effects.[16]

Table 1: Comparative Biochemical Profiling Data (IC₅₀, nM)

Target KinaseISO-X (Hypothetical) Sorafenib (Reference) Leflunomide (Reference)
STAT3 (p) 25 >10,000>10,000
JAK2 15058>10,000
JAK3 350>10,000>10,000
Akt1 850>10,000>10,000
VEGFR2 2,50090>10,000
PDGFRβ 4,00057>10,000
c-Raf >10,0006>10,000
DHODH >10,000>10,00012,000

Data is illustrative. (p) indicates inhibition of phosphorylation, not direct binding.

Interpretation:

  • ISO-X shows high potency against its intended target, STAT3 phosphorylation, with moderate off-target activity against upstream JAK kinases and weaker activity against Akt1. This is a common profile, as inhibiting a downstream effector may require hitting upstream kinases.

  • Sorafenib demonstrates its multi-kinase inhibitor profile, with high potency against Raf, VEGFR, and PDGFR kinases, but no activity against the STAT3 pathway.[16]

  • Leflunomide is highly selective for its target enzyme, DHODH, showing the specificity that can be achieved with the isoxazole scaffold.[20]

Table 2: Comparative Cellular Activity (EC₅₀, nM in relevant cell lines)

Assay TypeCell LineISO-X (Hypothetical) Sorafenib (Reference) Leflunomide (Reference)
STAT3 PhosphorylationCT-26150>10,000>10,000
Cell ProliferationCT-262505,500>10,000
Cell ProliferationMV4-115,00010>10,000
T-Cell ProliferationJurkat>10,000>10,00050

Interpretation: The cellular data confirms the biochemical profile. ISO-X potently inhibits STAT3 phosphorylation and proliferation in a STAT3-dependent colon cancer cell line (CT-26).[20] Its much lower potency in the MV4-11 leukemia line, which is driven by FLT3 mutations and is highly sensitive to Sorafenib, further supports its selectivity. Conversely, Leflunomide's active metabolite shows potent inhibition of T-cell proliferation, consistent with its immunomodulatory mechanism.

Experimental Protocols: A Practical Guide

Protocol 1: Biochemical Kinase Selectivity Profiling (Radiometric)

Objective: To determine the IC₅₀ of a test compound against a panel of protein kinases.

Principle: This assay measures the inhibition of kinase-catalyzed transfer of ³³P from [γ-³³P]ATP to a specific protein or peptide substrate.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., ISO-X) in 100% DMSO, starting at 1 mM.

    • ATP/Substrate Mix: For each kinase, prepare a mix containing its specific substrate and [γ-³³P]ATP in kinase buffer. The final ATP concentration should be at its approximate Km for that enzyme.

  • Assay Procedure:

    • Dispense 1 µL of diluted compound to a 96-well plate. Add 1 µL of DMSO for "0% inhibition" controls and 1 µL of a known broad-spectrum inhibitor (e.g., Staurosporine) for "100% inhibition" controls.

    • Add 24 µL of the specific kinase solution (pre-diluted in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the ATP/Substrate mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by spotting 45 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat 3 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP, followed by a final wash with acetone.

    • Dry the mat and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO and Staurosporine controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: Including a known control inhibitor for each kinase in every run validates that the enzyme is active and responsive to inhibition, ensuring the reliability of the generated data.

Protocol 2: NanoBRET™ Target Engagement Cellular Assay

Objective: To quantitatively measure the apparent affinity of a test compound for a specific target protein in live cells.

Principle: The assay measures BRET between a target protein fused to NanoLuc® luciferase (energy donor) and a fluorescent energy transfer probe (tracer) that reversibly binds the target. A test compound that binds the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[12]

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells transiently or stably expressing the NanoLuc®-Target fusion protein (e.g., NanoLuc®-STAT3) in a 96-well white assay plate. Incubate overnight.

    • Expert Insight: The choice of cell line is crucial. Using a disease-relevant cell line is ideal, but easily transfectable lines like HEK293 are often used for initial profiling due to their robust performance.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound (e.g., ISO-X) in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer solution, diluted in Opti-MEM®, at 2X the final desired concentration.

    • Prepare the NanoBRET™ Nano-Glo® Substrate + Extracellular NanoLuc® Inhibitor solution at 200X the final concentration in Opti-MEM®.

    • Remove growth media from the cells.

    • Add the test compound dilutions to the wells.

    • Immediately add the Tracer solution to all wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Add the Substrate/Inhibitor solution to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the corrected BRET ratio versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀, which reflects the compound's apparent affinity for the target in the cellular environment.

Conclusion and Future Outlook

The this compound scaffold is a valuable starting point for developing potent and targeted therapeutics. However, its versatility necessitates a rigorous and systematic evaluation of selectivity. A successful profiling strategy does not rely on a single method but integrates the high-throughput capacity of biochemical assays with the physiological relevance of cell-based target engagement and functional pathway analyses.

By understanding the causality behind experimental design and acknowledging the limitations of each technique, researchers can build a comprehensive and reliable selectivity profile. This detailed characterization is paramount for advancing a compound through the drug discovery pipeline, enabling the selection of candidates with the highest probability of clinical success by maximizing on-target efficacy while minimizing off-target liabilities.

References

A Comparative Guide to Validating the Mechanism of Action of 5-phenyl-3-isoxazolecarboxamide Through Target Engagement Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the validation of a compound's mechanism of action is a critical determinant of its therapeutic potential. For novel molecular entities such as 5-phenyl-3-isoxazolecarboxamide, a scaffold known for its diverse biological activities, elucidating direct interaction with its intended molecular target within a cellular context is paramount.[1][2] This guide provides an in-depth, comparative analysis of robust experimental strategies for confirming target engagement, tailored for researchers, scientists, and drug development professionals.

The isoxazole scaffold is a versatile pharmacophore, with derivatives demonstrating a range of activities from anticancer to anti-inflammatory effects.[1][3][4] Notably, certain N-phenyl-5-carboxamidyl isoxazoles have been shown to down-regulate the phosphorylation of STAT3, a key signaling protein in many cancers, suggesting a potential mechanism of action involving the inhibition of the JAK/STAT pathway.[3][5] This guide will therefore focus on the validation of this compound as a putative inhibitor of STAT3, comparing and contrasting key target engagement assays.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. A multi-pronged approach, combining biophysical and cell-based assays, provides the most compelling evidence of a drug's direct interaction with its target.

Assay Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[6]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7]Requires a specific antibody for detection, lower throughput for Western blot-based detection.Low to Medium
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[8]Live-cell assay, quantitative measurement of affinity and residence time, high throughput.[9]Requires genetic modification of the target protein, dependent on a specific tracer.[10]High
Microscale Thermophoresis (MST) Measures the change in molecular motion along a microscopic temperature gradient upon ligand binding.[11][12]Low sample consumption, rapid, can be performed in complex biological matrices.[13][14]Requires labeling of the target or ligand, potential for artifacts from buffer components.Medium to High

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) for STAT3 Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its target in a cellular environment.[6] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[15]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing STAT3 treatment 2. Treat cells with this compound or vehicle cell_culture->treatment heating 3. Heat cell suspensions to a range of temperatures treatment->heating lysis 4. Lyse cells and separate soluble proteins from aggregates heating->lysis western_blot 5. Detect soluble STAT3 by Western Blot lysis->western_blot analysis 6. Quantify band intensity and plot melting curves western_blot->analysis

Caption: CETSA experimental workflow for validating STAT3 target engagement.

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with endogenous STAT3 expression (e.g., HeLa or A549) in appropriate media.

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot cell suspension and treat with varying concentrations of this compound or a vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for STAT3, followed by a secondary HRP-conjugated antibody.

    • Detect the signal using a chemiluminescence substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for STAT3 at each temperature.

    • Normalize the data to the intensity at the lowest temperature.

    • Plot the fraction of soluble STAT3 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[8][16] This technique relies on energy transfer from a NanoLuc® luciferase-fused target protein to a cell-permeable fluorescent tracer that binds to the same target.[9][17]

NanoBRET_Principle cluster_no_inhibitor A) No Inhibitor cluster_with_inhibitor B) With this compound STAT3_NanoLuc STAT3 NanoLuc® BRET BRET Signal STAT3_NanoLuc->BRET Energy Transfer Tracer Fluorescent Tracer Tracer->STAT3_NanoLuc Binding Substrate NanoLuc® Substrate Substrate->STAT3_NanoLuc Luminescence STAT3_NanoLuc_2 STAT3 NanoLuc® Inhibitor 5-phenyl-3- isoxazolecarboxamide Inhibitor->STAT3_NanoLuc_2 Competitive Binding Substrate_2 NanoLuc® Substrate Substrate_2->STAT3_NanoLuc_2 Luminescence No_BRET Reduced BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for a STAT3-NanoLuc® fusion protein.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Add the NanoLuc® substrate to all wells.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls.

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Quantitative Data Comparison

The following table presents hypothetical data comparing the target engagement of this compound with a known STAT3 inhibitor, "Compound X".

Compound Assay Metric Value
This compound CETSAΔTagg (°C)+5.2
NanoBRET™IC50 (nM)150
Compound X (Comparator) CETSAΔTagg (°C)+6.5
NanoBRET™IC50 (nM)50

This data suggests that while this compound engages with STAT3 in a cellular context, the comparator compound exhibits a higher affinity.

Conclusion

Validating the mechanism of action through rigorous target engagement assays is a cornerstone of modern drug discovery.[18][19] Both CETSA and NanoBRET™ offer powerful, albeit different, approaches to confirming the interaction of this compound with its putative target, STAT3.[20][21] By employing these methodologies, researchers can gain crucial insights into a compound's cellular potency and selectivity, thereby guiding further optimization and development. The integration of biophysical and cell-based assays provides a comprehensive and validated understanding of a drug candidate's molecular mechanism.[22][23][24]

References

Comparison of the pharmacokinetic profiles of different 5-phenyl-3-isoxazolecarboxamide prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the pharmacokinetic journey of a compound is paramount to its success. This guide provides an in-depth comparison of the pharmacokinetic profiles of different 5-phenyl-3-isoxazolecarboxamide prodrugs, a class of compounds with significant therapeutic potential. By examining key experimental data, we will explore how subtle structural modifications can influence absorption, distribution, metabolism, and excretion (ADME), ultimately impacting a drug's efficacy and safety.

Introduction: The this compound Scaffold and the Prodrug Strategy

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and immunosuppressive effects.[1] A prime example is Leflunomide, an isoxazole derivative approved for the treatment of rheumatoid arthritis.[2]

However, parent compounds in this class can exhibit suboptimal physicochemical properties, such as poor solubility, which can limit their oral bioavailability. The prodrug approach is a well-established strategy to overcome these limitations.[3][4] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This guide will focus on comparing the pharmacokinetic profiles of such prodrugs.

Comparative Pharmacokinetic Profiles: A Tale of Two Prodrugs

To illustrate the impact of prodrug design, we will compare the well-characterized prodrug Leflunomide with a structurally related analogue, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide . Both are designed to deliver the same active metabolite, teriflunomide (formerly A77 1726), which is responsible for the therapeutic effect.[5]

ProdrugStructureKey Pharmacokinetic Characteristics
Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide)Leflunomide StructureRapidly and almost completely metabolized to its active form, teriflunomide, after oral administration.[6][7] Exhibits high bioavailability (approximately 80-100%).[5][8] Teriflunomide has a long half-life of about 14-18 days.[5]
Prodrug 1 (3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide)Prodrug 1 StructureAbsorbed intact after oral administration in rats and is metabolized to the same active anti-inflammatory agent as Leflunomide.[5] Achieves plasma concentrations of the active metabolite similar to those obtained with an equivalent dose of Leflunomide over 24 hours.[5]
In-Depth Look at Leflunomide's Pharmacokinetic Profile

Leflunomide serves as an excellent case study. Upon oral administration, it is well-absorbed (around 80%) and undergoes rapid and extensive first-pass metabolism in the gut wall and liver to its active metabolite, teriflunomide.[5][6][7] In fact, the parent compound is rarely detectable in plasma.[9]

  • Absorption and Bioavailability: The oral bioavailability of teriflunomide from leflunomide is considered to be nearly 100%.[8] Peak plasma levels of teriflunomide are typically reached between 6 to 12 hours after dosing.[9]

  • Distribution: Teriflunomide is extensively bound to plasma proteins (>99%) and has a relatively small volume of distribution of about 11 liters, indicating limited distribution into tissues.[3][10]

  • Metabolism: The conversion of leflunomide to teriflunomide is the primary metabolic step. Teriflunomide itself is metabolized to a lesser extent. While the specific enzymes are not fully elucidated, in vitro studies suggest the involvement of cytochrome P450 (CYP) enzymes, particularly CYP1A2, 2C19, and 3A4, in the metabolism of leflunomide.[11][12]

  • Excretion: Teriflunomide is eliminated through both renal and biliary pathways.[8] It undergoes enterohepatic recycling, which contributes to its long elimination half-life of approximately two weeks.[5]

Comparative In Vivo Performance

A study directly comparing the new prodrug, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, with leflunomide in rats demonstrated that the new prodrug is also effectively absorbed and converted to the active metabolite.[5] Over a 24-hour period, the plasma concentrations of the active anti-inflammatory agent were similar to those achieved with an equivalent dose of leflunomide.[5] This suggests that the modification at the 3-position of the isoxazole ring with a carboxyl group does not negatively impact the prodrug's ability to deliver the active compound systemically, at least in this preclinical model.

Metabolic Pathways: The Journey from Prodrug to Active Drug

The conversion of these prodrugs to their active form is a critical step in their pharmacokinetic profile.

cluster_leflunomide Leflunomide Pathway cluster_prodrug1 Prodrug 1 Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide  First-pass metabolism  (Gut wall and liver) Prodrug1 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl] -4-isoxazolecarboxamide (Prodrug 1) ActiveMetabolite 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl] -2-butenamide (Active Metabolite) Prodrug1->ActiveMetabolite  In vivo metabolism

Caption: Metabolic activation of Leflunomide and Prodrug 1.

The metabolic activation of Leflunomide to Teriflunomide involves the opening of the isoxazole ring. For the comparator prodrug, a similar metabolic cascade is anticipated to yield the same active metabolite. The key takeaway is that both prodrugs efficiently undergo this bioactivation in vivo.

Experimental Methodologies: Ensuring Self-Validating Protocols

The reliability of pharmacokinetic data hinges on the rigor of the experimental methods. Below is a detailed protocol for a typical in vivo pharmacokinetic study in rats, designed to generate robust and reproducible data.

In Vivo Pharmacokinetic Study in Rats: A Step-by-Step Protocol
  • Animal Model and Acclimatization:

    • Rationale: The choice of animal model is critical for relevance and reproducibility. Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and handling ease.

    • Procedure: Male rats (200-250g) are acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Drug Formulation and Administration:

    • Rationale: The formulation can significantly impact drug absorption. For preclinical studies, a simple vehicle like a suspension in 0.5% carboxymethylcellulose is often used for oral administration.

    • Procedure: The prodrug is formulated to the desired concentration. Rats are fasted overnight (with access to water) before oral administration via gavage. A separate cohort receives an intravenous (IV) dose to determine absolute bioavailability.

  • Blood Sampling:

    • Rationale: Serial blood sampling is necessary to construct a plasma concentration-time curve. The sampling time points should be chosen to capture the absorption, distribution, and elimination phases.

    • Procedure: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into heparinized tubes.

  • Plasma Preparation and Storage:

    • Rationale: Plasma is the preferred matrix for most pharmacokinetic analyses. Proper handling and storage are crucial to prevent degradation of the analyte.

    • Procedure: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

    • Procedure:

      • Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile. An internal standard is added to correct for variability. The mixture is vortexed and centrifuged, and the supernatant is analyzed.

      • Chromatographic Separation: The supernatant is injected into an HPLC system with a suitable column (e.g., C18) to separate the analyte from other plasma components.

      • Mass Spectrometric Detection: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Data Analysis:

    • Rationale: Non-compartmental analysis is a standard method to derive key pharmacokinetic parameters.

    • Procedure: The plasma concentration-time data is used to calculate parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.

      • Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Acclimatization Animal Acclimatization Dosing Oral/IV Dosing Acclimatization->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation Analysis LC-MS/MS Analysis PlasmaSeparation->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Discussion and Future Perspectives

The comparative analysis of Leflunomide and 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide demonstrates that the this compound scaffold is amenable to prodrug design. The ability to modify the core structure while maintaining efficient conversion to the active metabolite opens up avenues for developing new chemical entities with tailored pharmacokinetic profiles.

Future research in this area should focus on:

  • Quantitative Structure-Pharmacokinetic Relationships (QSPkR): Systematically modifying the phenyl and carboxamide moieties to understand their influence on ADME properties.

  • Targeted Delivery: Designing prodrugs that are selectively activated at the site of action to enhance efficacy and reduce systemic toxicity.

  • Exploring Different Prodrug Linkers: Investigating a variety of cleavable linkers to control the rate and location of active drug release.

By leveraging the principles of medicinal chemistry and robust pharmacokinetic evaluation, the therapeutic potential of the this compound class can be further unlocked.

References

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Isoxazole Derivatives Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Cellular Respiration

In the landscape of cellular biology, a fundamental paradox exists. Oxygen, the terminal electron acceptor in the mitochondrial respiratory chain and the very molecule essential for aerobic life, is also the source of highly reactive and potentially damaging molecules known as free radicals.[1] These entities, which include reactive oxygen species (ROS) and reactive nitrogen species (RNS), possess unpaired electrons, rendering them highly reactive and prone to causing damage to vital cellular components like DNA, lipids, and proteins.[1] This cascade of damage, termed oxidative stress, arises from an imbalance between the production of these free radicals and the body's ability to counteract their harmful effects.[1][2] Oxidative stress is a key player in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2]

To combat this relentless assault, biological systems have evolved a sophisticated defense network of antioxidants.[1] This network comprises both endogenous enzymatic antioxidants (e.g., superoxide dismutase, catalase) and non-enzymatic antioxidants obtained primarily from our diet (e.g., vitamins C and E, glutathione).[1] In the food and pharmaceutical industries, synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are widely used to prevent oxidative deterioration.[3] However, concerns over the safety of synthetic antioxidants have spurred the search for novel, potent, and safe antioxidant compounds.[4][5]

Among the myriad of synthetic compounds being explored, isoxazole derivatives have emerged as a particularly promising class.[6][7] Isoxazoles, a class of five-membered heterocyclic compounds, are structural motifs found in numerous biologically active molecules and approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial properties.[8][9] This guide provides a comprehensive framework for benchmarking the antioxidant potential of novel isoxazole derivatives against established standard antioxidants, detailing the experimental rationale, robust protocols, and comparative data analysis.

The Chemical Rationale: Unlocking the Antioxidant Potential of the Isoxazole Nucleus

The antioxidant capacity of isoxazole derivatives is intrinsically linked to their unique chemical architecture. The core isoxazole ring is a five-membered aromatic heterocycle containing an oxygen atom adjacent to a nitrogen atom.[7][8] This arrangement results in an electron-rich aromatic system. The inherent weakness of the nitrogen-oxygen (N-O) bond within this ring system is a key attribute, making it susceptible to cleavage reactions which can be instrumental in neutralizing free radicals.[7]

Furthermore, the true versatility of isoxazoles lies in the ability to modify their structure through the addition of various substituent groups. The type and position of these functional groups on the isoxazole core or on appended phenyl rings can dramatically modulate the compound's electron-donating or withdrawing properties, thereby fine-tuning its antioxidant activity.[8][10] For instance, the presence of electron-donating groups, such as methoxy (-OCH₃) or hydroxyl (-OH) groups, can enhance the radical scavenging ability of the molecule by facilitating hydrogen or electron donation to neutralize free radicals.

Benchmarking Methodologies: Standardized Assays for Quantifying Antioxidant Potency

To objectively evaluate the antioxidant activity of any new compound, it is essential to employ standardized, reproducible, and well-characterized in vitro assays. These assays provide a quantitative measure of a compound's ability to neutralize specific free radicals, allowing for direct comparison against known standards. Here, we detail the protocols for two of the most widely accepted and utilized methods in antioxidant research: the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[11][12] In its radical form, DPPH has a deep violet color with a characteristic absorbance maximum around 517 nm.[11][13] When reduced by an antioxidant, the DPPH molecule is neutralized, leading to a color change from violet to a pale yellow. The degree of this discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.[11]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. This solution should be prepared fresh and kept in the dark to prevent degradation.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of the isoxazole derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO).

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[11]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or standards to the wells.

    • For the control (blank), add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:[11] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

      • Where: A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.

  • Data Analysis:

    • Plot the percentage of scavenging activity against the concentration of the test compounds and standards.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC₅₀ value signifies higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution (Violet) Mix Mix DPPH with Sample/Standard DPPH->Mix Samples Prepare Serial Dilutions of Isoxazoles & Standards Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Radical Scavenging Measure Measure Absorbance at 517 nm (Color change to Yellow) Incubate->Measure Calculate Calculate % Scavenging & Determine IC50 Value Measure->Calculate

DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another widely used method for assessing total antioxidant capacity.[14] This assay is applicable to both hydrophilic and lipophilic antioxidants. The principle involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[14] When an antioxidant is added, it reduces the ABTS•+, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant's concentration and is measured spectrophotometrically at 734 nm.[14][15]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15] This generates the stable blue-green radical cation solution.

    • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the isoxazole derivatives and standards as described for the DPPH assay.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the various concentrations of the test compounds or standards.

    • For the control, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6-10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage inhibition of the ABTS•+ radical is calculated as follows:[14] Inhibition (%) = [ (A_control - A_sample) / A_control ] x 100

      • Where: A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.

  • Data Analysis:

    • Determine the IC₅₀ value for each compound. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[13]

ABTS_Workflow cluster_prep Radical Generation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Mix 7 mM ABTS & 2.45 mM K₂S₂O₈ Incubate_Dark Incubate 12-16 hrs in Dark Reagents->Incubate_Dark Oxidation Dilute Dilute ABTS•+ to Absorbance ~0.7 Incubate_Dark->Dilute Forms Blue/Green ABTS•+ Radical Mix_React Add Sample/Standard to diluted ABTS•+ Dilute->Mix_React Measure_Abs Measure Absorbance at 734 nm Mix_React->Measure_Abs Decolorization Calculate_IC50 Calculate % Inhibition & Determine IC50/TEAC Measure_Abs->Calculate_IC50

ABTS Assay Experimental Workflow.

Comparative Analysis: Performance of Isoxazole Derivatives Against Gold Standards

The ultimate goal of these assays is to benchmark the performance of novel isoxazole derivatives against well-established, standard antioxidants. The IC₅₀ value is the most common metric for this comparison, representing the concentration at which a compound exerts half of its maximal inhibitory effect. A lower IC₅₀ indicates greater potency.

The following tables summarize experimental data reported in the literature for both standard antioxidants and various classes of isoxazole derivatives.

Table 1: Antioxidant Activity (IC₅₀) of Standard Compounds

Standard Antioxidant Assay IC₅₀ Value (µg/mL)
Ascorbic Acid (Vitamin C) DPPH 2.5 - 8.0[16]
Trolox DPPH 2.75 - 8.0[9][16][17]
Quercetin DPPH 1.0 - 5.0[16]

| Butylated Hydroxytoluene (BHT) | DPPH | ~28.8[7] |

Note: IC₅₀ values can vary depending on specific experimental conditions.

Table 2: Reported Antioxidant Activity (IC₅₀) of Selected Isoxazole Derivatives

Isoxazole Derivative Class Assay IC₅₀ Value (µg/mL) Reference
Fluorophenyl-isoxazole-carboxamide (Compound 2a) DPPH 0.45 ± 0.21 Hawash et al.[18]
Fluorophenyl-isoxazole-carboxamide (Compound 2c) DPPH 0.47 ± 0.33 Hawash et al.[18]
Trisubstituted Chalcone-based Isoxazole (Compound 28) DPPH 5.0 Kumar et al.[10]
Isoxazole-carboxamide (Compound 2a) DPPH 7.8 ± 1.21 Al-Ghorbani et al.[9]
Disubstituted Chalcone-based Isoxazole (Compound 25) DPPH 9.0 Kumar et al.[10]

| Functionalized Isoxazole (Compound 160) | DPPH | 63.51 ± 1.80 | Chalka et al.[7] |

Field-Proven Insights and Interpretation

The data presented reveals a crucial insight: the antioxidant activity of isoxazoles is not uniform but is profoundly influenced by their substitution patterns. Remarkably, several isoxazole derivatives exhibit antioxidant potency that is not only comparable but, in some cases, significantly superior to the gold-standard antioxidants.

For instance, the fluorophenyl-isoxazole-carboxamide derivatives (compounds 2a and 2c) reported by Hawash et al. show IC₅₀ values of 0.45 and 0.47 µg/mL, respectively.[18] This is an order of magnitude more potent than Trolox (IC₅₀ ≈ 3.10 µg/mL in the same study) and Quercetin, which is one of the most potent natural flavonoid antioxidants.[16][18] Similarly, the chalcone-based isoxazole (compound 28) demonstrated an IC₅₀ value of 5.0 µg/mL, placing its activity within the range of ascorbic acid.[10][16]

These results strongly suggest that with rational chemical design, the isoxazole scaffold can be optimized to produce exceptionally potent antioxidant agents. The presence and position of fluoro, methoxy, and other functional groups play a critical role in this enhancement.

Structures cluster_isoxazole General Isoxazole Derivative Structure cluster_standards Standard Antioxidant Structures isoxazole ascorbic Ascorbic Acid trolox Trolox bht BHT quercetin Quercetin

Comparative chemical structures.

Conclusion and Future Horizons

This guide establishes that isoxazole derivatives represent a highly promising and tunable class of antioxidant compounds. The evidence from standardized in vitro assays clearly demonstrates that specific derivatives can match and even surpass the radical scavenging potency of widely used standards like Trolox and ascorbic acid.

The key takeaway for researchers, scientists, and drug development professionals is that the isoxazole nucleus is a privileged scaffold for the development of novel antioxidants. The structure-activity relationship is paramount; minor chemical modifications can lead to significant gains in activity.

Future research should focus on several key areas:

  • In-depth Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents at various positions on the isoxazole ring is needed to build a comprehensive model for predicting antioxidant activity.

  • Mechanistic Elucidation: Beyond simple radical scavenging, studies should investigate if these compounds operate through other antioxidant mechanisms, such as metal chelation or upregulation of endogenous antioxidant enzymes.

  • In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to cellular and animal models of oxidative stress to validate their efficacy and assess their pharmacokinetic and safety profiles.[18][19] The in vivo evaluation of compound 2a, which showed a total antioxidant capacity double that of Quercetin in mice, serves as an excellent precedent for this crucial next step.[18]

By leveraging the methodologies and comparative data presented here, the scientific community can accelerate the discovery and development of next-generation isoxazole-based therapies to combat the vast array of pathologies rooted in oxidative stress.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment is crucial. In the absence of a specific Safety Data Sheet (SDS) for 5-Phenyl-3-isoxazolecarboxamide, it is essential to treat the compound with a high degree of caution. Analogous structures, such as other isoxazole and carboxamide derivatives, may exhibit a range of toxicological profiles. Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A properly fitted laboratory coat.

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

II. Waste Classification and Segregation: The Foundation of Safe Disposal

Proper waste classification is a critical step in ensuring that chemical waste is managed safely and in accordance with regulatory requirements. Given the lack of specific data, this compound waste must be classified as hazardous chemical waste.

Key Principles of Waste Segregation:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and any materials contaminated with it.

  • Incompatibility Avoidance: Do not mix this waste with other chemical waste streams unless their compatibility is known. For instance, avoid mixing with strong acids, bases, or oxidizing agents to prevent unforeseen chemical reactions.

Table 1: Waste Management Summary for this compound

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary principle due to lack of specific safety data.
Primary Container Leak-proof, sealable, chemically compatible container (e.g., HDPE or glass).To prevent spills and environmental contamination.[1][2]
Labeling "HAZARDOUS WASTE," "this compound," date of accumulation, and responsible researcher's name.To comply with regulations and ensure proper handling.[1]
Storage Location Designated Satellite Accumulation Area (SAA) within the laboratory.For safe, temporary storage prior to pickup by EHS.
Disposal Method Collection by certified Environmental Health and Safety (EHS) personnel for incineration or other approved disposal methods.To ensure environmentally sound and compliant disposal.
III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound from the point of generation to final collection.

1. Preparation of the Hazardous Waste Container:

  • Select a container that is in good condition, free of leaks, and compatible with the chemical waste.[1] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is often suitable.

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[1] Fill in all required information, including the full chemical name: "this compound."

2. Collection of Solid Waste:

  • Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated scoop or spatula.

  • This includes any surplus compound, contaminated weighing papers, and disposable lab materials (e.g., gloves, wipes) that have come into direct contact with the chemical.

  • Powder wastes should not be disposed of in regular laboratory trash bins.[3]

3. Disposal of Contaminated Solvents and Solutions:

  • Liquid waste containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Crucially, do not dispose of any chemical waste, including solutions of this compound, down the drain. [4] The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals, and it is best practice to avoid this for all chemical compounds.[5]

4. Decontamination of Glassware and Equipment:

  • Rinse any glassware or equipment that has been in contact with this compound three times with a suitable solvent (e.g., acetone, ethanol).

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may also need to be collected, depending on institutional policies.

  • After thorough rinsing and drying, the glassware can typically be washed through normal laboratory procedures.

5. Handling Empty Chemical Containers:

  • A container that held this compound is not considered "empty" until it has been triple-rinsed with an appropriate solvent.[3]

  • The first rinse must be collected as hazardous waste.[4]

  • Once properly rinsed and air-dried, the labels on the container must be defaced or removed before it can be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[3][4]

6. Storage and Pickup of Hazardous Waste:

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.[1][4]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general traffic and incompatible materials.

  • Once the container is full, or if you have finished the project, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[1]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe Always classify Classify as Hazardous Waste solid_waste Solid Waste (Powder, Contaminated Debris) classify->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) classify->liquid_waste ppe->classify solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Request EHS Waste Pickup storage->pickup When full or project complete end Final Disposal by Certified Professionals pickup->end

Caption: Decision workflow for the safe disposal of this compound.

V. Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department immediately.

    • Follow your institution's specific emergency procedures.

VI. Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of chemical compounds like this compound is a cornerstone of professional scientific conduct. By adhering to the protocols outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines, as local regulations may vary. Your EHS department is a valuable resource for any questions regarding waste disposal and laboratory safety.

References

Navigating the Safe Handling of 5-Phenyl-3-isoxazolecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides a detailed protocol for the safe handling of 5-Phenyl-3-isoxazolecarboxamide, a compound of interest within medicinal chemistry. In the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes safety data from structurally related isoxazole and carboxamide compounds to establish a robust and cautious operational plan. Our approach is grounded in the established principles of laboratory safety and chemical hygiene, ensuring the well-being of laboratory personnel while maintaining the integrity of the research.

Hazard Assessment and Triage: Understanding the Risks

Key Potential Hazards:

  • Acute Toxicity: Oral, dermal, and inhalation routes may be of concern.[1]

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound, drawing on general laboratory safety standards and data from related chemical structures.[2]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting chemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes and airborne particles.[3][4]
Face ShieldA face shield should be used in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the potential hazards, double-gloving is a prudent measure. The outer glove should be removed and disposed of immediately after handling.[2]
Body Protection Laboratory CoatA flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2][4]
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[4][5]

Operational Protocol: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory. The following diagram and procedural steps outline a comprehensive plan.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep Review MSDS of Analogs & Prepare SOP PPE_Don Don Appropriate PPE Prep->PPE_Don Proceed once understood Weigh Weigh Compound in Ventilated Enclosure PPE_Don->Weigh Enter handling area Solubilize Solubilize in Fume Hood Weigh->Solubilize Transfer carefully Experiment Conduct Experiment Solubilize->Experiment Use closed systems where possible Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Post-experiment Waste_Seg Segregate Waste (Solid & Liquid) Decontaminate->Waste_Seg Collect all contaminated materials Dispose Dispose via Approved Hazardous Waste Stream Waste_Seg->Dispose Follow institutional guidelines

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation and Pre-Handling:

    • Before any work begins, consult the Safety Data Sheets (SDS) of analogous compounds like 5-phenyl-isoxazole to be fully aware of potential hazards.[1]

    • Ensure that a chemical fume hood or other suitable ventilated enclosure is certified and functioning correctly.

    • Designate a specific area for handling the compound to minimize the potential for contamination.

    • Prepare all necessary equipment and reagents before bringing the compound into the work area.

    • Don all required PPE as detailed in the table above.[2][4]

  • Weighing and Aliquoting:

    • Handle the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.

    • Use appropriate tools (e.g., non-sparking spatulas) to handle the material.

    • Close the container tightly immediately after use.

  • Solubilization and Reaction Setup:

    • All procedures involving the handling of solutions of this compound should be performed in a chemical fume hood.

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Experiment Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be chosen based on the chemical properties of the compound and institutional guidelines.

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.

Disposal Plan: Ensuring a Safe Exit

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[3]

  • Disposal Route: All waste must be disposed of through your institution's approved hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[6]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document and should be supplemented by institution-specific safety policies and the professional judgment of the trained researcher.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-3-isoxazolecarboxamide
Reactant of Route 2
5-Phenyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.